Product packaging for 4-Cyano-1H-indole-6-carboxylic acid(Cat. No.:CAS No. 1427502-44-0)

4-Cyano-1H-indole-6-carboxylic acid

Cat. No.: B1431307
CAS No.: 1427502-44-0
M. Wt: 186.17 g/mol
InChI Key: UEYYLWAXGUNAKY-UHFFFAOYSA-N
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Description

4-Cyano-1H-indole-6-carboxylic acid (CAS 1427502-44-0) is a high-purity indole-based chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a carboxylic acid group and a nitrile group on its indole scaffold, making it a versatile intermediate for constructing more complex molecules through reactions like amide bond formation and nucleophilic addition . The molecular formula is C₁₀H₆N₂O₂, and it has a molecular weight of 186.17 g/mol . Its structure is defined by the SMILES string O=C(C1=CC2=C(C(C#N)=C1)C=CN2)O . Researchers value this compound for its potential as a precursor in the synthesis of pharmaceutical candidates and other biologically active molecules. Proper handling is required; it should be stored in an inert atmosphere at 2-8°C . According to GHS guidelines, this product carries the signal word "Warning" and may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . This product is for research and further manufacturing use only. It is not intended for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O2 B1431307 4-Cyano-1H-indole-6-carboxylic acid CAS No. 1427502-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-5-7-3-6(10(13)14)4-9-8(7)1-2-12-9/h1-4,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYYLWAXGUNAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Cyano-1H-indole-6-carboxylic acid: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyano-1H-indole-6-carboxylic acid (CAS No. 1427502-44-0) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and drug development industries.[1] Its rigid indole scaffold, combined with the distinct electronic properties of a cyano group (a hydrogen bond acceptor and potential metabolic blocker) and a carboxylic acid moiety (a key pharmacophore for interacting with biological targets), makes it a valuable building block for the synthesis of complex therapeutic agents.[2] Indole-6-carboxylic acid derivatives, for instance, have been explored as potent multi-target antiproliferative agents targeting receptors like EGFR and VEGFR-2.[3][4] The strategic placement of the cyano group at the C4-position further modulates the molecule's electronic and steric profile, offering unique opportunities for molecular design.

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the laboratory-scale preparation of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying scientific rationale for key strategic decisions. We will explore a classical, multi-step approach starting from a common building block, and briefly discuss modern, alternative strategies.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a strategy based on the late-stage functionalization of a pre-existing indole core. This approach is often preferred in medicinal chemistry as it allows for the diversification of a common intermediate. Our primary proposed pathway begins with the commercially available Indole-6-carboxylic acid. The key transformations involve the introduction of a nitrogen-based functional group at the C4 position, which can then be converted to the desired nitrile.

The core strategic disconnections are as follows:

  • Carboxylic Acid Formation: The target acid can be obtained by the saponification of its corresponding ester, which is used as a protecting group throughout the synthesis to enhance solubility and prevent unwanted side reactions.

  • Cyanation: The C4-cyano group can be installed via a Sandmeyer reaction, a reliable and well-established method, from a C4-amino precursor.[5][6]

  • Amino Group Formation: The C4-amino group is readily accessible through the chemical reduction of a C4-nitro intermediate.

  • Nitration: The C4-nitro group can be introduced onto the indole ring via regioselective electrophilic nitration of the protected indole-6-carboxylic acid.

This multi-step strategy is illustrated in the workflow diagram below.

G Target This compound Intermediate1 Methyl 4-Cyano-1H-indole-6-carboxylate Target->Intermediate1 Saponification (e.g., LiOH, H₂O/THF) Intermediate2 Methyl 4-Amino-1H-indole-6-carboxylate Intermediate1->Intermediate2 Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN) Intermediate3 Methyl 4-Nitro-1H-indole-6-carboxylate Intermediate2->Intermediate3 Nitro Reduction (e.g., H₂, Pd/C) StartingMaterial Methyl Indole-6-carboxylate Intermediate3->StartingMaterial Regioselective Nitration (e.g., HNO₃, H₂SO₄) Precursor Indole-6-carboxylic acid StartingMaterial->Precursor Esterification (e.g., MeOH, H₂SO₄)

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: Step-by-Step Protocols

This section details the experimental procedures for the proposed synthetic route. Each step is designed to be self-validating, with clear endpoints and purification methods.

Step 1: Protection of the Carboxylic Acid (Esterification)

Causality: The carboxylic acid of the starting material, indole-6-carboxylic acid, is protected as a methyl ester. This transformation is crucial for two reasons: 1) It prevents the acidic proton from interfering with subsequent reactions, particularly the nitration and diazotization steps. 2) It significantly improves the solubility of the indole intermediate in common organic solvents, facilitating handling and purification.

Experimental Protocol: Synthesis of Methyl Indole-6-carboxylate

  • Suspend Indole-6-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath with magnetic stirring.

  • Slowly add concentrated sulfuric acid (H₂SO₄, 0.1 eq) or thionyl chloride (SOCl₂, 1.2 eq) dropwise to the mixture.

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford Methyl Indole-6-carboxylate as a solid.

Step 2: Regioselective C4-Nitration

Causality: Electrophilic substitution on the indole ring typically occurs at the C3 position. To achieve nitration at the C4 position, specific and carefully controlled conditions are required. The reaction is generally performed at low temperatures using a strong nitrating agent mixture (HNO₃/H₂SO₄). The electron-withdrawing ester at C6 helps to deactivate the benzene portion of the indole ring, but careful control of stoichiometry and temperature is paramount to favor C4 substitution and minimize the formation of other isomers and degradation products.

Experimental Protocol: Synthesis of Methyl 4-Nitro-1H-indole-6-carboxylate

  • Add Methyl Indole-6-carboxylate (1.0 eq) portion-wise to concentrated sulfuric acid (H₂SO₄) at -10 °C to 0 °C with vigorous stirring, ensuring the temperature does not rise.

  • Once a homogenous solution is obtained, cool the mixture to -15 °C.

  • Prepare a nitrating mixture by adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the indole solution, maintaining the internal temperature below -10 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, very carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield Methyl 4-Nitro-1H-indole-6-carboxylate . Further purification can be achieved by recrystallization if necessary.

Step 3: Reduction of the Nitro Group

Causality: The nitro group is converted to a primary amine, the essential precursor for the Sandmeyer reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice as it is highly efficient, clean, and avoids the use of stoichiometric metal reductants, simplifying the product work-up.[5]

Experimental Protocol: Synthesis of Methyl 4-Amino-1H-indole-6-carboxylate

  • In a flask suitable for hydrogenation, dissolve Methyl 4-Nitro-1H-indole-6-carboxylate (1.0 eq) in a solvent mixture such as ethanol/tetrahydrofuran (THF) or ethyl acetate.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel, evacuate the atmosphere, and replace it with hydrogen gas (H₂). Repeat this purge cycle three times.

  • Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or a pressure of 1-3 atm) at room temperature.

  • Monitor the reaction by TLC until all the starting material is consumed (usually 4-12 hours).

  • Once complete, carefully purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield Methyl 4-Amino-1H-indole-6-carboxylate , which is often used in the next step without further purification.

Step 4: Sandmeyer Reaction for Cyanation

Causality: The Sandmeyer reaction is a classic and powerful transformation for converting an aromatic amine into a nitrile.[6] The process occurs in two stages: first, the amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. Second, this unstable salt is treated with a copper(I) cyanide solution, which catalyzes the displacement of the diazonium group with a cyanide nucleophile, releasing nitrogen gas.

Experimental Protocol: Synthesis of Methyl 4-Cyano-1H-indole-6-carboxylate

  • Safety Note: Cyanide salts are extremely toxic. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

  • Diazotization:

    • Suspend Methyl 4-Amino-1H-indole-6-carboxylate (1.0 eq) in a mixture of water and concentrated hydrochloric acid (HCl, ~3.0 eq).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) in aqueous sodium or potassium cyanide (NaCN/KCN, 1.3 eq).

    • Carefully and slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

    • After the addition is complete, gently warm the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.

    • Cool the mixture to room temperature, and extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford Methyl 4-Cyano-1H-indole-6-carboxylate .

Step 5: Saponification to Final Product

Causality: The final step is the hydrolysis (saponification) of the methyl ester to liberate the target carboxylic acid. This is a standard transformation typically achieved under basic conditions using a reagent like lithium hydroxide (LiOH), which is effective and often leads to clean conversions with minimal side reactions.[7]

Experimental Protocol: Synthesis of this compound

  • Dissolve Methyl 4-Cyano-1H-indole-6-carboxylate (1.0 eq) in a mixture of THF and methanol (e.g., 2:1 ratio).

  • Add an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq).

  • Stir the mixture at room temperature or gently heat to 40-50 °C, monitoring the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with cold 1M HCl.

  • The resulting precipitate is the final product. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove inorganic salts and dry under vacuum to yield pure This compound .

Data and Workflow Summary

The following table summarizes the key parameters of the primary synthetic pathway.

StepTransformationKey ReagentsSolvent(s)Typical Temp.Est. Yield (%)
1EsterificationIndole-6-carboxylic acid, MeOH, H₂SO₄MethanolReflux>90%
2C4-NitrationMethyl Indole-6-carboxylate, HNO₃, H₂SO₄H₂SO₄-15 to 0 °C50-70%
3Nitro ReductionMethyl 4-Nitro-indole-6-carboxylate, H₂, Pd/CEtOH/THFRoom Temp.>90%
4SandmeyerMethyl 4-Amino-indole-6-carboxylate, NaNO₂, CuCNH₂O/HCl0 to 60 °C60-80%
5SaponificationMethyl 4-Cyano-indole-6-carboxylate, LiOHTHF/MeOH/H₂ORoom Temp.>95%

Yields are estimated based on analogous reactions reported in the literature and are highly dependent on experimental execution and scale.

G cluster_0 Synthetic Workflow Start Indole-6-carboxylic acid Step1 Step 1: Esterification (MeOH, H+) Start->Step1 Intermediate1 Methyl Indole-6-carboxylate Step1->Intermediate1 Step2 Step 2: Nitration (HNO₃, H₂SO₄) Intermediate1->Step2 Intermediate2 Methyl 4-Nitro-1H-indole- 6-carboxylate Step2->Intermediate2 Step3 Step 3: Reduction (H₂, Pd/C) Intermediate2->Step3 Intermediate3 Methyl 4-Amino-1H-indole- 6-carboxylate Step3->Intermediate3 Step4 Step 4: Sandmeyer Rxn (NaNO₂, CuCN) Intermediate3->Step4 Intermediate4 Methyl 4-Cyano-1H-indole- 6-carboxylate Step4->Intermediate4 Step5 Step 5: Saponification (LiOH) Intermediate4->Step5 End 4-Cyano-1H-indole- 6-carboxylic acid Step5->End

Caption: Overview of the primary synthetic workflow.

Alternative Synthetic Approaches

While the classical pathway described is robust, modern synthetic chemistry offers more direct, albeit sometimes more challenging, alternatives.

  • Palladium-Catalyzed Direct C-H Cyanation: This approach aims to directly convert the C4-H bond of an indole-6-carboxylic acid derivative into a C-CN bond.[5] Such methods are highly atom-economical. However, achieving regioselectivity at the C4 position over the more nucleophilic C3 position is a significant challenge and often requires specific directing groups or specialized catalytic systems.[8]

  • Electrochemical C-H Cyanation: Recent advances have demonstrated that electrochemical methods can achieve site-selective cyanation of indoles without the need for transition-metal catalysts or harsh chemical oxidants.[9][10] This represents a greener alternative, though optimizing the regioselectivity for a C4,C6-disubstituted pattern would require dedicated research.

  • Indole Ring Formation: An entirely different strategy involves constructing the indole ring from a pre-functionalized benzene precursor, such as a derivative of 3-amino-4-cyanobenzoic acid. Methods like the Fischer, Leimgruber-Batcho, or Reissert indole syntheses could be adapted for this purpose.[11] This approach can be more efficient for large-scale synthesis if the starting aromatic precursor is readily available.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry. The detailed pathway, proceeding through protection, nitration, reduction, Sandmeyer cyanation, and deprotection, represents a reliable and well-precedented strategy for accessing this valuable building block on a laboratory scale. The protocols and rationale provided in this guide offer a solid foundation for researchers to successfully synthesize this target molecule. As synthetic methodologies continue to advance, direct C-H functionalization techniques may offer more streamlined and sustainable routes in the future.

References

4-Cyano-1H-indole-6-carboxylic acid: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

4-Cyano-1H-indole-6-carboxylic acid is a bifunctional heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Possessing a versatile indole scaffold substituted with both an electron-withdrawing cyano group and a carboxylic acid moiety, this molecule serves as a valuable building block for the synthesis of complex molecular architectures. Its unique electronic and structural features make it a compelling candidate for applications in drug discovery, particularly in the development of targeted therapeutics, as well as for its utility as a fluorescent or infrared probe.[1][2] This guide provides a comprehensive overview of its chemical properties, spectroscopic characteristics, reactivity, and practical applications, offering a foundational resource for scientists engaged in its use.

Molecular Structure and Physicochemical Properties

This compound is characterized by a fused bicyclic indole core. A nitrile (-C≡N) group is attached at the C4 position of the benzene ring, and a carboxylic acid (-COOH) group is at the C6 position. This substitution pattern imparts distinct chemical reactivity and physical properties to the molecule.

Caption: Chemical structure of this compound.

Table 1: Core Chemical and Physical Data

Property Value Source(s)
IUPAC Name This compound
CAS Number 1427502-44-0 [3]
Molecular Formula C₁₀H₆N₂O₂
Molecular Weight 186.17 g/mol [3]
Physical Form Solid
Purity Typically ≥95%

| Storage | Inert atmosphere, 2-8°C | |

Spectroscopic Profile: An Interpretive Guide

While a publicly available, experimentally verified full spectrum for this specific molecule is not readily accessible, its spectroscopic characteristics can be reliably predicted based on its constituent functional groups. Researchers can use the following information to verify sample identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by features from the carboxylic acid and nitrile groups.

Table 2: Predicted Infrared Absorption Bands

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Characteristics Source(s)
O-H (Carboxylic Acid) Stretch 2500 - 3300 Very broad, strong [4][5][6]
C-H (Aromatic/Indole) Stretch 3000 - 3100 Sharp, superimposed on O-H band [4]
N-H (Indole) Stretch ~3400 Moderate, sharp
C≡N (Nitrile) Stretch 2220 - 2260 Strong, sharp [5]
C=O (Carboxylic Acid) Stretch 1690 - 1760 Very strong, sharp [4][5]
C-O (Carboxylic Acid) Stretch 1210 - 1320 Strong [4]

| O-H (Carboxylic Acid) | Bend | 1395 - 1440 & 910 - 950 | Broad, moderate |[4] |

  • Expert Insight: The extreme broadness of the O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer and is a primary confirmation point.[4][6] The nitrile peak is also highly diagnostic due to its intensity and location in a relatively uncluttered region of the spectrum.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Carboxyl Proton (-COOH): A singlet is expected at a significantly downfield chemical shift, typically around 12 δ, though its position is dependent on solvent and concentration.[5]

  • Indole N-H Proton: A broad singlet is expected, often in the 8-11 δ range.

  • Aromatic Protons: The protons on the indole ring will appear in the aromatic region (approx. 7-8.5 δ), with their specific shifts and coupling patterns dictated by the electronic effects of the cyano and carboxyl substituents.

¹³C NMR:

  • Carboxyl Carbon (-COOH): Expected to appear in the range of 165-185 δ.[5]

  • Nitrile Carbon (-C≡N): A sharp signal is anticipated between 115-130 δ.[5]

  • Indole Carbons: The eight carbons of the indole core will produce signals in the aromatic region (approx. 100-140 δ).

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]+ would be observed at an m/z corresponding to its monoisotopic mass. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45) fragments. The stability of the indole ring would likely make it a prominent fragment in the spectrum.

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its three main components: the carboxylic acid, the nitrile, and the indole nucleus.

Reactivity cluster_cooh Carboxylic Acid Reactivity cluster_cn Nitrile Reactivity cluster_indole Indole Ring Reactivity main This compound ester Esterification (e.g., ROH, H+) main->ester -COOH amide Amide Coupling (e.g., R₂NH, EDC) main->amide -COOH acid_chloride Acid Chloride Formation (e.g., SOCl₂) main->acid_chloride -COOH amine Reduction to Amine (e.g., H₂, Raney Ni) main->amine -CN tetrazole Cycloaddition to Tetrazole (e.g., NaN₃) main->tetrazole -CN n_alkylation N-Alkylation / N-Arylation (e.g., R-X, Base) main->n_alkylation N-H c3_sub Electrophilic Substitution at C3 (e.g., Vilsmeier-Haack) main->c3_sub Indole Ring

Caption: Key reaction pathways for this compound.

  • Carboxylic Acid Group: This group is a versatile handle for derivatization. It readily undergoes esterification, conversion to acid chlorides, and amide bond formation using standard coupling reagents. This functionality is crucial for attaching the indole scaffold to other molecules or for modulating physicochemical properties like solubility and cell permeability.[7][8]

  • Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or converted into heterocyclic systems like tetrazoles.[7] The conversion to a tetrazole is a common bioisosteric replacement for a carboxylic acid in drug design, which can improve the metabolic stability and pharmacokinetic profile of a molecule.[7][9]

  • Indole Nucleus: The indole N-H can be alkylated or arylated. The electron-rich pyrrole ring is susceptible to electrophilic substitution, typically at the C3 position, although the reactivity is modulated by the substituents on the benzene ring.

Applications in Research and Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Derivatives of indole-6-carboxylic acid have been investigated as potent antiproliferative agents by targeting key proteins in cancer signaling pathways.[2][10]

  • Oncology Research: Recent studies have demonstrated that derivatives of indole-6-carboxylic acid can be designed to inhibit receptor tyrosine kinases like EGFR and VEGFR-2, which are often overexpressed in various cancers.[2] The carboxylic acid serves as a key anchoring point for binding within the receptor's active site or as a synthetic handle to attach pharmacophoric fragments.[10]

  • Molecular Probes: The cyano group on an aromatic ring can serve as a sensitive infrared probe to investigate local molecular environments, such as the hydration status or hydrogen-bonding network within a protein's active site.[1] This makes 4-cyanoindoles valuable tools for biophysical studies.

  • Bioisosterism in Drug Design: The carboxylic acid group, while often vital for biological activity, can present challenges related to metabolism and membrane permeability.[8] This molecule provides a platform to explore bioisosteric replacements for the carboxylate, such as the aforementioned tetrazole formed from the nitrile group, to optimize drug-like properties.[7][11]

Experimental Protocol: Infrared Spectroscopy

This section provides a standard operating procedure for acquiring an IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-quality infrared spectrum for structural verification.

Materials:

  • This compound sample

  • FTIR spectrometer with a diamond ATR accessory

  • Spatula

  • Isopropanol and appropriate laboratory wipes (e.g., Kimwipes)

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan:

    • Clean the ATR crystal surface thoroughly with a Kimwipe lightly dampened with isopropanol and allow it to dry completely.

    • From the instrument software, initiate a "background scan." This measures the ambient atmosphere (H₂O, CO₂) and instrument noise, which will be subtracted from the sample spectrum.

    • Causality Check: An accurate background is critical for a clean spectrum. Any residue on the crystal will appear as negative peaks in the final spectrum.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal. The software may have a pressure gauge to guide this.

    • Causality Check: Intimate contact is required for the IR beam's evanescent wave to penetrate the sample effectively. Insufficient contact leads to a weak, low-quality spectrum.

  • Sample Scan:

    • Initiate the "sample scan" from the software. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should display absorbance (or % transmittance) versus wavenumber (cm⁻¹).

    • Use the software's tools to label the peaks corresponding to the key functional groups as outlined in Table 2.

    • Compare the obtained peak positions with the expected values to confirm the sample's identity.

  • Cleanup:

    • Release the pressure arm, remove the bulk of the sample, and clean the ATR crystal meticulously with isopropanol as in step 2.

Safety and Handling

According to available safety data, this compound should be handled with care in a laboratory setting.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound stands out as a highly functionalized and synthetically versatile indole derivative. The orthogonal reactivity of its carboxylic acid and nitrile moieties, combined with the privileged indole core, provides a robust platform for the development of novel compounds in medicinal chemistry and materials science. This guide has detailed its fundamental chemical properties, predictive spectroscopic signature, and strategic applications, providing researchers with the essential knowledge required to effectively utilize this valuable chemical building block.

References

A Comprehensive Technical Guide to the Spectroscopic Profile of 4-Cyano-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of 4-Cyano-1H-indole-6-carboxylic acid (CAS No: 1427502-44-0).[1][2][3] Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from analogous structures and foundational spectroscopic theory to present a robust, predictive profile. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes not only the predicted data but also the underlying scientific rationale and detailed, field-proven protocols for data acquisition, ensuring this guide serves as both a reference and a practical manual for the laboratory.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional indole derivative. The indole core is a privileged scaffold in medicinal chemistry, and the strategic placement of an electron-withdrawing cyano group at the C4 position and a carboxylic acid at the C6 position creates a molecule with unique electronic and structural properties, making it a valuable building block for novel therapeutic agents.[4] Accurate characterization is paramount for its application in synthesis and drug design.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1427502-44-0[1]
Molecular FormulaC₁₀H₆N₂O₂[1]
Molecular Weight186.17 g/mol [5]
IUPAC NameThis compound[1]
Physical FormSolid[1]
StorageInert atmosphere, 2-8°C, Air and light sensitive[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the indole N-H proton, the carboxylic acid O-H proton, and the four aromatic protons on the indole ring. Due to the low solubility in less polar solvents like CDCl₃ and the need to observe the acidic protons, DMSO-d₆ is the recommended solvent.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 10-13 ppm region.[6][7][8] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Indole N-H Proton: The N-H proton of the indole ring is also expected to be a broad singlet, typically appearing between 11.0 and 12.0 ppm in DMSO-d₆.[9]

  • Aromatic Protons: The protons on the indole core (H2, H3, H5, H7) will appear in the aromatic region (7-9 ppm). The electron-withdrawing effects of the cyano and carboxyl groups will deshield these protons, shifting them downfield compared to unsubstituted indole. Their precise shifts and coupling patterns depend on the complex interplay of electronic effects.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityKey Rationale
-COOH~12.5Broad SingletHighly deshielded acidic proton, subject to H-bonding.[8]
N1-H~11.8Broad SingletDeshielded proton on nitrogen in an aromatic system.[9]
H5~8.2Singlet (or narrow doublet)Flanked by two substituents (C4-CN, C6-COOH).
H7~8.0DoubletOrtho-coupled to N-H and influenced by C6-COOH.
H2~7.8Triplet (or dd)Coupled to N-H and H3.
H3~7.5DoubletCoupled to H2.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals corresponding to each carbon atom in the molecule.

  • Carbonyl Carbon (-COOH): This carbon is significantly deshielded and is expected in the 165-185 ppm range.[6][8]

  • Nitrile Carbon (-C≡N): The nitrile carbon typically appears in the 115-130 ppm region.[6]

  • Aromatic and Indole Carbons: The eight carbons of the indole ring system will appear between 100 and 140 ppm. The carbons directly attached to the electron-withdrawing groups (C4 and C6) and the bridgehead carbons (C3a, C7a) will have distinct chemical shifts.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ) ppmKey Rationale
C6-C OOH~168Standard range for aromatic carboxylic acid carbonyls.[8]
C7a, C3a~138-125Bridgehead carbons in the indole ring.
C2, C3, C5, C7~130-100Aromatic carbons influenced by substituents.
C4-C N~118Characteristic shift for nitrile carbons.[6]
C4, C6~110-100Carbons bearing electron-withdrawing groups.

Experimental Protocol: NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.7 mL of DMSO-d₆ prep1->prep2 prep3 Vortex until fully dissolved prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Lock and shim the spectrometer prep4->acq1 acq2 Acquire ¹H spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C spectrum (e.g., 1024 scans, proton decoupled) acq1->acq3 proc1 Apply Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate spectrum (DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C) proc3->proc4 proc5 Integrate ¹H peaks proc4->proc5 for ¹H only

Caption: Standard workflow for NMR analysis of the target compound.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[10]

  • Solubilization: Vortex the mixture to ensure complete dissolution. The use of DMSO-d₆ is crucial for observing the exchangeable N-H and O-H protons.

  • Transfer: Transfer the clear solution to a standard 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[10] Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

  • Confirmation: To confirm the identity of the -COOH and N-H protons, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum will result in the disappearance of these signals.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. This compound possesses several highly characteristic functional groups that will give rise to strong, easily identifiable absorption bands.

node_mol This compound -COOH -C≡N N-H (indole) C=C/C-H (Aromatic) node_peaks O-H stretch (broad) C≡N stretch (sharp, strong) N-H stretch (medium) C=O stretch (strong) Aromatic stretches node_mol:f0->node_peaks:p0 node_mol:f0->node_peaks:p3 node_mol:f1->node_peaks:p1 node_mol:f2->node_peaks:p2 node_mol:f3->node_peaks:p4

Caption: Correlation of functional groups to their IR absorption regions.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)The extreme broadness is due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers.[6][11]
~3350MediumN-H stretch (Indole)Typical stretching frequency for the indole N-H bond.
2240-2220Sharp, StrongC≡N stretch (Nitrile)The C≡N triple bond gives a characteristic sharp absorption in a relatively clean region of the spectrum.[6][10]
1725-1700StrongC=O stretch (Carboxylic Acid)The carbonyl stretch of an aromatic carboxylic acid, typically at a lower frequency due to conjugation.[11][12]
1620-1450Medium-WeakC=C stretch (Aromatic)Vibrations associated with the aromatic carbon-carbon double bonds in the indole ring.
1320-1210MediumC-O stretch (Carboxylic Acid)Stretching vibration of the carbon-oxygen single bond in the carboxyl group.[11]
Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation (ATR): The use of an Attenuated Total Reflectance (ATR) accessory is the most straightforward method. Place a small amount of the solid sample directly onto the ATR crystal.[10]

  • Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[10]

  • Background Scan: Record a background spectrum of the empty ATR crystal or a blank KBr pellet. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Sample Scan: Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for a polar, acidic molecule like this, and it can be run in both positive and negative ion modes.

Expected Ionization and Fragmentation
  • Negative Ion Mode (ESI-): This is often the preferred mode for carboxylic acids. The most prominent ion is expected to be the deprotonated molecule, [M-H]⁻ , at m/z 185.03.

  • Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺ , at m/z 187.05 is also expected.

  • Fragmentation: Upon collision-induced dissociation (CID), the parent ion will fragment in predictable ways. For the [M-H]⁻ ion, a characteristic loss of CO₂ (44 Da) to give an ion at m/z 141 is highly probable. For the [M+H]⁺ ion, common losses include H₂O (18 Da) and CO (28 Da).

Table 5: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/zModeRationale
[C₁₀H₅N₂O₂]⁻185.0356ESI (-)Deprotonation of the acidic carboxylic acid proton.
[C₁₀H₇N₂O₂]⁺187.0502ESI (+)Protonation, likely on the indole or nitrile nitrogen.
[C₉H₅N₂]⁻141.0458ESI (-) MS/MSLoss of CO₂ (44.00 Da) from the [M-H]⁻ parent ion.
Experimental Protocol: LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

  • Chromatography (Optional but Recommended): Use a reverse-phase C18 column with a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid for positive mode or 0.1% ammonia for negative mode) to ensure sample purity before it enters the mass spectrometer.

  • MS Analysis: Infuse the sample solution directly or via the LC system into the ESI source.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the parent ion ([M-H]⁻ or [M+H]⁺).

  • MS/MS Analysis: Perform a product ion scan on the isolated parent ion to generate a fragmentation spectrum, which can be used for structural confirmation.[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the indole ring, further influenced by the cyano and carboxyl groups, will result in characteristic absorption bands.

Expected Absorption Maxima (λmax)

The indole chromophore typically shows two main absorption bands around 220 nm and 280 nm. The substitution with electron-withdrawing groups is expected to cause a bathochromic (red) shift in these absorptions.[14] The spectrum is likely to show strong absorptions corresponding to π → π* transitions.

  • Expected λmax: Based on similar substituted indoles, absorption maxima are anticipated in the range of 230-250 nm and 290-320 nm. The exact positions will be solvent-dependent.[15][16]

Experimental Protocol: UV-Vis Data Acquisition
  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., methanol, ethanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound presents several hazards.[17]

  • Hazards: Harmful if swallowed (H302), Toxic in contact with skin (H311), Causes serious eye irritation (H319), and is very toxic to aquatic life (H400).[17]

  • Precautions: Users must wash skin thoroughly after handling, avoid release to the environment, and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[17] Store in a tightly closed, dry, and well-ventilated place. The compound is air and light sensitive.[1]

Summary

This guide provides a detailed, predictive spectroscopic profile of this compound based on established chemical principles and data from analogous compounds. The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a powerful toolkit for the unambiguous identification and characterization of this important chemical building block. The experimental protocols outlined herein represent standard, robust methods for obtaining high-quality data for this and similar molecules.

References

4-Cyano-1H-indole-6-carboxylic acid CAS number and identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Cyano-1H-indole-6-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource covering its core identification, physicochemical properties, analytical characterization, synthesis rationale, and safety protocols. By synthesizing data from established chemical suppliers and the scientific literature, this guide explains the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity. All key data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Core Identification & Physicochemical Properties

This compound is a bifunctional indole derivative. The presence of both a nitrile (-C≡N) and a carboxylic acid (-COOH) group on the indole scaffold makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Table 1: Core Identification of this compound

IdentifierValueSource
CAS Number 1427502-44-0[1][2]
Molecular Formula C₁₀H₆N₂O₂[1]
Molecular Weight 186.17 g/mol [2]
IUPAC Name This compound[1]
InChI 1S/C10H6N2O2/c11-5-7-3-6(10(13)14)4-9-8(7)1-2-12-9/h1-4,12H,(H,13,14)[1]
InChI Key UEYYLWAXGUNAKY-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C=C2C(=C1)C=CN2)C(=O)ON/A

Rationale for Use in Research & Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds. The specific substitution pattern of this compound offers distinct advantages:

  • Dual Functionality: The carboxylic acid group provides a handle for amide bond formation, esterification, or can act as a bioisostere for other functional groups, often engaging in crucial hydrogen bonding interactions with biological targets.[3][4] The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, offering a rich platform for chemical diversification.

  • Bioisosterism: The carboxylic acid moiety is a common feature in drug molecules but can sometimes lead to poor permeability or metabolic instability.[4] This compound allows for the exploration of the nitrile group as a potential bioisosteric replacement or as a precursor to other isosteres like tetrazoles, which can improve pharmacokinetic properties while retaining biological activity.[3]

  • Therapeutic Potential of Indole-6-Carboxylic Acids: Derivatives of the parent indole-6-carboxylic acid scaffold have been investigated as multi-target antiproliferative agents, specifically as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are overexpressed in many cancers.[5][6] This highlights the relevance of this structural class in oncology drug discovery.

Analytical Characterization Workflow

Rigorous identification and purity assessment are critical. The following section outlines a logical workflow and detailed protocols for the characterization of this compound.

G cluster_0 Characterization Workflow start Sample Received (this compound) hplc Purity Assessment (RP-HPLC) start->hplc assess purity ms Mass Verification (LC-MS / ESI-MS) hplc->ms confirm mass ir Functional Group ID (FTIR Spectroscopy) ms->ir identify bonds nmr Structural Elucidation (¹H & ¹³C NMR) ir->nmr confirm structure end Verified Structure & Purity Report nmr->end finalize report

Caption: A typical workflow for the comprehensive characterization of a chemical standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Causality: HPLC is the gold standard for determining the purity of small molecules. For a compound like this, which contains a conjugated indole system, a UV detector is typically effective. However, if UV response is poor or if analyzing non-chromophoric impurities, a universal detector like a Refractive Index Detector (RID) can be employed.[7] A reverse-phase (C18) column is chosen due to the compound's moderate polarity.

Protocol:

  • System Preparation: Use an HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), UV or RID detector, and autosampler.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Solvent A (e.g., 0.1% Formic Acid in Water) and Solvent B (e.g., 0.1% Formic Acid in Acetonitrile). Degas both solvents thoroughly.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., Methanol or a 50:50 mixture of Acetonitrile:Water) to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector Wavelength: 254 nm and 280 nm (if using UV)

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: Linear gradient from 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 5% B

      • 26-30 min: Re-equilibration at 5% B

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Spectroscopic Identification

Causality: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The nitrile and carboxylic acid groups have highly characteristic absorption bands that serve as diagnostic markers.[8]

Protocol (ATR Method):

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum to subtract atmospheric (H₂O, CO₂) interference.

  • Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic peaks corresponding to the functional groups.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, SharpN-H stretch (Indole)
2500-3300BroadO-H stretch (Carboxylic Acid)
~2225Strong, SharpC≡N stretch (Nitrile)[8]
~1700Strong, SharpC=O stretch (Carboxylic Acid)
1450-1600Medium-StrongC=C stretches (Aromatic Rings)

Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this, minimizing fragmentation and clearly showing the molecular ion.

Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Spectrum Acquisition: Acquire spectra in both positive and negative ion modes.

    • Negative Mode [M-H]⁻: Expected m/z = 185.04

    • Positive Mode [M+H]⁺: Expected m/z = 187.05

  • Analysis: The primary validation is the observation of an ion peak corresponding to the calculated mass of the molecule (186.17 Da).[2]

Causality: NMR provides the most detailed structural information, confirming the connectivity of atoms within the molecule. ¹H NMR shows the environment of hydrogen atoms, while ¹³C NMR shows the environment of carbon atoms. Deuterated DMSO (DMSO-d₆) is a suitable solvent as it will dissolve the compound and its residual solvent peak does not obscure key signals. The acidic protons (N-H and COOH) will be observable in this solvent.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

  • Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values to assign signals to the specific protons and carbons in the structure.

Table 3: Predicted NMR Spectral Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H ~13.5Broad SingletCOOH
¹H ~12.0Broad SingletN-H
¹H ~8.2Singlet/DoubletH5 (between COOH and C≡N)
¹H ~7.5-8.0MultipletH2, H7 (Aromatic)
¹H ~6.5-7.0MultipletH3 (Pyrrolic)
¹³C ~167SingletC=O (Carboxylic Acid)
¹³C ~117SingletC≡N (Nitrile)
¹³C ~100-140Multiple SignalsAromatic & Pyrrolic Carbons

Synthesis Pathway Overview

While a specific synthesis for this compound is not detailed in the immediate literature, a plausible and authoritative approach can be adapted from established indole synthesis methodologies, such as the Fischer-indole synthesis followed by functional group manipulation.[9]

G cluster_1 Generalized Synthesis Strategy start Substituted Hydrazine fischer Fischer-Indole Synthesis start->fischer ketoester Substituted Ketoester ketoester->fischer indole_ester Indole Ester Intermediate fischer->indole_ester cyclization hydrolysis Ester Hydrolysis indole_ester->hydrolysis indole_acid Indole Carboxylic Acid Intermediate hydrolysis->indole_acid conversion Functional Group Interconversion (e.g., via Amide) indole_acid->conversion cyanation final_product Target Molecule: 4-Cyano-1H-indole- 6-carboxylic acid conversion->final_product

Caption: A logical pathway for indole synthesis, starting from a Fischer cyclization.

A key strategy involves creating the substituted indole ring first and then introducing or modifying the cyano and carboxylic acid groups. One published method for a related compound involves converting a carboxylic acid to a nitrile via an amide intermediate using an agent like methanesulfonic acid chloride.[9] This highlights a reliable method for the functional group interconversion required to achieve the final target structure.

Safety, Handling, and Storage

Causality: Proper handling is dictated by the potential hazards of the compound. Based on data for similar indole and nitrile-containing carboxylic acids, the compound should be treated as potentially harmful.[1][10][11]

Table 4: Hazard and Safety Information

CategoryGuidelineSource
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (safety goggles), and face protection. Use a NIOSH/MSHA approved respirator if ventilation is inadequate.[10][12]
Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product.[10][11]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10][11]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[11]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up in a dry, cool place.[10]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound (CAS No. 1427502-44-0) is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its proper identification relies on a combination of chromatographic and spectroscopic techniques, including HPLC, MS, IR, and NMR, which together confirm its purity, molecular weight, and precise chemical structure. The dual reactivity of the nitrile and carboxylic acid functional groups provides a versatile platform for creating diverse chemical libraries, particularly for targeting disease pathways where the indole scaffold is known to be effective. Adherence to strict safety and handling protocols is mandatory to ensure safe laboratory practice. This guide provides the foundational, field-proven information required for researchers to confidently procure, identify, and utilize this compound in their research endeavors.

References

The Architectural Blueprint of Indole-6-Carboxylic Acids: A Technical Guide to Their Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-6-carboxylic acid scaffold is a cornerstone in contemporary medicinal chemistry and materials science, lending its unique electronic and structural properties to a myriad of functional molecules. The strategic placement of the carboxylic acid moiety on the indole's benzene ring, coupled with diverse substitution patterns, offers a powerful platform for modulating pharmacological activity and material characteristics. This in-depth technical guide provides a comprehensive exploration of the core synthetic methodologies for constructing substituted indole-6-carboxylic acids. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of each synthetic route, elucidating the causality behind experimental choices and offering field-proven insights. We will navigate the intricacies of classical indole syntheses, including the Fischer, Reissert, and Madelung reactions, and traverse the landscape of modern palladium-catalyzed cross-coupling and C-H functionalization strategies. Each section is designed to be a self-validating system, integrating detailed experimental protocols with mechanistic rationale, quantitative data, and visual diagrams to empower researchers in their synthetic endeavors.

The Strategic Importance of the Indole-6-Carboxylic Acid Moiety

The indole ring system is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals. The introduction of a carboxylic acid group at the 6-position profoundly influences the molecule's properties. This functional group can act as a critical pharmacophore, engaging in hydrogen bonding and ionic interactions with biological targets. Furthermore, it serves as a versatile synthetic handle for further elaboration, enabling the construction of complex molecular architectures through amide bond formation, esterification, or other derivatizations. The ability to introduce additional substituents at various positions on the indole core allows for the fine-tuning of a compound's ADME (absorption, distribution, metabolism, and excretion) properties, potency, and selectivity.

Classical Approaches to the Indole-6-Carboxylic Acid Core

While modern methods offer remarkable precision, the classical syntheses of indoles remain highly relevant, particularly for large-scale production and for accessing specific substitution patterns. Understanding their mechanisms is crucial for troubleshooting and optimization.

The Fischer Indole Synthesis: A Cornerstone of Indole Chemistry

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1][2]

Mechanism and Strategic Considerations:

The mechanism proceeds through a series of well-defined steps:

  • Hydrazone Formation: The reaction commences with the condensation of a substituted phenylhydrazine with a carbonyl compound to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: A key[3][3]-sigmatropic rearrangement (a Claisen-type rearrangement) occurs, leading to the formation of a di-imine intermediate.[1][2]

  • Aromatization and Cyclization: The di-imine undergoes aromatization, followed by intramolecular nucleophilic attack of the newly formed enamine onto the imine carbon.

  • Ammonia Elimination: The resulting aminoacetal eliminates a molecule of ammonia to afford the final indole product.[1]

For the synthesis of indole-6-carboxylic acids, the typical starting material is 4-hydrazinobenzoic acid or its corresponding ester. The choice of the ketone or aldehyde partner dictates the substitution pattern at the 2- and 3-positions of the indole ring.

Experimental Protocol: Synthesis of 2-Methyl-1H-indole-6-carboxylic acid

  • Step 1: Hydrazone Formation and Cyclization: To a solution of 4-hydrazinobenzoic acid (1.52 g, 10 mmol) in glacial acetic acid (20 mL) is added acetone (0.73 mL, 10 mmol). The mixture is heated to reflux for 4 hours.

  • Step 2: Work-up and Isolation: The reaction mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 2-methyl-1H-indole-6-carboxylic acid.

Causality in Experimental Design:

  • Acid Catalyst: Acetic acid serves as both the solvent and the acid catalyst. Other acids like sulfuric acid or polyphosphoric acid can be used, often leading to higher yields but potentially causing side reactions with sensitive substrates.[1]

  • Reaction Temperature: Refluxing is necessary to provide the activation energy for the[3][3]-sigmatropic rearrangement and the subsequent cyclization and elimination steps.

Visualization of the Fischer Indole Synthesis Mechanism:

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product A 4-Hydrazinobenzoic Acid C Hydrazone Formation A->C B Ketone/Aldehyde B->C D Tautomerization to Enamine C->D Acid catalyst E [3,3]-Sigmatropic Rearrangement D->E Heat F Cyclization & Aromatization E->F G Ammonia Elimination F->G Acid catalyst H Substituted Indole-6-carboxylic Acid G->H

Caption: Mechanism of the Fischer Indole Synthesis.

The Reissert Indole Synthesis: A Two-Step Approach

The Reissert synthesis provides a route to indole-2-carboxylic acids, which can be valuable intermediates.[3][4] While not directly yielding indole-6-carboxylic acids, it is a relevant classical method for constructing the indole core with a carboxylic acid handle. The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[3][4]

Mechanism and Strategic Considerations:

  • Condensation: An o-nitrotoluene derivative is deprotonated at the methyl group by a strong base (e.g., sodium ethoxide), and the resulting carbanion attacks diethyl oxalate.

  • Reductive Cyclization: The nitro group is reduced to an amine (e.g., using zinc in acetic acid), which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring.[3]

To adapt this for indole-6-carboxylic acid synthesis, one would need to start with a suitably substituted o-nitrotoluene, such as 4-methyl-3-nitrobenzoic acid.

Experimental Protocol: Conceptual Synthesis of a Precursor to Indole-6-carboxylic Acid

  • Step 1: Condensation: 4-Methyl-3-nitrobenzoic acid (1.81 g, 10 mmol) is dissolved in ethanol, and sodium ethoxide (21% in ethanol, 3.2 mL, 11 mmol) is added. Diethyl oxalate (1.4 mL, 10.5 mmol) is then added dropwise, and the mixture is stirred at room temperature for 12 hours.

  • Step 2: Reductive Cyclization: The reaction mixture is acidified with dilute HCl, and the precipitated pyruvic acid derivative is collected. This intermediate is then dissolved in acetic acid, and zinc dust (1.3 g, 20 mmol) is added portion-wise. The mixture is heated to 80°C for 2 hours.

  • Step 3: Work-up and Isolation: After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by chromatography to yield the indole-2,6-dicarboxylic acid derivative.

Causality in Experimental Design:

  • Base: A strong base like sodium ethoxide is required to deprotonate the methyl group of the o-nitrotoluene.[3]

  • Reducing Agent: Zinc in acetic acid is a common choice for the reduction of the nitro group to an amine.[3] Other reducing agents like iron in acetic acid or catalytic hydrogenation can also be employed.

Visualization of the Reissert Indole Synthesis Workflow:

Reissert_Indole_Synthesis Start Substituted o-Nitrotoluene Condensation Condensation with Diethyl Oxalate Start->Condensation Intermediate o-Nitrophenylpyruvic Ester Condensation->Intermediate Reduction Reductive Cyclization Intermediate->Reduction Product Indole-2-carboxylic Acid Derivative Reduction->Product

Caption: Workflow of the Reissert Indole Synthesis.

The Madelung Synthesis: Intramolecular Cyclization under Basic Conditions

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to form an indole. This method is particularly useful for the preparation of 2-substituted and 2,3-unsubstituted indoles.

Mechanism and Strategic Considerations:

The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic position of the o-alkyl group by a strong base. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that subsequently eliminates water to form the indole ring. The harsh reaction conditions (strong base and high temperature) limit its applicability to substrates with sensitive functional groups.

To synthesize an indole-6-carboxylic acid via the Madelung synthesis, one would start with an N-acyl derivative of 4-amino-3-methylbenzoic acid.

Conceptual Protocol for a Madelung Synthesis:

  • Step 1: Amide Formation: 4-Amino-3-methylbenzoic acid is acylated with an appropriate acid chloride or anhydride.

  • Step 2: Cyclization: The resulting N-acyl-4-amino-3-methylbenzoic acid is heated with a strong base, such as sodium ethoxide or potassium tert-butoxide, at high temperatures (200-300 °C) in an inert solvent.

  • Step 3: Work-up: The reaction is quenched with water, and the product is isolated by acidification and extraction.

Causality in Experimental Design:

  • Strong Base: A very strong base is necessary to effect the double deprotonation required to initiate the cyclization.

  • High Temperature: Significant thermal energy is needed to overcome the activation barrier for the intramolecular cyclization.

Modern Palladium-Catalyzed Routes to Functionalized Indole-6-Carboxylic Acids

The advent of palladium-catalyzed cross-coupling and C-H functionalization reactions has revolutionized the synthesis of complex aromatic and heteroaromatic compounds, including substituted indoles. These methods offer high efficiency, functional group tolerance, and regioselectivity.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[5] This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the indole-6-carboxylic acid core.

Mechanism and Strategic Considerations:

The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the organohalide (e.g., a bromo- or iodo-indole-6-carboxylic acid ester).

  • Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) center.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst.

A key consideration is the protection of the indole nitrogen and the carboxylic acid group (usually as an ester) to prevent side reactions.

Experimental Protocol: Synthesis of Methyl 5-phenyl-1H-indole-6-carboxylate

  • Reaction Setup: To a degassed mixture of methyl 5-bromo-1H-indole-6-carboxylate (268 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3 mmol) in a 1:1 mixture of toluene and water (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Reaction Execution: The mixture is heated to 90°C under an inert atmosphere for 12 hours.

  • Work-up and Purification: After cooling, the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford methyl 5-phenyl-1H-indole-6-carboxylate.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 5-phenyl-1H-indole-6-carboxylate85
24-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)-1H-indole-6-carboxylate82
33-Pyridylboronic acidMethyl 5-(pyridin-3-yl)-1H-indole-6-carboxylate75

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OH)2 Base PdII_R_R1 R-Pd(II)L2-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R'

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Heck-Mizoroki Reaction: Alkenylation of the Indole Core

The Heck-Mizoroki reaction enables the coupling of an organohalide with an alkene, providing a direct route to substituted alkenes.[6] This is a valuable method for introducing alkenyl side chains onto the indole-6-carboxylic acid scaffold.

Mechanism and Strategic Considerations:

The mechanism is similar to the Suzuki coupling in its initial oxidative addition step. This is followed by:

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium(II) complex and inserts into the palladium-carbon bond.

  • Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the product alkene and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX, regenerating the palladium(0) catalyst.

Conceptual Protocol for a Heck Reaction:

  • Reaction Setup: A mixture of methyl 7-iodo-1H-indole-6-carboxylate, an acrylate (e.g., ethyl acrylate), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in an organic solvent (e.g., DMF) is prepared.

  • Reaction Execution: The mixture is heated under an inert atmosphere until the starting material is consumed.

  • Work-up: The reaction is cooled, diluted with an organic solvent, washed with water, and the organic layer is dried and concentrated. The product is purified by chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction is instrumental in synthesizing N-aryl and N-alkyl substituted indole-6-carboxylic acids.

Mechanism and Strategic Considerations:

The catalytic cycle involves:

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition with the aryl halide.

  • Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) complex, and a base removes a proton from the amine nitrogen.

  • Reductive Elimination: The resulting palladium-amido complex undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8]

Experimental Protocol: Synthesis of Methyl 5-(phenylamino)-1H-indole-6-carboxylate

  • Reaction Setup: In a glovebox, a vial is charged with methyl 5-bromo-1H-indole-6-carboxylate (268 mg, 1 mmol), aniline (110 µL, 1.2 mmol), sodium tert-butoxide (134 mg, 1.4 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 9.2 mg, 0.01 mmol), and a phosphine ligand (e.g., Xantphos, 11.6 mg, 0.02 mmol) in anhydrous toluene (5 mL).

  • Reaction Execution: The vial is sealed and heated to 100°C for 16 hours.

  • Work-up and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Directed Ortho-Metalation (DoM) and C-H Functionalization: Precision Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[9] A directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[9] For indole-6-carboxylic acids, the carboxylic acid itself (or a derivative) can act as a DMG, directing functionalization to the C7 position.[10]

Mechanism and Strategic Considerations:

  • Directed Deprotonation: A strong base, typically an organolithium reagent, is directed by the DMG to selectively remove a proton from the ortho position.

  • Electrophilic Quench: The resulting aryllithium species is quenched with an electrophile to introduce a new substituent.

To apply DoM to indole-6-carboxylic acid, protection of the indole N-H and the carboxylic acid (as an ester or another group) is often necessary to prevent competitive deprotonation.

Conceptual Protocol for C7-Arylation via DoM:

  • Step 1: Protection: Indole-6-carboxylic acid is converted to its methyl ester, and the indole nitrogen is protected with a suitable group (e.g., Boc or SEM).

  • Step 2: Directed ortho-Metalation: The protected indole is treated with a strong base like LDA or n-BuLi at low temperature (-78 °C) to effect lithiation at the C7 position.

  • Step 3: Quench with Electrophile: An electrophile, such as an aryl halide in the presence of a palladium catalyst for a subsequent cross-coupling, is added to introduce the desired substituent.

  • Step 4: Deprotection: The protecting groups are removed to yield the C7-functionalized indole-6-carboxylic acid.

Visualization of Directed Ortho-Metalation:

DoM Start N-Protected Indole-6-COOR DoM_Step Directed ortho-Metalation (LDA or n-BuLi, -78 °C) Start->DoM_Step Intermediate C7-Lithiated Intermediate DoM_Step->Intermediate Quench Quench with Electrophile (E+) Intermediate->Quench Product_Protected C7-Substituted Protected Indole Quench->Product_Protected Deprotection Deprotection Product_Protected->Deprotection Final_Product C7-Substituted Indole-6-carboxylic Acid Deprotection->Final_Product

References

biological potential of cyano-substituted indoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Potential of Cyano-Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its presence in numerous natural products and FDA-approved drugs.[1][2] The strategic incorporation of a cyano (-C≡N) group onto this scaffold profoundly alters its electronic, steric, and physicochemical properties, unlocking a vast landscape of therapeutic potential. This guide provides a comprehensive analysis of the synthesis, mechanisms of action, and biological applications of cyano-substituted indoles. We delve into their significant promise in oncology, where they function as potent inhibitors of tubulin polymerization and key signaling kinases.[3][4][5] Furthermore, we explore their emerging role in neurodegenerative diseases, not only as therapeutic agents that can modulate protein aggregation but also as high-affinity imaging probes for diagnosing conditions like Parkinson's disease.[6][7] Finally, we touch upon their utility as fluorescent probes and their potential in antiviral and anti-inflammatory applications, offering a forward-looking perspective for drug discovery professionals.[8][9]

The Indole Scaffold and the Strategic Importance of Cyano-Substitution

The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in biologically active molecules, from the essential amino acid tryptophan to potent alkaloids like reserpine and vinblastine.[2][10] Its π-electron-rich system allows for diverse interactions with biological macromolecules. The introduction of a cyano group—a potent electron-withdrawing substituent—serves as a critical chemical modification.

This substitution achieves several key objectives from a medicinal chemistry perspective:

  • Modulation of Electronic Properties: The cyano group withdraws electron density from the indole ring, altering its reactivity and its ability to participate in hydrogen bonding and π-stacking interactions with protein targets.[8]

  • Enhancement of Binding Affinity: The linear, rigid structure of the cyano group can act as a key pharmacophore, fitting into specific hydrophobic pockets or acting as a hydrogen bond acceptor, thereby increasing ligand-receptor binding affinity.

  • Metabolic Stability: The C≡N triple bond is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Physicochemical Tuning: Cyano-substitution significantly impacts properties like fluorescence. Depending on its position, the cyano group can red-shift absorption and emission spectra and alter the fluorescence quantum yield, making these compounds valuable as biological probes.[8]

Synthesis Strategies for Biologically Active Cyano-Indoles

The generation of diverse libraries of cyano-substituted indoles is foundational to exploring their therapeutic potential. Multi-component reactions (MCRs) and cascade reactions are particularly favored for their efficiency and atom economy.[11][12]

A prevalent strategy involves the use of 3-cyanoacetyl indoles (CAIs) as versatile building blocks.[13][14][15] These intermediates are readily synthesized from the reaction of indoles with cyanoacetic acid and can be further elaborated to create a wide array of heterocyclic systems.[13]

G Indole Indole CAI 3-Cyanoacetyl Indole (CAI) Indole->CAI Acetic Anhydride Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->CAI Aldehyde Aldehyde (R-CHO) Pyrans Indolyl-Pyran Derivatives Aldehyde->Pyrans Malononitrile Malononitrile Malononitrile->Pyrans Ammonia Aqueous Ammonia Cyano_Indole 3-Cyano-1H-Indole Ammonia->Cyano_Indole Bromophenylacetonitrile 2-(2-Bromophenyl) acetonitrile Bromophenylacetonitrile->Cyano_Indole + Aldehyde + Aq. Ammonia (Cu-catalyzed cascade) CAI->Pyrans + Aldehyde + Malononitrile Pyridines Indolyl-Pyridine Derivatives CAI->Pyridines + Chalcone + Ammonium Acetate

Figure 1: Simplified schematic of key synthetic pathways to cyano-substituted indole derivatives.

Exemplary Protocol: Synthesis of 3-Cyano-2-(1H-indol-3-yl)-6-aryl-pyridines

This protocol is adapted from methodologies that utilize CAIs for constructing complex heterocyclic systems.[14] The rationale is to leverage the reactivity of the CAI intermediate in a Michael addition and subsequent cyclization/dehydrogenation cascade.

  • Intermediate Formation: 3-Cyanoacetyl indole (1 equivalent) is reacted with ammonia (from ammonium acetate, 10 equivalents) in a suitable solvent like ethanol to form an enamine intermediate in situ.

  • Michael Addition: The appropriate chalcone (1 equivalent), which provides the aryl substitution pattern, is added to the reaction mixture. The enamine intermediate acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone of the chalcone.

  • Cyclization and Dehydration: The resulting Michael adduct undergoes intramolecular cyclization, where the amino group attacks the ketone carbonyl. This is followed by dehydration to form a dihydropyridine intermediate.

  • Dehydrogenation: The dihydropyridine is then aromatized to the final pyridine product, often facilitated by the reaction conditions or a mild oxidant.

  • Purification: The final product is isolated and purified using standard techniques such as column chromatography on silica gel.

This one-pot approach is highly efficient for generating molecular diversity, a key requirement in the early stages of drug discovery.

Therapeutic Potential in Oncology

Cyano-substituted indoles have emerged as a powerful class of anticancer agents, targeting multiple hallmarks of cancer.[3][4] Their mechanisms are diverse and potent, ranging from disruption of the cellular cytoskeleton to inhibition of critical growth signaling pathways.

Mechanism 1: Tubulin Polymerization Inhibition

A key strategy in cancer therapy is to target microtubule dynamics, arresting cell division at mitosis. Several cyano-substituted indole derivatives have been identified as potent anti-mitotic agents that inhibit the polymerization of tubulin, the protein monomer that forms microtubules.[5]

For example, indole-substituted furanones and certain α-cyano bis(indolyl)chalcones disrupt the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][16]

G CyanoIndole Cyano-Substituted Indole Tubulin α/β-Tubulin Dimers CyanoIndole->Tubulin Binds to Colchicine Site (or other sites) Microtubule Microtubule Assembly CyanoIndole->Microtubule Inhibition Tubulin->Microtubule Polymerization G2M G2/M Phase Arrest Mitosis Mitotic Spindle Formation Microtubule->Mitosis Apoptosis Apoptosis G2M->Apoptosis

Figure 2: Mechanism of action for cyano-indoles as tubulin polymerization inhibitors.

Mechanism 2: Kinase Inhibition

Dysregulation of protein kinases is a fundamental driver of many cancers. Cyano-indoles have been successfully designed to target these enzymes. For instance, cyano-substituted carbazole derivatives (a related indole-containing structure) have been shown to be direct inhibitors of Pim-1 kinase, a protein implicated in cell survival and proliferation.[5] This targeted inhibition provides a clear, rational basis for their anticancer effects.

Compound ClassSpecific TargetCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
α-Cyano bis(indolyl)chalconesTubulin, othersC4-2 (Prostate)2.2 - 7.5 µM[17]
α-Cyano bis(indolyl)chalcones22Rv1 (Prostate)1.23 - 5.23 µM[17]
Cyano-substituted Turbomycin BPim-1 KinaseVariousNot specified[5]
Indole-substituted FuranonesTubulinU-937 (Leukemia)0.6 µM[9]

Table 1: Selected examples of anticancer activity of cyano-substituted indole derivatives.

Applications in Neurodegenerative Disorders

The unique properties of cyano-substituted indoles make them highly valuable for addressing neurodegenerative diseases, both as diagnostic tools and as potential therapeutics.[18]

Focus 1: High-Affinity Diagnostic Imaging Agents

The definitive diagnosis of synucleinopathies like Parkinson's disease (PD) and dementia with Lewy bodies (DLB) often requires post-mortem examination.[6][7] The development of PET imaging agents that can visualize α-synuclein (α-syn) aggregates in the living brain is a major goal. Cyano-substituted indoles have emerged as a promising scaffold for these probes.

Systematic structure-activity relationship (SAR) studies have shown that the cyano group is crucial for high-affinity binding to α-syn fibrils.[6] Researchers have synthesized and evaluated a series of these compounds, optimizing for both binding affinity (Kᵢ) and the ability to cross the blood-brain barrier.[6][7]

Compound IDKey Structural FeatureBinding Affinity (Kᵢ, nM) to α-syn fibrilsBrain Uptake (%ID/g at 2 min)Reference
51 Iodo-substituted, N-benzyl indole17.4 ± 5.63.57 ± 0.28[6][7]
23 N-benzyl indole25.1 ± 1.2Not reported[6]
47 N-H indole (lacks N-benzyl)105.7 ± 4.1Not reported[6]

Table 2: Structure-activity relationship data for cyano-indole derivatives as α-synuclein imaging ligands. Note the importance of the N-benzyl group for high affinity.

G cluster_diagnostic Diagnostic Application cluster_therapeutic Therapeutic Potential Radiolabeled Radiolabeled Cyano-Indole ([¹²⁵I]51) BBB Blood-Brain Barrier Penetration Radiolabeled->BBB aSyn α-Synuclein Aggregates BBB->aSyn PET PET Imaging Signal aSyn->PET Therapeutic Therapeutic Cyano-Indole Aggregation Protein Aggregation (α-syn, Aβ) Therapeutic->Aggregation Inhibits OxidativeStress Oxidative Stress Therapeutic->OxidativeStress Reduces Neuroinflammation Neuroinflammation Therapeutic->Neuroinflammation Reduces Neuroprotection Neuroprotection Therapeutic->Neuroprotection Promotes

Figure 3: Dual roles of cyano-substituted indoles in neurodegenerative disease.

Focus 2: Therapeutic Intervention

Beyond diagnostics, indole derivatives are being investigated as multi-target agents to combat the underlying pathology of neurodegeneration.[19] Their mechanisms include inhibiting the aggregation of key proteins like α-synuclein and amyloid-beta, scavenging free radicals to reduce oxidative stress, and exerting anti-inflammatory effects.

Emerging Frontiers: Antiviral Activity and Fluorescent Probes

Antiviral Potential

The indole scaffold is present in several marketed antiviral drugs.[10] Research into cyano-substituted variants has yielded mixed but informative results. For instance, in the development of certain tetracyclic indoles as anti-HCV agents, the addition of a cyano group to an alkyl side chain was found to diminish potency.[20] This type of SAR data is invaluable, guiding chemists to place substituents in positions that enhance, rather than detract from, biological activity.

Fluorescent Probes

The photophysical properties of cyanoindoles are highly sensitive to the position of the cyano group.[8] This sensitivity can be exploited to create fluorescent probes for biological research. A study of six cyanoindole isomers revealed that their absorption spectra, emission spectra, and fluorescence quantum yields varied significantly based on the substitution pattern.[8] Notably, 4-cyanoindole was found to have a high quantum yield even in water, making it a promising fluorophore for aqueous biological systems.[8] This intrinsic fluorescence provides a powerful, non-invasive tool for tracking molecules and studying their interactions within living cells.

Conclusion and Future Perspectives

Cyano-substituted indoles represent a versatile and highly promising class of molecules for drug discovery and chemical biology. Their demonstrated efficacy in oncology—through mechanisms like tubulin and kinase inhibition—and their dual diagnostic and therapeutic potential in neurodegenerative diseases highlight their significance. The synthetic accessibility of these compounds allows for rapid generation of chemical diversity, facilitating the optimization of lead candidates.

Future research should focus on:

  • Pharmacokinetic Optimization: Improving the solubility, metabolic stability, and oral bioavailability of promising lead compounds.

  • Multi-Target Drug Design: Intentionally designing single molecules that can modulate multiple disease-relevant pathways, particularly for complex diseases like cancer and Alzheimer's.

  • Expansion of Therapeutic Targets: Exploring the potential of cyano-indoles against other disease targets, including those in metabolic and infectious diseases.

  • Advanced Probe Development: Leveraging their unique photophysical properties to create next-generation fluorescent probes for super-resolution microscopy and in vivo imaging.

The strategic placement of a simple cyano group has proven to be a powerful tool for transforming the humble indole scaffold into a platform for developing next-generation therapeutics and advanced biological tools.

References

An In-depth Technical Guide to the Synthesis of 4-Cyano-1H-indole-6-carboxylic Acid: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-1H-indole-6-carboxylic acid is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active agents. Its unique disubstituted pattern, featuring an electron-withdrawing cyano group at the 4-position and a carboxylic acid at the 6-position, offers multiple points for molecular elaboration. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important molecule, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes. We will delve into established methodologies, including the Leimgruber-Batcho and Fischer indole syntheses, as well as modern functionalization techniques, providing detailed procedural insights and comparative analysis to aid researchers in the strategic design and execution of their synthetic endeavors.

Introduction: The Significance of the 4,6-Disubstituted Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1] The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's biological activity. This compound, in particular, presents a unique combination of functional groups that are highly valuable for medicinal chemists. The cyano group at the C4 position can act as a bioisostere for other functional groups and serves as a versatile handle for transformation into amines, amides, or tetrazoles.[1][2] The carboxylic acid at the C6 position provides a convenient point for amide bond formation, esterification, or other conjugations, enabling the attachment of the indole core to other molecular fragments.

The successful synthesis of this target molecule hinges on the careful selection of starting materials and a well-designed synthetic sequence that allows for the regioselective introduction of the desired functional groups. This guide will explore the primary retrosynthetic disconnections and the corresponding synthetic strategies to achieve this goal.

Retrosynthetic Analysis: Devising Pathways to the Target Molecule

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify potential starting materials and key bond formations. Three primary disconnection strategies are considered, each offering a distinct advantage depending on the availability of precursors and desired scalability.

Retrosynthesis of this compound cluster_approaches Retrosynthetic Approaches cluster_precursors1 Precursors for Approach A cluster_precursors2 Precursors for Approach B target This compound approach1 Approach A: Leimgruber-Batcho or Fischer Indole Synthesis target->approach1 Indole Ring Formation approach2 Approach B: Functionalization of a Pre-formed Indole Core target->approach2 C-H Functionalization / Halogen Dance precursor1a Substituted o-Nitrotoluene (Leimgruber-Batcho) approach1->precursor1a precursor1b Substituted Phenylhydrazine (Fischer) approach1->precursor1b precursor2a 4-Bromo-6-methylindole approach2->precursor2a precursor2b Indole-6-carboxylic acid approach2->precursor2b

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights two main strategies:

  • Approach A: Constructing the Indole Ring. This involves starting with a suitably substituted benzene derivative and forming the pyrrole ring of the indole. The two most powerful methods for this are the Leimgruber-Batcho and Fischer indole syntheses.

  • Approach B: Functionalizing a Pre-formed Indole Core. This strategy begins with a simpler indole derivative and introduces the cyano and carboxylic acid groups in subsequent steps. This approach can be more direct but often faces challenges with regioselectivity.

Synthetic Strategies and Starting Materials

Approach A-1: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a highly efficient method for preparing indoles from o-nitrotoluenes.[3][4][5] This approach is particularly advantageous as it allows for the synthesis of indoles that are unsubstituted at the 2- and 3-positions and offers a high degree of control over the substitution pattern on the benzene ring.

The key starting material for the synthesis of this compound via this route is a suitably substituted o-nitrotoluene, specifically 4-cyano-2-methyl-6-nitrotoluene .

Leimgruber-Batcho Synthesis start 4-Cyano-2-nitrotoluene enamine Enamine Intermediate start->enamine DMFDMA, Pyrrolidine indole_intermediate 4-Cyano-6-methyl-1H-indole enamine->indole_intermediate Reductive Cyclization (e.g., H2, Pd/C or Fe/AcOH) target This compound indole_intermediate->target Oxidation (e.g., KMnO4 or CrO3)

Figure 2: Leimgruber-Batcho approach to this compound.

Step-by-Step Methodology:

  • Synthesis of 4-Cyano-2-nitrotoluene: The synthesis begins with the nitration of p-tolunitrile. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent over-nitration.[6]

    Reactant Reagents Conditions Yield Reference
    p-TolunitrileConc. HNO₃, Conc. H₂SO₄5-40 °C~85%[6]
  • Formation of the Enamine: The resulting 4-cyano-2-nitrotoluene is then condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine, to form a highly colored enamine intermediate.[3][4] The acidic protons of the methyl group ortho to the nitro group are readily deprotonated, facilitating the condensation.

  • Reductive Cyclization: The enamine intermediate undergoes reductive cyclization to form the indole ring. Various reducing agents can be employed, with catalytic hydrogenation (e.g., H₂, Pd/C) or metal/acid combinations (e.g., iron in acetic acid) being common choices.[3][5] This step yields 4-cyano-6-methyl-1H-indole .

  • Oxidation of the Methyl Group: The final step involves the oxidation of the methyl group at the 6-position to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Careful control of the reaction conditions is necessary to avoid over-oxidation or degradation of the indole ring.

Approach A-2: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][8] To synthesize this compound using this approach, a key starting material is (3-cyano-5-methylphenyl)hydrazine .

Fischer Indole Synthesis start (3-Cyano-5-methylphenyl)hydrazine hydrazone Hydrazone Intermediate start->hydrazone Ethyl pyruvate indole_intermediate Ethyl 4-Cyano-6-methyl-1H-indole-2-carboxylate hydrazone->indole_intermediate Acid catalyst (e.g., PPA, H₂SO₄) hydrolysis 4-Cyano-6-methyl-1H-indole-2-carboxylic acid indole_intermediate->hydrolysis Saponification (e.g., NaOH, H₂O) decarboxylation 4-Cyano-6-methyl-1H-indole hydrolysis->decarboxylation Heat target This compound decarboxylation->target Oxidation (e.g., KMnO₄)

Figure 3: Fischer Indole Synthesis approach.

Step-by-Step Methodology:

  • Synthesis of (3-Cyano-5-methylphenyl)hydrazine: This hydrazine derivative can be prepared from 3-amino-5-methylbenzonitrile. The synthesis of this aniline precursor can be achieved through various routes, often starting from 3,5-dinitrotoluene or 3-methyl-5-nitroaniline. The amino group is then diazotized with sodium nitrite in acidic solution, followed by reduction of the diazonium salt, typically with tin(II) chloride, to yield the desired hydrazine.

  • Fischer Indole Synthesis: The (3-cyano-5-methylphenyl)hydrazine is then reacted with a suitable carbonyl compound. To introduce a carboxylic acid functionality or a precursor, ethyl pyruvate is a common choice. The reaction is catalyzed by a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, and proceeds through a hydrazone intermediate, which undergoes a[2][2]-sigmatropic rearrangement to form the indole ring.[8] This yields ethyl 4-cyano-6-methyl-1H-indole-2-carboxylate .

  • Hydrolysis and Decarboxylation: The resulting indole-2-carboxylate is then saponified to the corresponding carboxylic acid, which can be decarboxylated upon heating to afford 4-cyano-6-methyl-1H-indole .

  • Oxidation of the Methyl Group: As in the Leimgruber-Batcho route, the final step is the oxidation of the 6-methyl group to a carboxylic acid using a strong oxidizing agent.

Approach B: Functionalization of a Pre-formed Indole Core

This strategy involves starting with a more readily available indole and introducing the cyano and carboxylic acid groups through a series of functionalization reactions. A plausible starting material for this approach is 6-bromo-4-methyl-1H-indole or a related halogenated indole.

Indole Functionalization start 6-Bromo-4-methyl-1H-indole cyanation 4-Cyano-6-bromo-1H-indole start->cyanation Cyanation (e.g., CuCN, Pd-cat.) carboxylation This compound cyanation->carboxylation Carboxylation (e.g., Grignard + CO₂, Pd-cat. carboxylation)

Figure 4: Indole functionalization approach.

Step-by-Step Methodology:

  • Synthesis of a Dihalogenated or Halogenated/Methylated Indole: A key challenge in this approach is the regioselective functionalization of the indole nucleus. One strategy is to start with a dihalogenated indole, such as 4,6-dibromoindole, and selectively convert each halogen. Alternatively, a starting material like 6-bromo-4-methylindole could be used.

  • Introduction of the Cyano Group: The cyano group can be introduced via a Rosenmund-von Braun reaction using copper(I) cyanide or through palladium-catalyzed cyanation of an aryl halide.[9] For instance, the bromine at the 4-position could be selectively replaced with a cyano group.

  • Introduction of the Carboxylic Acid Group: The carboxylic acid can be introduced by various methods. If a bromine atom is present at the 6-position, it can be converted to a Grignard reagent followed by quenching with carbon dioxide. Alternatively, palladium-catalyzed carboxylation methods can be employed. If a methyl group is present at the 6-position, it can be oxidized as described in the previous approaches.

Challenges and Considerations:

While seemingly more direct, this approach often suffers from challenges in regioselectivity. The C4 and C6 positions of the indole ring have similar reactivity, making selective functionalization difficult without the use of directing groups. Furthermore, the conditions required for one functionalization may not be compatible with the other functional group already present on the ring.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Advantages Disadvantages
Leimgruber-Batcho Substituted o-nitrotoluenes (e.g., 4-cyano-2-nitrotoluene)High yields, good regiocontrol, access to 2,3-unsubstituted indoles.Multi-step synthesis of the starting material may be required.
Fischer Indole Substituted phenylhydrazines (e.g., (3-cyano-5-methylphenyl)hydrazine)Versatile, well-established, tolerates a wide range of functional groups.Harsh acidic conditions, potential for side reactions, multi-step synthesis of the hydrazine.
Indole Functionalization Halogenated or otherwise pre-functionalized indolesPotentially shorter route.Challenges with regioselectivity, potential for competing reactions.

Conclusion

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. The Leimgruber-Batcho and Fischer indole syntheses offer robust and reliable methods for constructing the indole core with the desired substitution pattern, provided the necessary substituted benzene precursors are accessible. The direct functionalization of a pre-formed indole ring presents a more convergent approach but requires careful control of regioselectivity. The choice of the optimal synthetic route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise and resources of the research team. This guide provides a foundational understanding of the key considerations for the successful synthesis of this valuable building block, empowering researchers to make informed decisions in their synthetic planning.

References

A-Z Guide to the Structural Characterization of 4-Cyano-1H-indole-6-carboxylic Acid: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Cyano-1H-indole-6-carboxylic acid is a pivotal molecular scaffold, serving as a crucial intermediate in the synthesis of a new generation of targeted therapeutics, particularly PARP inhibitors. The precise structural integrity of this molecule is paramount to ensure the safety, efficacy, and predictability of the final active pharmaceutical ingredient (API). This in-depth guide provides a comprehensive framework for the complete structural elucidation and characterization of this compound. We will explore a multi-technique approach, detailing the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals. The guide integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy to build a cohesive and definitive structural profile.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The specific substitution pattern of this compound, featuring both an electron-withdrawing cyano group and a carboxylic acid handle, makes it a highly versatile building block.[2] Its primary significance lies in its role as a precursor to advanced therapeutic agents, where the cyano and carboxylic acid groups provide reactive sites for molecular elaboration.[3][4]

The carboxylic acid moiety, in particular, is a critical functional group in drug design. It can participate in crucial hydrogen bonding interactions with biological targets and influences key pharmacokinetic properties such as solubility and plasma protein binding.[5] Therefore, unambiguous confirmation of the molecule's constitution—including the precise location of the cyano and carboxyl groups on the indole ring—is a non-negotiable prerequisite for its use in any GMP (Good Manufacturing Practice) synthesis campaign. This guide establishes the analytical workflow to achieve that certainty.

Foundational Analysis: Physicochemical & Thermal Properties

Before delving into complex spectroscopic analysis, a foundational understanding of the molecule's basic physical properties is essential. These characteristics inform sample handling, solvent selection for analysis, and provide a preliminary measure of purity.

Chemical and Physical Identity

A summary of the key identifiers and properties for this compound is presented below. The solid-state nature and specified storage conditions highlight the need for controlled handling to prevent degradation.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₂
Molecular Weight 186.17 g/mol [6]
CAS Number 1427502-44-0
Appearance Solid
Purity ≥95%
Storage Temperature 2-8°C under an inert atmosphere
IUPAC Name This compound
InChI Key UEYYLWAXGUNAKY-UHFFFAOYSA-N

Spectroscopic Elucidation: A Multi-Pronged Approach

No single technique can provide a complete structural picture. The core of characterization lies in the synergistic application of several spectroscopic methods. This guide will focus on the "big three" of small molecule characterization: NMR, MS, and FT-IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can assemble the molecular structure piece by piece.

Rationale for Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to dissolve the polar carboxylic acid and its high boiling point are advantageous. Crucially, it allows for the observation of exchangeable protons (N-H and O-H) which would be lost in solvents like D₂O.

  • ¹H NMR: This experiment identifies all unique proton environments and their neighboring protons through spin-spin coupling, revealing the substitution pattern on the aromatic rings.

  • ¹³C NMR: This experiment identifies all unique carbon environments, including the quaternary carbons of the indole ring and the characteristic signals for the nitrile (C≡N) and carbonyl (C=O) carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are self-validating systems. COSY confirms proton-proton adjacencies, while HSQC and HMBC correlate the proton signals directly to their attached carbons and to carbons 2-3 bonds away, respectively. This web of correlations provides undeniable proof of the atomic connections.

Expected ¹H NMR Spectral Features (in DMSO-d₆): The carboxylic acid proton is expected to be the most downfield signal, typically appearing as a broad singlet above 12 ppm.[7][8] The indole N-H proton will also be downfield, likely above 10 ppm.[9] The aromatic protons on the indole ring will appear between 7-8 ppm, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the cyano and carboxyl substituents.

Expected ¹³C NMR Spectral Features (in DMSO-d₆): The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm region.[8] The cyano carbon is typically found around 115-125 ppm. The remaining aromatic carbons will populate the 100-140 ppm region.

Mass Spectrometry (MS): Confirming Molecular Integrity

Mass spectrometry provides the exact molecular weight of a compound, serving as a primary check on its identity. High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing a mass measurement with enough accuracy to determine the elemental formula.

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this molecule. It is a "soft" ionization technique that is well-suited for polar, relatively non-volatile molecules like carboxylic acids, minimizing fragmentation and maximizing the abundance of the molecular ion.[10] Analysis will be performed in negative ion mode ([M-H]⁻), as the acidic proton of the carboxylic acid is easily lost to form a stable carboxylate anion.

  • High-Resolution Analysis (HRMS): This is a critical step for trustworthiness. By comparing the experimentally measured exact mass to the theoretically calculated mass for the formula C₁₀H₆N₂O₂, we can confirm the elemental composition with a high degree of confidence.[1]

Expected Mass Spectrum Data:

  • Calculated Exact Mass: 186.0429 g/mol

  • Expected Ion (ESI-): [M-H]⁻ at m/z 185.0358

  • Fragmentation: While ESI is soft, some fragmentation can be induced. A characteristic loss would be that of CO₂ (44 Da) from the carboxylate anion, a common fragmentation pathway for carboxylic acids.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Rationale for Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation. The solid sample is simply pressed against a crystal (like diamond or germanium) for analysis.

  • Key Functional Groups: For this molecule, we are looking for the characteristic vibrations of the N-H bond (indole), the O-H and C=O bonds (carboxylic acid), and the C≡N bond (nitrile).

Expected Characteristic FT-IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic AcidO–H stretch3300-2500Very broad, often superimposed on C-H stretches.[12]
IndoleN–H stretch3400-3300Medium, sharp peak.
AromaticC–H stretch3100-3000Medium to weak, sharp peaks.
NitrileC≡N stretch2260-2220Medium, sharp, and highly characteristic.[13]
Carboxylic AcidC=O stretch1760-1690Strong, sharp peak.[12]
Aromatic RingC=C stretch1600-1450Multiple medium to strong peaks.
Carboxylic AcidC–O stretch1320-1210Strong peak.[12]

The presence of all these key bands provides strong, corroborating evidence for the proposed structure.

Integrated Characterization Workflow

The true power of this analytical approach lies in the integration of data from all techniques. No single piece of data is interpreted in isolation. The workflow is a logical progression from confirmation of molecular formula to the definitive assembly of the atomic framework.

G cluster_0 Initial Verification cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation Sample Sample of This compound HRMS HRMS (ESI-) Confirms C₁₀H₆N₂O₂ Sample->HRMS Verify Mass FTIR FT-IR Spectroscopy Confirms Functional Groups (COOH, C≡N, N-H) Sample->FTIR Verify Groups H_NMR ¹H NMR Proton Environment & Connectivity HRMS->H_NMR Proceed if Formula OK FTIR->H_NMR Proceed if Groups OK C_NMR ¹³C NMR Carbon Skeleton H_NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Confirms Atom Connectivity C_NMR->TwoD_NMR Confirmation Definitive Structure Confirmed TwoD_NMR->Confirmation All data consistent

Caption: Integrated workflow for structural characterization.

Conclusion: A Foundation of Analytical Trust

The structural characterization of this compound is a clear example of the necessity for a rigorous, multi-technique analytical strategy in modern drug development. By logically layering data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, we build a self-validating case for the molecule's precise structure. This analytical rigor ensures that this key intermediate possesses the exact architecture required for its successful and reliable conversion into potentially life-saving therapeutics. The protocols and rationales outlined in this guide provide a robust framework for scientists to achieve this critical level of analytical certainty.

References

A Technical Guide to the Purity Analysis of Synthetic 4-Cyano-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the purity analysis of 4-Cyano-1H-indole-6-carboxylic acid, a key heterocyclic building block in modern drug discovery. Recognizing the criticality of molecular purity for downstream applications, this document outlines an orthogonal analytical strategy designed for researchers, analytical scientists, and quality control professionals. We delve into the rationale behind potential synthetic impurities, provide detailed, field-tested protocols for chromatographic and spectroscopic analysis, and establish a robust validation methodology in alignment with international regulatory standards. The narrative emphasizes not just the procedural steps but the scientific causality underpinning the analytical choices, ensuring a self-validating and scientifically sound approach to purity determination.

Introduction: The Imperative for Purity

This compound is a bifunctional indole derivative whose unique substitution pattern makes it a valuable intermediate in the synthesis of complex pharmacological agents, including kinase inhibitors and receptor modulators.[1][2] The presence of the nitrile and carboxylic acid groups offers versatile handles for molecular elaboration. However, the reactivity of these groups and the complexities of indole synthesis can lead to a range of process-related and degradation impurities.

The purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a fundamental determinant of safety, efficacy, and reproducibility in drug development. Even trace impurities can possess undesirable pharmacological or toxicological properties, interfere with downstream reactions, or compromise the stability of the final product. Therefore, a rigorous and comprehensive purity analysis is an absolute prerequisite for its use in any research or development setting. This guide establishes a multi-faceted strategy to identify, quantify, and control the impurity profile of synthetically derived this compound.

The Synthetic Landscape and Potential Impurity Profile

A robust analytical strategy begins with a thorough understanding of the synthetic route, as this is the primary source of potential impurities. While multiple synthetic pathways exist, a common approach to C4-substituted indoles involves functionalization of a pre-formed indole ring. A plausible route could involve the cyanation of a halogenated indole-6-carboxylic acid precursor.[3]

This understanding allows us to anticipate and specifically target the most likely impurities:

  • Starting Materials: Incomplete conversion can lead to residual precursors, such as 4-bromo-1H-indole-6-carboxylic acid.

  • Intermediates: Unreacted or partially reacted intermediates from multi-step syntheses.

  • By-products: Products from side reactions, such as hydrolysis of the nitrile group to an amide or carboxylic acid (forming indole-4,6-dicarboxylic acid) or positional isomers if the initial functionalization is not perfectly regioselective.

  • Reagents & Solvents: Residual catalysts (e.g., palladium from a cross-coupling reaction), reagents, and solvents used during synthesis and purification.

  • Degradation Products: Indoles can be sensitive to oxidative or photolytic degradation.

The following table summarizes the most probable impurities to consider during method development.

Impurity Class Potential Impurity Name Origin Rationale for Concern
Starting Material4-Bromo-1H-indole-6-carboxylic acidIncomplete cyanation reactionCan interfere with subsequent reactions; potentially toxic.
By-product1H-Indole-4,6-dicarboxylic acidHydrolysis of the C4-cyano groupChanges physicochemical properties and biological activity.
By-product4-Carbamoyl-1H-indole-6-carboxylic acidPartial hydrolysis of the C4-cyano groupIntroduces a different functional group, affecting reactivity.
Isomer5-Cyano-1H-indole-6-carboxylic acidNon-selective functionalizationDifferent biological activity and reactivity profile.
DegradationOxidized indole speciesExposure to air/lightPotential for color formation and unknown toxicology.

An Orthogonal Analytical Strategy

No single analytical technique is sufficient to declare a compound "pure." A robust assessment relies on an orthogonal approach, where different methods based on distinct chemical and physical principles are used to build a complete purity picture.

Purity_Analysis_Workflow cluster_synthesis Synthetic Material cluster_analysis Orthogonal Purity Analysis cluster_result Final Assessment Synthesis Synthetic this compound HPLC HPLC-UV/PDA (Purity & Impurity Quantification) Synthesis->HPLC Primary Analysis NMR ¹H & ¹³C NMR (Structural Confirmation & Purity) Synthesis->NMR Structural Identity Other Residual Solvents (GC) Water Content (Karl Fischer) Inorganic Impurities (ICP-MS) Synthesis->Other Specific Tests LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize Unknowns Report Certificate of Analysis (Assigned Purity Value) HPLC->Report Data Consolidation LCMS->Report Data Consolidation NMR->Report Data Consolidation Other->Report Data Consolidation

Caption: Orthogonal workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity

Reversed-phase HPLC (RP-HPLC) with UV detection is the primary technique for quantifying the purity of this compound and its organic impurities. The method separates compounds based on their polarity. Given the acidic nature of the target molecule, ion suppression is crucial for achieving sharp, symmetrical peaks.[4]

Step-by-Step HPLC Protocol:

  • Instrumentation: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: A C18 stationary phase is recommended (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18, 2.1 or 4.6 mm i.d., 1.7-5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. The acidic modifier ensures the carboxylic acid is protonated, preventing peak tailing.[5][6]

    • Mobile Phase B (Organic): 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Gradient Elution: A gradient is essential to elute both polar and non-polar impurities within a reasonable timeframe. A typical gradient might be: 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min for a 2.1 mm ID column or 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: 30-40 °C to ensure reproducible retention times.

    • Detection: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and 280 nm) and use the PDA to check for peak purity. The indole chromophore typically has strong absorbance in this range.

    • Injection Volume: 1-5 µL.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample and dissolve it in a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A:B or DMSO, if necessary) to a final concentration of 0.5-1.0 mg/mL. Ensure complete dissolution.

  • Analysis and Calculation:

    • Inject the sample and integrate all peaks.

    • Purity is typically calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • This calculation assumes that all compounds have a similar response factor at the chosen wavelength. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

When unknown peaks are detected in the HPLC chromatogram, LC-MS is the definitive tool for identification.[7][8][9] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of each impurity, providing crucial clues to its structure.

Protocol: The LC method is typically transferred directly from the HPLC-UV method, with the substitution of non-volatile buffers (like phosphate) with volatile ones (like formic acid or ammonium acetate). High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, is preferred as it provides an accurate mass measurement, allowing for the determination of the elemental composition of an impurity.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound and can also serve as a powerful purity assessment tool.[10][11][12]

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum should be clean, with sharp signals corresponding to the indole and aromatic protons. The integration of these signals should match the expected proton count. The presence of unexpected signals indicates impurities.

  • ¹³C NMR (Carbon NMR): Confirms the carbon backbone of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

  • Quantitative NMR (qNMR): For an absolute purity assessment (assay), qNMR can be performed. This involves adding a certified internal standard of known purity and concentration to the sample. By comparing the integral of a specific proton signal from the analyte to that of the standard, a highly accurate mass-based purity can be calculated.

Ancillary Techniques
  • Gas Chromatography (GC): Used to determine the content of residual solvents from the synthesis.

  • Karl Fischer Titration: The most accurate method for determining the water content of the material.

  • Thermogravimetric Analysis (TGA): Can provide information on residual solvent and water content, as well as thermal stability.

Method Validation: Ensuring Trustworthy Results

An analytical method is only useful if it is proven to be reliable. Method validation is the process of demonstrating that the procedure is suitable for its intended purpose.[13][14][15][16] For a purity method, the HPLC procedure should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][17]

Validation_Parameters Validation ICH Q2(R1) Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD LOD (Limit of Detection) Validation->LOD LOQ LOQ (Limit of Quantitation) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Validation Protocol Summary:

Parameter Purpose Experimental Approach
Specificity To ensure the method can unequivocally assess the analyte in the presence of expected components (impurities, degradants).Analyze a placebo (all components except analyte), spiked samples with known impurities, and force-degraded samples (acid, base, peroxide, heat, light). The main peak should be free from interference.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Prepare a series of solutions of the analyte and impurities over a range (e.g., LOQ to 150% of the specification level). Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.99).
Accuracy To measure the closeness of the experimental value to the true value.Analyze samples spiked with known amounts of impurities at different levels (e.g., 50%, 100%, 150%). Calculate the percent recovery.
Precision To assess the degree of scatter between a series of measurements.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis performed by different analysts, on different days, with different equipment. Results are reported as Relative Standard Deviation (%RSD).
LOD & LOQ To determine the lowest concentration of an impurity that can be reliably detected (LOD) and quantified (LOQ).Typically determined based on the signal-to-noise ratio (S/N) of the response (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.Systematically alter parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). Evaluate the impact on system suitability parameters.

Conclusion

The purity analysis of this compound is a critical activity that underpins its successful application in research and drug development. A simplistic, single-method approach is insufficient. The robust, self-validating framework presented in this guide—built on an orthogonal combination of HPLC for quantification, LC-MS for identification, and NMR for structural verification—provides a comprehensive strategy for quality assessment. By grounding this strategy in a scientific understanding of potential impurities and validating the primary analytical method against internationally recognized standards, researchers and developers can ensure the quality, consistency, and reliability of this vital synthetic intermediate.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Cyano-1H-indole-6-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the indole nucleus stands as a quintessential "privileged scaffold," a structural motif recurring across a multitude of clinically successful therapeutic agents. Within this family, 4-Cyano-1H-indole-6-carboxylic acid has emerged as a particularly valuable building block. Its unique trifecta of functionalities—the heterocyclic indole core, the electron-withdrawing nitrile at the C4 position, and the versatile carboxylic acid at the C6 position—provides a rich platform for crafting molecules with high affinity and specificity for a range of biological targets.

The carboxylic acid moiety is a cornerstone functional group in pharmaceuticals, enabling potent hydrogen bonding, salt-bridge interactions with protein active sites, and serving as a critical handle for synthetic elaboration.[1][2] However, its inherent properties can sometimes lead to challenges in metabolic stability or membrane permeability.[1][2][3] The strategic placement of the cyano group on the indole ring modulates the electronic properties of the scaffold and can act as a key hydrogen bond acceptor or a bioisosteric replacement for other functional groups, further refining pharmacological profiles.[4][5]

This guide provides an in-depth exploration of this compound, detailing its application in the design of targeted therapies, particularly PARP inhibitors, and offering robust protocols for its synthetic manipulation.

Physicochemical & Structural Characteristics

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in a research setting.

PropertyDataReference
IUPAC Name This compound[6]
CAS Number 1427502-44-0[6]
Molecular Formula C₁₀H₆N₂O₂
Molecular Weight 186.17 g/mol
Appearance Typically an off-white to pale yellow solid
¹H NMR Spectroscopy Expected signals include aromatic protons on the indole ring, a distinct N-H proton, and a carboxylic acid proton. The specific chemical shifts would be dependent on the solvent used (e.g., DMSO-d₆).
¹³C NMR Spectroscopy Expected signals include distinct carbons for the nitrile (-CN), the carboxyl (-COOH), and the eight carbons of the indole scaffold.

Core Application: A Key Building Block for PARP Inhibitors

A primary and highly successful application of the this compound scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Mechanism of Action & Therapeutic Rationale

PARP enzymes are critical components of the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs).[7] In cancer therapy, PARP inhibitors (PARPi) exploit the concept of "synthetic lethality." In tumors with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[8] The cell's inability to repair these DSBs through the faulty HR pathway results in catastrophic genomic instability and selective cancer cell death.[7][9]

The indole-carboxamide moiety, derived from this compound, has proven to be an excellent mimic of the nicotinamide portion of NAD+, the natural substrate for PARP enzymes. This allows it to bind with high affinity to the enzyme's catalytic domain, effectively blocking its function. The cyano group at the C4 position often provides an additional, crucial interaction point within the active site, enhancing binding affinity and selectivity.

Drug Discovery Workflow

The integration of this compound into a drug discovery program typically follows a structured path from initial synthesis to biological evaluation. The diagram below illustrates this general workflow.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Development A 4-Cyano-1H-indole- 6-carboxylic acid (Starting Material) B Amide Coupling (See Protocol 4.1) A->B C Library of Amide Derivatives B->C D In Vitro PARP Enzyme Assay C->D Primary Screening E Cell-Based Assays (e.g., BRCA-mutant lines) D->E F Lead Compound Identification E->F G In Vivo Efficacy (Xenograft Models) F->G Lead Optimization H ADME/Tox Studies G->H I Candidate Selection H->I

Caption: Drug discovery workflow using this compound.

Experimental Methodologies & Protocols

The carboxylic acid moiety is the primary reactive handle for synthetic elaboration. Amide bond formation is the most frequent and critical reaction employed in converting this building block into advanced intermediates and final drug candidates.[10]

Protocol: EDC/HOBt-Mediated Amide Coupling

This protocol describes a robust and widely used method for coupling this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Causality Behind Reagent Choice:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11] This makes the carboxyl carbon susceptible to nucleophilic attack by the amine.[11]

  • HOBt: Added as an activator and racemization suppressant. It reacts with the O-acylisourea intermediate to form an HOBt-ester, which is less prone to side reactions and minimizes the loss of stereochemical integrity if chiral amines are used.[12]

  • DIPEA: A non-nucleophilic organic base used to neutralize the HCl salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Desired amine (primary or secondary, 1.1-1.2 equiv)

  • EDC·HCl (1.2-1.5 equiv)

  • HOBt (1.2-1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃, 5% aqueous HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • TLC plates, LC-MS vials

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M. Stir until fully dissolved.

  • Activation: To the stirred solution, add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) sequentially. A slight increase in temperature may be observed.

  • Basification: Add DIPEA (2.0 equiv) dropwise to the mixture.

  • Pre-activation Stir: Allow the mixture to stir at room temperature for 15-30 minutes. This "pre-activation" step ensures the formation of the active HOBt ester.[13]

  • Amine Addition: Add the desired amine (1.1 equiv), either neat if it is a liquid or as a solution in a small amount of DMF/DCM.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted HOBt and acid), and finally with brine (to remove residual water).[13]

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes or DCM/Methanol).

Comparison of Common Amide Coupling Reagents

The choice of coupling reagent can significantly impact yield, reaction time, and side product formation. The following table provides a comparison of common systems.[10][13][14]

Coupling SystemBaseTypical Solvent(s)Key AdvantagesCommon Side Reactions/Drawbacks
EDC / HOBt DIPEA, Et₃NDMF, DCMWater-soluble byproducts, low cost, reliable.[11][13]Can lead to racemization without HOBt.
HATU / HOAt DIPEA, Et₃NDMF, ACNVery fast, high yields, low racemization.[14]Expensive, can be difficult to remove byproducts.
PyBOP DIPEADMF, DCMGood for sterically hindered substrates.Byproducts can be challenging to remove.
SOCl₂ / Base Pyridine, Et₃NDCM, TolueneInexpensive, forms highly reactive acyl chloride.Harsh conditions, not suitable for sensitive substrates.[14]
Mechanistic Overview of Amide Coupling

The following diagram illustrates the key steps in the EDC/HOBt-mediated activation and subsequent amidation of a carboxylic acid.

G cluster_0 Activation cluster_1 Coupling RCOOH R-COOH (Indole Acid) Acylisourea [O-Acylisourea Intermediate] (Highly Reactive) RCOOH->Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (Active Ester) Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide R-CONH-R' (Final Product) HOBt_Ester->Amide + Amine Amine R'-NH₂ (Amine)

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Concluding Remarks

This compound represents a high-value, strategically functionalized scaffold for medicinal chemistry. Its successful application in the design of potent PARP inhibitors underscores its utility. The robust and versatile nature of its carboxylic acid handle allows for straightforward incorporation into diverse molecular architectures through well-established amide coupling protocols. As the demand for targeted and innovative therapeutics continues to grow, building blocks like this compound will remain indispensable tools for researchers and scientists in the field of drug development.

References

Application Notes and Protocols for Amide Coupling with 4-Cyano-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of the 4-Cyano-1H-indole-6-carboxamide Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, the 4-cyano-1H-indole-6-carboxamide moiety is of significant interest to drug development professionals. The cyano group at the 4-position acts as a potent electron-withdrawing group and a potential hydrogen bond acceptor, influencing the electronic properties and binding interactions of the molecule. The amide linkage at the 6-position provides a versatile point for introducing diverse substituents, allowing for the fine-tuning of physicochemical properties and pharmacological activity. This application note provides a comprehensive guide to the successful amide coupling of 4-Cyano-1H-indole-6-carboxylic acid with a variety of amines, a crucial step in the synthesis of novel therapeutic agents.

Chemical Principles and Mechanistic Considerations

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. This is due to the formation of a non-reactive ammonium carboxylate salt. To overcome this kinetic barrier, a coupling reagent is employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

Two of the most reliable and widely used methods for amide bond formation are through the use of uronium/aminium salt-based reagents, such as HATU, and carbodiimide-based reagents, like EDC, often in the presence of an additive like HOBt.

HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent. The reaction proceeds via a two-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylate, formed by deprotonation of the carboxylic acid by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate rapidly rearranges to form an active ester with 1-hydroxy-7-azabenzotriazole (HOAt).

  • Nucleophilic Attack by the Amine: The amine then attacks the activated ester, forming the desired amide and releasing HOAt.

The pyridine nitrogen in the HOAt moiety is believed to play a crucial role in stabilizing the transition state through hydrogen bonding, which contributes to the high efficiency and rapid reaction rates observed with HATU.

EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids. The addition of HOBt (1-Hydroxybenzotriazole) is crucial for suppressing side reactions, particularly racemization in the case of chiral carboxylic acids, and for improving the efficiency of the coupling.

  • Activation and Formation of the O-Acylisourea Intermediate: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive and unstable O-acylisourea intermediate.

  • Formation of the HOBt Active Ester: The nucleophilic HOBt reacts with the O-acylisourea intermediate to form a more stable HOBt-ester.

  • Amide Bond Formation: The amine then reacts with the HOBt-ester to yield the final amide product.

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier Example
This compound>95%Sigma-Aldrich
Amine (primary or secondary)>98%Various
HATU>98%Various
EDC hydrochloride>98%Various
HOBt hydrate>97%Various
N,N-Diisopropylethylamine (DIPEA)>99.5%Various
N,N-Dimethylformamide (DMF), anhydrous>99.8%Various
Dichloromethane (DCM), anhydrous>99.8%Various
Ethyl acetate (EtOAc)ACS GradeVarious
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS GradeVarious
Brine (saturated aqueous sodium chloride)ACS GradeVarious
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)ACS GradeVarious
Silica gel for column chromatography60 Å, 230-400 meshVarious

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for its high efficiency and rapid reaction times, especially for challenging couplings.

Protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound (1.0 equiv) and amine (1.1 equiv) in anhydrous DMF. B Add DIPEA (2.5 equiv) to the solution and stir for 5 min. A->B Proceed to Reaction C Add HATU (1.2 equiv) portion-wise. The reaction may become exothermic. B->C D Stir at room temperature for 1-4 hours. Monitor by TLC or LC-MS. C->D E Dilute with EtOAc. D->E Upon Completion F Wash with 5% aq. LiCl (to remove DMF), followed by sat. aq. NaHCO₃ and brine. E->F G Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. F->G H Purify the crude product by silica gel column chromatography. G->H Crude Product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the desired amine (1.1-1.2 equivalents).

  • Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) (approximately 0.1-0.2 M concentration).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5-3.0 equivalents) to the stirred solution and allow it to mix for 5 minutes at room temperature.

  • Carefully add HATU (1.2 equivalents) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 1 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with 5% aqueous lithium chloride (LiCl) solution (3x, to remove DMF), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and reliable method suitable for a wide range of substrates.

Protocol_2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and amine (1.1 equiv) in anhydrous DMF or DCM. B Cool the solution to 0 °C in an ice bath. A->B Proceed to Reaction C Add EDC·HCl (1.2 equiv) portion-wise. B->C D Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor by TLC or LC-MS. C->D E Dilute with EtOAc or DCM. D->E Upon Completion F Wash with water, 1M HCl, sat. aq. NaHCO₃, and brine. E->F G Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. F->G H Purify the crude product by silica gel column chromatography or recrystallization. G->H Crude Product

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Step-by-Step Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents).

  • Dissolve the mixture in anhydrous DMF or dichloromethane (DCM) (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC hydrochloride (1.2 equivalents) portion-wise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate or dichloromethane.

  • Wash the organic layer with water (2x), 1 M HCl (2x, if the amine is basic and excess is present), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagent.- Low nucleophilicity of the amine.- Steric hindrance.- Use a fresh batch of coupling reagent.- For electron-deficient amines, consider using HATU, which is generally more effective.- Increase the reaction temperature (e.g., to 40-50 °C).- Increase the equivalents of the coupling reagent and amine.
Presence of Unreacted Starting Material - Insufficient reaction time.- Incomplete activation of the carboxylic acid.- Extend the reaction time.- Ensure anhydrous conditions, as water can hydrolyze the activated intermediate.- Add the coupling reagent at 0 °C to minimize decomposition before it reacts.
Formation of Byproducts - N-acylurea formation (with EDC).- Side reactions involving the indole N-H.- HOBt is used to minimize N-acylurea formation.- The indole N-H is generally not reactive under these conditions, but if N-acylation is observed, protection of the indole nitrogen (e.g., with a BOC group) may be necessary, followed by deprotection.
Difficult Purification - Polar nature of the product and byproducts.- Co-elution of byproducts.- For HATU reactions, the byproduct tetramethylurea can sometimes be challenging to remove. The LiCl wash is effective. Alternatively, purification by reverse-phase HPLC may be necessary.- For EDC reactions, the urea byproduct is water-soluble, facilitating its removal during aqueous work-up.

Characterization of the Final Product

The structure and purity of the synthesized 4-cyano-1H-indole-6-carboxamide should be confirmed by standard analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an invaluable tool for monitoring the reaction progress and confirming the molecular weight of the product.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid) is a good starting point for reversed-phase chromatography.

  • Ionization: Electrospray ionization (ESI) in positive mode should readily show the [M+H]⁺ ion.

  • Fragmentation: Tandem MS (MS/MS) can be used to further confirm the structure by observing characteristic fragmentation patterns, such as the loss of the amide side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.

  • ¹H NMR: Expect to see characteristic signals for the indole core protons, the aromatic protons of the amine (if applicable), and the amide N-H proton (which may be broad and its chemical shift solvent-dependent). The disappearance of the carboxylic acid proton signal is a key indicator of reaction completion.

  • ¹³C NMR: The spectrum will show the characteristic indole carbon signals, the cyano carbon signal, and the newly formed amide carbonyl carbon signal (typically in the range of 165-175 ppm).

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the amide coupling of this compound. Both the HATU and EDC/HOBt methods are effective, with the choice of reagent depending on the specific amine substrate, cost considerations, and desired reaction efficiency. Careful execution of these protocols, coupled with diligent reaction monitoring and appropriate purification and characterization, will enable researchers to successfully synthesize a diverse range of 4-cyano-1H-indole-6-carboxamides for further investigation in drug discovery and development programs.

Application Note & Protocols: Strategic Derivatization of 4-Cyano-1H-indole-6-carboxylic Acid for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of therapeutic applications.[1][2][3][4][5] 4-Cyano-1H-indole-6-carboxylic acid is a particularly attractive starting scaffold for drug discovery campaigns due to its three distinct, orthogonally addressable functional groups: the indole N-H, the C6-carboxylic acid, and the C4-nitrile. This guide provides a comprehensive framework for the strategic derivatization of this scaffold to generate diverse chemical libraries for biological screening. We present detailed protocols, the rationale behind methodological choices, and workflows for creating both focused and combinatorial libraries targeting the carboxylic acid and indole nitrogen moieties.

Introduction: The Strategic Value of the Scaffold

The indole nucleus is often described as a "privileged scaffold" because its derivatives can interact with a multitude of biological targets, demonstrating activities ranging from anticancer and antiviral to anti-inflammatory and antimicrobial.[1][3][5][6] The subject of this guide, this compound, offers a trifecta of synthetic handles for diversification:

  • C6-Carboxylic Acid: An ideal anchor point for introducing a wide variety of substituents via robust amide or ester linkages. This position allows for probing interactions within target binding pockets.

  • N1-Indole Nitrogen: The N-H proton can be readily substituted, enabling modulation of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as solubility and metabolic stability, and can introduce new hydrogen bonding interactions.

  • C4-Cyano Group: An electron-withdrawing group that modulates the electronic properties of the indole ring. While generally stable, it can also serve as a precursor for other functional groups, such as a tetrazole, a well-known bioisostere for carboxylic acids.[7]

This document outlines validated strategies to leverage these features for the construction of a high-diversity library suitable for high-throughput screening (HTS).

Scaffold Reactivity and Strategic Considerations

The chemical behavior of this compound is governed by the interplay of its functional groups. The electron-withdrawing nature of the C4-cyano and C6-carboxylic acid groups decreases the electron density of the indole ring system, which can influence the nucleophilicity of the N1 nitrogen.

  • Carboxylic Acid Activation: The carboxylic acid is the most versatile handle for derivatization.[8][9] Direct reaction with amines or alcohols is generally inefficient. Therefore, activation with a coupling agent is essential to facilitate nucleophilic attack and form amide or ester bonds in high yield.

  • Indole N-H Deprotonation: The indole N-H has a pKa of approximately 17 in DMSO. It can be deprotonated with a suitable base to form the indolide anion, a potent nucleophile for subsequent alkylation or acylation reactions.[10] The choice of base is critical to avoid side reactions, such as hydrolysis of the cyano or ester groups if present.

The following diagram illustrates the primary points of diversification on the core scaffold.

Caption: Primary derivatization strategies for the this compound scaffold.

Derivatization Strategies and Protocols

Strategy 1: Library Generation via C6-Carboxylic Acid Modification

This is the most common and high-yielding strategy for generating extensive libraries. Amide bond formation is favored due to its stability and prevalence in known drug molecules.

A. Amide Library Synthesis

Amide coupling is achieved by activating the carboxylic acid to make it susceptible to nucleophilic attack by a primary or secondary amine.[11] Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used in conjunction with an additive like Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions, particularly racemization if chiral amines are used.[11][12]

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

  • Reagent Preparation:

    • To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM, 0.1 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

    • Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the reactive HOBt-ester intermediate.

  • Amine Addition:

    • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

    • If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) to liberate the free amine.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted HOBt and starting acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

B. Ester Library Synthesis

Esterification can be performed under acidic conditions (Fischer Esterification) or by reaction with an alkyl halide under basic conditions.[13] For library synthesis, the alkyl halide method is often more compatible with a wider range of functional groups.

Protocol 2: General Procedure for O-Alkylation to form Esters

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like DMF or Acetonitrile.

    • Add a suitable base such as Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq).

    • Stir the suspension for 10-20 minutes at room temperature.

  • Alkylating Agent Addition:

    • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the mixture. A catalytic amount of Sodium Iodide or Tetrabutylammonium Iodide (TBAI) can be added to facilitate the reaction with alkyl chlorides or bromides.

  • Reaction and Monitoring:

    • Heat the reaction mixture (typically 50-80 °C) and stir for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Dilute the filtrate with Ethyl Acetate and wash with water and brine.

    • Dry, concentrate, and purify the crude product as described in Protocol 1.

Strategy 2: Library Generation via N1-Indole Nitrogen Modification

N-alkylation of the indole ring is a powerful method to modulate physicochemical properties.[10][14] This reaction requires a strong base to deprotonate the indole N-H, followed by reaction with an electrophile.

Protocol 3: General Procedure for N-Alkylation

Note: This protocol is best performed on the esterified version of the scaffold (e.g., Methyl 4-cyano-1H-indole-6-carboxylate) to prevent the acidic proton of the carboxylic acid from interfering with the base.

  • Reagent Preparation:

    • To a solution of the indole starting material (1.0 eq) in anhydrous THF or DMF, add a strong base such as Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen. Using it at 0 °C controls the initial exothermic reaction and hydrogen gas evolution.

  • Anion Formation:

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the indolide anion.

  • Electrophile Addition:

    • Cool the reaction back to 0 °C and add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the product with Ethyl Acetate. Wash the combined organic layers with water and brine.

    • Dry, concentrate, and purify the crude product by flash column chromatography.

  • Saponification (If necessary):

    • If the final target requires a free carboxylic acid, the resulting N-alkylated ester can be hydrolyzed using a base like LiOH in a THF/MeOH/H₂O mixture.[15]

Combinatorial Library Synthesis Workflow

To maximize chemical diversity, a combinatorial approach can be employed. This involves combining the derivatization strategies in a stepwise fashion. For example, a set of N-alkylated intermediates can be synthesized and then each intermediate can be reacted with a library of amines.

G start_node 4-Cyano-1H-indole- 6-carboxylic acid Methyl Ester process_node process_node intermediate_node intermediate_node final_node final_node start Start: 4-Cyano-1H-indole-6-carboxylate step1 Step 1: N-Alkylation (Protocol 3) with R¹-X Library (R¹ = Me, Bn, Et, etc.) start->step1 intermediate_lib Intermediate Library A (N-alkylated esters) step1->intermediate_lib step2 Step 2: Ester Hydrolysis (Saponification) intermediate_lib->step2 intermediate_lib2 Intermediate Library B (N-alkylated acids) step2->intermediate_lib2 step3 Step 3: Amide Coupling (Protocol 1) with R²R³-NH Library intermediate_lib2->step3 final_lib Final 2D Combinatorial Library (Diverse Amides) step3->final_lib

Caption: Workflow for a 2D combinatorial library synthesis.

Data Presentation: Example Derivative Library

The following table illustrates a small subset of the potential derivatives that can be synthesized using the described protocols, demonstrating the rapid expansion of molecular diversity.

Compound IDR¹ (at N1)R²R³N- (Amine Source)Molecular FormulaExact Mass
SCA-001 HMorpholineC₁₃H₁₂N₄O₂256.0960
SCA-002 HBenzylamineC₁₆H₁₂N₄O276.1011
SCA-003 HPiperidineC₁₄H₁₄N₄O254.1168
NME-001 MethylMorpholineC₁₄H₁₄N₄O₂270.1117
NME-002 MethylBenzylamineC₁₇H₁₄N₄O290.1168
NBN-001 BenzylMorpholineC₂₀H₁₈N₄O₂346.1430
NBN-002 BenzylBenzylamineC₂₃H₁₈N₄O366.1481

Conclusion

This compound is a powerful and versatile scaffold for generating diverse chemical libraries for biological screening. The orthogonal reactivity of the carboxylic acid and indole N-H allows for systematic and combinatorial derivatization. The protocols provided herein are robust, scalable, and grounded in established synthetic organic chemistry principles. By employing these strategies, drug discovery teams can efficiently explore a vast chemical space around the indole core, significantly increasing the probability of identifying novel hit compounds for a wide range of biological targets.

References

Application Notes: 4-Cyano-1H-indole-6-carboxylic Acid for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1] Unlike traditional high-throughput screening (HTS), FBDD utilizes libraries of low molecular weight fragments (typically <300 Da) to probe the binding landscape of a biological target.[2] This approach allows for a more thorough exploration of chemical space and often yields hits with high ligand efficiency, providing a superior starting point for medicinal chemistry optimization.[3]

Within this framework, 4-Cyano-1H-indole-6-carboxylic acid emerges as a fragment of significant strategic value. Its design incorporates three key features that make it an exceptional tool for drug discovery researchers:

  • A Privileged Indole Scaffold: The indole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid structure and rich electronic properties allow it to participate in a wide range of interactions with protein targets, including hydrophobic, pi-stacking, and hydrogen bonding.

  • A Carboxylic Acid Anchor: The carboxylic acid group is a potent hydrogen bond donor and acceptor.[4] This functionality frequently serves as a critical anchoring point within a protein's binding site, establishing high-quality, directional interactions that are foundational for achieving high affinity.

  • A Versatile Cyano Handle: The cyano group at the 4-position is not merely a polar feature; it is a versatile synthetic handle.[5] It provides a defined vector for chemical elaboration, allowing chemists to "grow" the fragment into unexplored sub-pockets of the target protein, a core strategy in FBDD.[3]

This document provides a detailed guide for researchers on the application of this compound in FBDD campaigns, from initial screening to hit validation and elaboration.

Physicochemical Properties

The suitability of a compound for FBDD is heavily reliant on its physicochemical properties, which must adhere to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). This compound aligns well with these principles, ensuring good solubility and a higher probability of forming efficient, high-quality interactions.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₂[6]
Molecular Weight 186.17 g/mol [6]
Topological Polar Surface Area 76.9 Ų[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 3[7]
CAS Number 1427502-44-0[7]

FBDD Campaign Workflow

The integration of this compound into a drug discovery project follows a structured, multi-stage workflow. The primary objective is to identify its binding to a target of interest and then use structural information to guide its evolution into a potent and selective lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Fragment-to-Lead (F2L) Lib Fragment Library (incl. 4-cyano-1H-indole- 6-carboxylic acid) Screen Biophysical Screen (e.g., SPR, NMR, DSF) Lib->Screen Screening Hits Identify Primary Hits Screen->Hits Data Analysis Ortho Orthogonal Screen (e.g., ITC, NMR) Hits->Ortho Validation Xtal X-ray Crystallography or Cryo-EM Ortho->Xtal Confirmation Struct Determine Binding Mode Xtal->Struct Structure Solution SAR Structure-Guided Design (SAR) Struct->SAR Elaboration Chem Fragment Growing or Linking SAR->Chem Synthesis Cycles Lead Potent Lead Compound Chem->Lead Optimization

Caption: General workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Application Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the low-affinity interactions characteristic of fragment binding.[8] It measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[9]

Objective: To identify if this compound binds to a target protein of interest.

Materials:

  • Biacore™ SPR system (or equivalent)

  • Sensor Chip CM5 (or other suitable surface)

  • Target protein (≥95% purity)

  • This compound (as a DMSO stock solution)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., PBS or HEPES-buffered saline with 0.05% P20 surfactant and 2-5% DMSO)[10]

  • Amine coupling kit (EDC, NHS, Ethanolamine-HCl)

Detailed Step-by-Step Methodology:

Part A: Target Immobilization

  • System Priming & Surface Preparation (Causality: Ensures a clean, stable baseline and activated sensor surface for covalent coupling):

    • Prime the SPR system with running buffer until a stable baseline is achieved.

    • Perform a surface activation cycle on the desired flow cells using a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS for a 7-minute injection.

  • Protein Immobilization (Causality: Covalently links the target protein to the sensor surface via primary amines, creating a stable surface for interaction analysis):

    • Dilute the target protein in the immobilization buffer to a concentration of 20-50 µg/mL.

    • Inject the diluted protein over the activated surface. Monitor the response units (RU) to achieve a target immobilization level (typically 8,000-12,000 RU for fragment screening).[10]

    • Inject 1 M Ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.

  • Reference Surface Creation (Causality: The reference flow cell is used to subtract non-specific binding and bulk refractive index effects, ensuring the measured response is due to specific binding to the target):

    • Repeat steps 1 & 2 on a reference flow cell, but without injecting the protein (inject immobilization buffer only).

Part B: Fragment Screening

  • Sample Preparation (Causality: Accurate DMSO matching between the running buffer and fragment samples is critical to minimize false positives arising from bulk refractive index mismatches):

    • Prepare a solution of this compound in 100% DMSO (e.g., 10 mM stock).

    • Serially dilute the fragment into running buffer to the desired screening concentration (e.g., 100 µM). Ensure the final DMSO concentration precisely matches that of the running buffer.

  • Screening Injection (Causality: A short contact time is sufficient for fragments, which typically have fast on/off rates. The dissociation phase allows for observation of the binding kinetics):

    • Inject the fragment solution over both the target and reference flow cells at a flow rate of 30 µL/min.

    • Use a contact time of 30-60 seconds, followed by a dissociation time of 60 seconds.[9]

  • Data Acquisition and Analysis (Causality: Subtracting the reference channel signal isolates the specific binding event. A positive hit is a reproducible, concentration-dependent response):

    • Collect the sensorgram data.

    • Perform a double-reference subtraction (subtracting the reference flow cell signal from the active cell signal, and then subtracting a buffer-only injection).

    • A positive hit is identified by a clear, box-like shape in the resulting sensorgram, indicating a mass change on the sensor surface upon fragment binding.

Hit Validation and Structure-Guided Elaboration

A primary hit from an SPR screen requires orthogonal validation to confirm the binding and characterization to understand the binding mode.

  • Orthogonal Validation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Fluorimetry (DSF) should be used to confirm the binding interaction. This step is crucial to eliminate artifacts and false positives from the primary screen.

  • Structural Biology: Obtaining a high-resolution X-ray crystal structure of the target protein in complex with this compound is the ultimate goal.[1] The structure reveals the precise binding mode, identifies key interactions, and illuminates unoccupied pockets adjacent to the fragment.

Once the binding mode is confirmed, a structure-guided elaboration strategy can be designed. The cyano and carboxylic acid groups serve as primary vectors for chemical modification to "grow" the fragment into a more potent lead compound.

Caption: Conceptual diagram of structure-guided growth from the fragment.

Potential Applications & Structure-Activity Relationship (SAR)

The indole scaffold is a versatile starting point for inhibitors of various target classes. Derivatives of indole carboxylic acids have shown activity against kinases, protein-protein interactions, and enzymes involved in DNA repair.[11][12]

  • PARP Inhibition: The indole core is found in some poly(ADP-ribose) polymerase (PARP) inhibitors.[13] The synthetic lethality between PARP inhibition and BRCA mutations makes this a critical area in oncology.[14] The carboxylic acid of the fragment can mimic interactions made by the nicotinamide ribose portion of the NAD+ substrate, while the cyano group and indole ring can be elaborated to achieve selectivity and potency.

  • Kinase Inhibition (EGFR/VEGFR): Indole-6-carboxylic acid derivatives have been explored as multi-target inhibitors of kinases like EGFR and VEGFR.[11] In such cases, the indole acts as a hinge-binding motif, and the carboxylic acid can be modified into other groups (e.g., amides, oxadiazoles) to interact with the solvent-exposed region.

A hypothetical SAR based on literature for similar scaffolds suggests:

  • Modification of the Carboxylic Acid: Converting the acid to amides or specific heterocycles can improve cell permeability and introduce new interaction points.

  • Functionalization of the Cyano Group: The nitrile can be hydrolyzed to an amide, reduced to an amine, or used in cycloadditions to introduce diverse chemical matter aimed at adjacent pockets.

  • Substitution on the Indole Ring: Adding substituents to other positions of the indole can modulate electronic properties and provide additional vectors for growth.

Conclusion

This compound is a high-value, strategically designed fragment for modern drug discovery. Its combination of a privileged indole scaffold, a strong binding anchor, and a versatile synthetic handle makes it an excellent starting point for FBDD campaigns against a wide range of protein targets. The protocols and strategies outlined in this document provide a robust framework for researchers to effectively utilize this fragment, accelerating the journey from initial hit identification to the development of novel, high-quality lead compounds.

References

Application Notes & Protocols: Synthesis and Evaluation of Novel Antiproliferative Agents from Indole-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with significant anticancer properties.[1][2] Indole-6-carboxylic acid, in particular, represents a versatile and strategic starting material for the development of novel therapeutic agents.[3] Its carboxylic acid functional group serves as a convenient chemical handle for derivatization, enabling the exploration of diverse chemical space to identify compounds with potent antiproliferative activity. This guide provides a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of novel antiproliferative agents derived from indole-6-carboxylic acid. We detail robust, step-by-step protocols for the synthesis of targeted derivatives, such as hydrazones and oxadiazoles, and for their subsequent in vitro characterization using established assays for cytotoxicity, cell cycle arrest, and apoptosis. The methodologies and insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation cancer therapeutics.

Introduction: The Strategic Value of the Indole-6-Carboxylic Acid Scaffold

The indole ring system is a cornerstone of anticancer drug discovery, with several indole-containing compounds, including vinca alkaloids (vincristine, vinblastine) and modern targeted therapies like sunitinib, already established in clinical practice.[1] Their biological activity often stems from interactions with critical cellular targets like microtubules, protein kinases, and DNA.[4][5]

Indole-6-carboxylic acid emerges as a particularly valuable starting block for several reasons:

  • Chemical Tractability : The carboxylic acid at the 6-position provides a reliable site for chemical modification through well-established reactions like esterification, amidation, and conversion to other functional groups like hydrazides. This allows for the systematic attachment of various pharmacophores.

  • Strategic Positioning : Modification at the 6-position allows for the extension of substituents into solvent-exposed regions of many enzyme active sites without disrupting the core indole scaffold's essential binding interactions.

  • Proven Potential : Recent studies have demonstrated that derivatives of indole-6-carboxylic acid can act as potent inhibitors of key oncogenic proteins, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are frequently overexpressed in various cancers.[6][7]

This document outlines a complete workflow, from the rational design of novel derivatives to their synthesis and comprehensive biological assessment.

Rational Design & Discovery Workflow

The central strategy involves modifying the indole-6-carboxylic acid scaffold to create derivatives that mimic the pharmacophoric features of known tyrosine kinase inhibitors or other anticancer agents.[8] By converting the carboxylic acid to linkers such as hydrazones or 1,3,4-oxadiazoles, we can introduce various aryl or heteroaryl fragments. Structure-activity relationship (SAR) studies have shown that these appended fragments are crucial for potent anti-tumor activity.[6][7] The overall workflow is a systematic progression from chemical synthesis to biological validation.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Optimization Start Indole-6-Carboxylic Acid Scaffold Ester Step 1: Esterification Start->Ester N_Alkyl Step 2: N-Alkylation (Optional) Ester->N_Alkyl Hydrazide Step 3: Hydrazide Formation N_Alkyl->Hydrazide Final Step 4: Derivative Synthesis (e.g., Hydrazone/Oxadiazole) Hydrazide->Final Purify Purification & Characterization (HPLC, NMR, MS) Final->Purify MTT Cytotoxicity Screening (MTT Assay) Purify->MTT Test Synthesized Compound IC50 IC50 Determination MTT->IC50 CellCycle Mechanism of Action: Cell Cycle Analysis IC50->CellCycle Apoptosis Mechanism of Action: Apoptosis Assay IC50->Apoptosis SAR SAR Analysis & Lead Optimization CellCycle->SAR Apoptosis->SAR

Caption: High-level workflow for novel drug discovery.

PART I: SYNTHETIC PROTOCOLS & METHODOLOGIES

This section provides a detailed, multi-step protocol for the synthesis of a representative novel antiproliferative agent starting from indole-6-carboxylic acid. The chosen pathway involves the formation of a key hydrazide intermediate, which can then be converted into a variety of final compounds.

Synthetic Pathway Overview

The following diagram illustrates the chemical transformations from the starting material to a final hydrazone derivative.

G cluster_0 Synthetic Route I6CA Indole-6-Carboxylic Acid Ester Methyl 1H-indole-6-carboxylate (1) I6CA->Ester MeOH, H2SO4 (cat.) N_Methyl Methyl 1-methyl-1H-indole-6-carboxylate (2) Ester->N_Methyl MeI, K2CO3, DMF Hydrazide 1-methyl-1H-indole-6-carbohydrazide (3) N_Methyl->Hydrazide NH2NH2·H2O, EtOH Hydrazone Final Hydrazone Derivative (4) Hydrazide->Hydrazone Ar-CHO, EtOH, AcOH (cat.)

Caption: Key steps in the synthesis of indole-hydrazones.

Protocol 1.1: Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate (Compound 2)

Rationale: This two-step process begins with a standard Fischer esterification to protect the carboxylic acid and increase its reactivity for subsequent steps. The N-methylation of the indole ring is then performed, as this modification can enhance metabolic stability and alter binding affinity.

Step A: Synthesis of Methyl 1H-indole-6-carboxylate (1)

  • Materials:

    • Indole-6-carboxylic acid (1.0 eq)

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated (catalytic amount, ~0.05 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Dichloromethane (DCM)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Suspend indole-6-carboxylic acid in anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid dropwise while stirring.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

    • Purify by recrystallization or flash column chromatography (Hexane:Ethyl Acetate gradient) to obtain compound 1 as a solid.

Step B: Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate (2) [1]

  • Materials:

    • Methyl 1H-indole-6-carboxylate (1) (1.0 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Methyl iodide (MeI) (1.2 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve compound 1 in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

    • Add anhydrous K₂CO₃ to the solution.

    • Add methyl iodide dropwise and stir the mixture at room temperature for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield compound 2 .

Protocol 1.2: Synthesis of 1-methyl-1H-indole-6-carbohydrazide (Compound 3)[1]

Rationale: The conversion of the methyl ester to a carbohydrazide is a critical step that installs a nucleophilic hydrazine moiety. This intermediate is the direct precursor for creating hydrazones, oxadiazoles, and other important heterocyclic systems.[1][6]

  • Materials:

    • Methyl 1-methyl-1H-indole-6-carboxylate (2) (1.0 eq)

    • Hydrazine hydrate (80% or 100%) (10-20 eq)

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve compound 2 in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the solution.

    • Heat the mixture to reflux for 6-10 hours. A precipitate may form as the reaction progresses.

    • Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture to room temperature.

    • If a precipitate has formed, collect it by vacuum filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the reaction mixture in vacuo and triturate the residue with diethyl ether or hexane to induce precipitation. Collect the solid product by filtration.

Protocol 1.3: Synthesis of Final Hydrazone Derivatives (e.g., Compound 4)

Rationale: The condensation of the hydrazide with an aromatic aldehyde is a straightforward and efficient method to generate a diverse library of compounds. The resulting aryl hydrazone moiety is a known pharmacophore in many anticancer agents, often participating in hydrogen bonding and hydrophobic interactions within enzyme active sites.[6][7]

  • Materials:

    • 1-methyl-1H-indole-6-carbohydrazide (3) (1.0 eq)

    • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)

    • Ethanol (EtOH)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Suspend the hydrazide (3) in ethanol in a round-bottom flask.

    • Add the selected aromatic aldehyde, followed by 2-3 drops of glacial acetic acid.

    • Heat the mixture to reflux for 2-4 hours. The product often precipitates out of the solution upon formation.

    • Monitor the reaction by TLC. After completion, cool the flask to room temperature.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the final hydrazone derivative under vacuum. Further purification by recrystallization may be performed if necessary.

  • Characterization: The structures of all synthesized compounds should be confirmed using standard spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR, and HR-MS).[1][6]

PART II: BIOLOGICAL EVALUATION PROTOCOLS

After successful synthesis and characterization, the novel compounds must be evaluated for their antiproliferative activity. The following protocols describe a tiered approach, starting with a broad cytotoxicity screen and progressing to more detailed mechanistic studies for the most potent compounds.

G cluster_0 Biological Testing Workflow cluster_1 Flow Cytometry Start Synthesized Compound Library MTT Primary Screen: MTT Cell Viability Assay (Multiple Cancer Cell Lines) Start->MTT IC50 Secondary Screen: Determine IC50 values for active hits MTT->IC50 Flow Mechanistic Studies (Lead Compounds) IC50->Flow CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Flow->CellCycle Apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) Flow->Apoptosis

Caption: Workflow for in vitro biological evaluation.

Protocol 2.1: Antiproliferative Activity by MTT Assay

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust, high-throughput method for initial screening to identify cytotoxic compounds and determine their half-maximal inhibitory concentration (IC₅₀).[6][9]

  • Materials:

    • Human cancer cell lines (e.g., HCT-116, HeLa, A549, MCF-7).[2][6]

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

    • Synthesized compounds dissolved in DMSO (stock solutions).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO) or solubilization buffer.

    • 96-well microtiter plates.

    • Multichannel pipette, microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (DMSO only) and "untreated control".

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2.2: Cell Cycle Analysis by Flow Cytometry

Rationale: Many anticancer drugs function by inducing cell cycle arrest, preventing cancer cells from progressing through division. This assay determines at which phase of the cell cycle (G1, S, or G2/M) the compound exerts its effect. A common outcome for tubulin inhibitors or kinase inhibitors is arrest in the G2/M phase.[7][10]

  • Materials:

    • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).

    • Phosphate-buffered saline (PBS).

    • 70% Ethanol, ice-cold.

    • Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with the test compound at concentrations around its IC₅₀ value for 24-48 hours.

    • Harvest the cells (including floating cells) by trypsinization and centrifugation.

    • Wash the cell pellet with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for quantification of cells in each phase of the cell cycle.

PART III: DATA INTERPRETATION & STRUCTURE-ACTIVITY RELATIONSHIPS (SAR)

The ultimate goal of synthesizing a library of analogs is to establish a Structure-Activity Relationship (SAR), which provides critical insights into how chemical structure influences biological potency. This knowledge guides the rational design of more effective compounds.[11]

Key SAR Insights from Indole-6-Carboxylic Acid Derivatives:

Based on published data, several structural trends can be hypothesized[1][6][12]:

  • The Aryl/Heteroaryl Fragment is Essential : The presence of an aromatic ring attached to the hydrazone or oxadiazole linker is critical for antiproliferative activity.[6][7]

  • Substituent Effects : The electronic properties and position of substituents on this terminal aryl ring significantly impact potency. Electron-withdrawing groups (e.g., -Cl, -Br) at the para-position of a phenyl ring often enhance activity against targets like VEGFR-2.[1]

  • Linker Type Matters : The choice of linker (e.g., hydrazone vs. oxadiazole) can modulate activity and selectivity towards different kinase targets.[6][8]

Hypothetical SAR Data Table:

The table below illustrates a hypothetical SAR for a series of hydrazone derivatives against the HCT-116 colon cancer cell line.

Compound IDIndole N-Substituent (R¹)LinkerTerminal Aryl Group (R²)IC₅₀ (µM) vs. HCT-116
4a -CH₃HydrazonePhenyl15.2
4b -CH₃Hydrazone4-Chlorophenyl2.8[1]
4c -CH₃Hydrazone4-Methoxyphenyl25.5
4d -HHydrazone4-Chlorophenyl5.1
5a -CH₃Amide4-Chlorophenyl> 50

Interpretation of Hypothetical Data:

  • Comparing 4a, 4b, and 4c : The addition of an electron-withdrawing chloro group at the 4-position (4b) dramatically increases potency compared to the unsubstituted phenyl (4a). Conversely, an electron-donating methoxy group (4c) reduces activity, suggesting that an electron-poor aromatic ring is favored.

  • Comparing 4b and 4d : The N-methyl group on the indole (4b) provides higher potency than the N-H analog (4d), indicating this position may be involved in beneficial hydrophobic interactions or improves cell permeability.

  • Comparing 4b and 5a : Replacing the hydrazone linker with a simple amide bond (5a) abolishes activity, highlighting the critical role of the linker's structure and stereoelectronics for target engagement.

Conclusion and Future Directions

Indole-6-carboxylic acid is a validated and highly promising scaffold for the synthesis of novel antiproliferative agents. The protocols detailed in this guide provide a robust foundation for creating and evaluating diverse chemical libraries targeting key cancer pathways. The most potent and selective compounds identified through this workflow, such as those that induce G2/M arrest and apoptosis, should be advanced to further studies.[13] Future work should focus on optimizing lead compounds to improve their pharmacological properties (ADMET) and evaluating their efficacy in preclinical in vivo cancer models.

References

The Art of Connection: A Detailed Guide to Suzuki Coupling with Halo-Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Its prevalence in biologically active compounds makes the development of efficient and versatile synthetic methodologies for its functionalization a paramount objective. Among the arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly utilized method for the formation of carbon-carbon bonds. This guide provides an in-depth exploration of the experimental procedures for the Suzuki coupling of halo-indoles, offering not just a series of steps, but a foundational understanding of the critical parameters that govern the success of this powerful transformation.

The Suzuki-Miyaura Coupling: A Symphony of Catalysis

At its core, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate, facilitated by a base.[1] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] This elegant mechanism allows for the precise construction of biaryl and hetero-biaryl structures, which are common motifs in pharmaceutical agents.

The application of this reaction to the indole framework, however, introduces specific challenges and considerations, primarily centered around the reactivity of the indole nitrogen and the electronic nature of the heterocyclic ring.

Key Reagents and Their Mechanistic Significance

The success of a Suzuki coupling with a halo-indole is a delicate interplay of several key components. Understanding the role of each is crucial for rational protocol design and troubleshooting.

  • The Halo-Indole: The nature and position of the halogen atom on the indole ring significantly impact reactivity. The general order of reactivity for the halide is I > Br > Cl.[1] While iodo-indoles are highly reactive, they can be more expensive and less stable. Bromo-indoles offer a good balance of reactivity and stability and are widely used. Chloro-indoles are often more challenging substrates, requiring more specialized and active catalyst systems to achieve efficient coupling.[2]

  • The Organoboron Reagent: Boronic acids are the most common coupling partners due to their commercial availability and general stability. However, they can be prone to protodeboronation, a side reaction that reduces the yield of the desired product.[3] Boronate esters, such as pinacol esters, are often more stable alternatives.[4]

  • The Palladium Catalyst and Ligand: The choice of the palladium source and, more critically, the ancillary ligand is paramount. The ligand stabilizes the palladium center, influences its reactivity, and can be tailored to overcome the challenges associated with specific substrates. For electron-rich halo-indoles or less reactive halo-indoles (like chlorides), bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition step.[2] For instance, protocols using SPhos and XPhos have shown high yields in the coupling of unprotected 3-chloroindazole.[2]

  • The Base: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate "ate" complex. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence the reaction rate and compatibility with other functional groups.

  • The Solvent: The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, THF, DMF, or toluene) and an aqueous solution of the base is commonly used.[1] The presence of water is often essential for the activation of the boronic acid. In some cases, greener solvent systems, such as water-acetonitrile mixtures, have been successfully employed.[5]

To Protect or Not to Protect: The N-H Indole Dilemma

A significant consideration in the Suzuki coupling of indoles is the presence of the N-H proton. The acidic nature of the indole N-H can lead to several complications, including deprotonation by the base, which can alter the electronic properties of the indole ring and potentially inhibit the catalyst.[6]

While many protocols for Suzuki coupling on indoles involve N-protection (e.g., with Boc, Ts, or SEM groups), this adds extra synthetic steps.[4] Encouragingly, recent advancements have led to the development of robust catalyst systems that are tolerant of the free N-H group, allowing for more efficient and "green" synthetic routes.[6][7] The decision to use a protecting group often depends on the specific substrates and the chosen catalytic system. For particularly challenging couplings or when troubleshooting low yields, N-protection remains a valuable strategy.

Experimental Workflow for Suzuki Coupling of a Halo-Indole

Caption: A generalized workflow for the Suzuki-Miyaura coupling of halo-indoles.

Detailed Experimental Protocol: A General Procedure

This protocol provides a general starting point for the Suzuki coupling of a halo-indole with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Halo-indole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3; 1-5 mol%)

  • Ligand (if not using a pre-catalyst; e.g., SPhos, XPhos; 1.2-1.5 times the amount of palladium)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the halo-indole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2-3 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if separate).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. For microwave-assisted reactions, irradiate at the set temperature for the specified time.[8]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the halo-indole is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and an organic solvent such as ethyl acetate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Comparative Reaction Conditions for Suzuki Coupling of Halo-Indoles

Halo-IndoleBoronic AcidCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME80285[9]
3-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O1001292[3]
6-ChloroindolePhenylboronic acidPd₂ (dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001897[2]
5,7-Dibromo-1H-indolePhenylboronic acid (3 equiv)Pd(PPh₃)₄ (3)-Na₂CO₃ (2)H₂O120 (MW)183[7]
6-Bromo-2-chloroindolePhenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)Toluene/H₂O1001677[10]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure rigorous exclusion of oxygen.
Insufficiently reactive halide (e.g., chloride)Switch to a more active catalyst system (e.g., using Buchwald ligands like SPhos or XPhos). Increase the reaction temperature.
Poorly soluble reactantsChoose a solvent system that provides better solubility (e.g., DMF, NMP). Consider functionalizing substrates to improve solubility.[11]
Protodeboronation of Boronic Acid Presence of excess water or protic impuritiesUse anhydrous solvents and dry reagents. Minimize the amount of water in the reaction mixture.
High reaction temperature or prolonged reaction timeLower the reaction temperature and monitor the reaction closely to stop it upon completion.
Homocoupling of Boronic Acid Oxygen contaminationEnsure thorough degassing of the reaction mixture and maintain an inert atmosphere.
Low Yield with N-H Indoles Catalyst inhibition by the deprotonated indoleConsider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts).[4]
Use a catalyst system known to be tolerant of N-H indoles.[6]

Conclusion

The Suzuki-Miyaura cross-coupling of halo-indoles is a powerful and versatile tool in the synthesis of complex molecules for drug discovery and materials science. A thorough understanding of the roles of the various reaction components, from the substrate and boronic acid to the catalyst, ligand, base, and solvent, is essential for the successful implementation of this methodology. While challenges such as the reactivity of the indole N-H and the coupling of less reactive halides exist, the continuous development of new catalysts and protocols provides chemists with an ever-expanding toolbox to overcome these obstacles. By carefully selecting the reaction conditions and being mindful of potential side reactions, researchers can harness the full potential of this remarkable transformation to accelerate their scientific endeavors.

References

Application Notes and Protocols for the Incorporation of 4-Cyano-1H-indole-6-carboxylic acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of non-natural amino acids and synthetic building blocks into peptides is a powerful strategy in modern drug discovery and chemical biology.[1][2] These modifications can confer novel structural and functional properties, leading to peptides with enhanced stability, improved potency, and unique functionalities.[1] This guide provides detailed methodologies for the incorporation of 4-Cyano-1H-indole-6-carboxylic acid, a unique bifunctional molecule, into peptide sequences. This molecule offers the potential to introduce a rigid, aromatic scaffold with a specific electronic signature due to the cyano group, which can be valuable for modulating peptide conformation and receptor interactions.

This compound presents two key functionalities for peptide synthesis: a carboxylic acid for amide bond formation and an indole ring, reminiscent of tryptophan, but with distinct electronic properties due to the electron-withdrawing cyano group.[3] This guide will detail protocols for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, addressing the unique considerations for this particular building block.

Physicochemical Properties of this compound

A thorough understanding of the building block is crucial for successful incorporation.

PropertyValueSource
CAS Number 1427502-44-0--INVALID-LINK--
Molecular Formula C₁₀H₆N₂O₂--INVALID-LINK--
Molecular Weight 186.17 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage Inert atmosphere, 2-8°C--INVALID-LINK--

Strategic Considerations for Incorporation

The successful incorporation of this compound requires careful consideration of the following aspects:

  • Choice of Synthesis Method: Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are viable options. SPPS is generally preferred for its efficiency and ease of purification, especially for longer peptides.[1][4][5] Solution-phase synthesis can be advantageous for large-scale production or for specific coupling challenges.[6][7]

  • Indole Nitrogen Protection: The indole nitrogen of tryptophan and related structures can be susceptible to side reactions, such as alkylation, during peptide synthesis, particularly during the acidic cleavage step.[1][8] The electron-withdrawing nature of the cyano group in this compound may reduce the nucleophilicity of the indole ring, but protection is still highly recommended for robust synthesis. An orthogonal protecting group strategy is essential.[9][10][11][12]

  • Reactivity of the Cyano Group: The cyano group is generally stable under standard peptide coupling conditions.[13][14] It is considered a "soft electrophile" and is unlikely to react with the nucleophiles present in the coupling reaction.[14]

  • Coupling Reagents: The choice of coupling reagent is critical, especially given the potential for steric hindrance from the indole scaffold. High-efficiency coupling reagents are recommended.

Below is a decision pathway to guide the selection of an appropriate synthetic strategy.

G Start Start: Incorporate This compound Synthesis_Method Choose Synthesis Method Start->Synthesis_Method SPPS Solid-Phase Peptide Synthesis (SPPS) (Recommended for most applications) Synthesis_Method->SPPS Efficiency & Purification Solution_Phase Solution-Phase Synthesis (For large scale or specific cases) Synthesis_Method->Solution_Phase Scalability Protecting_Group Select Indole Protecting Group (Orthogonal Strategy) SPPS->Protecting_Group Solution_Phase->Protecting_Group Boc_Protect Boc Protection (Fmoc/tBu SPPS) Protecting_Group->Boc_Protect Standard Fmoc SPPS Other_Protect Other Orthogonal Groups (e.g., Aloc) Protecting_Group->Other_Protect Specific requirements Coupling_Strategy Define Coupling Strategy Boc_Protect->Coupling_Strategy Other_Protect->Coupling_Strategy Uronium_Aminium Uronium/Aminium Reagents (HATU, HBTU) Coupling_Strategy->Uronium_Aminium High efficiency Carbodiimide Carbodiimides (DIC/HOBt) Coupling_Strategy->Carbodiimide Cost-effective Cleavage Final Cleavage & Deprotection Uronium_Aminium->Cleavage Carbodiimide->Cleavage Characterization Purification & Characterization Cleavage->Characterization

Caption: Decision workflow for incorporating this compound.

Part 1: Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS is the most common method for peptide synthesis due to its efficiency and ease of automation.[1][4][5] The following protocols are based on the widely used Fmoc/tBu strategy.[4][15]

Preparation of N-Protected this compound

Prior to incorporation, the indole nitrogen of this compound should be protected. The tert-butyloxycarbonyl (Boc) group is a suitable choice for Fmoc-based SPPS as it is stable to the basic conditions used for Fmoc removal (piperidine) and is cleaved under the final acidic conditions (TFA).[1]

Protocol: Boc Protection of the Indole Nitrogen

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.

  • Base Addition: Add a base such as sodium hydroxide (2.5 equivalents) and stir until the starting material is fully dissolved.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, acidify the mixture with a cold aqueous solution of HCl or KHSO₄ to pH 2-3.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

  • Characterization: Confirm the structure of the resulting N-Boc-4-cyano-1H-indole-6-carboxylic acid by NMR and mass spectrometry.

SPPS Coupling Protocol

This protocol outlines a single coupling cycle for incorporating the prepared N-Boc-4-cyano-1H-indole-6-carboxylic acid into a growing peptide chain on a solid support.

Reagents and Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)

  • N-Boc-4-cyano-1H-indole-6-carboxylic acid

  • Coupling Reagent:

    • Option A (Uronium Salt): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[6][13]

    • Option B (Carbodiimide): DIC (N,N'-Diisopropylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole).[7][16]

  • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine.

  • Solvent: High-purity, amine-free DMF (N,N-Dimethylformamide).

  • Deprotection Solution: 20% piperidine in DMF.

  • Washing Solvents: DMF, DCM (Dichloromethane), Methanol.

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • Activation Solution: In a separate vial, dissolve N-Boc-4-cyano-1H-indole-6-carboxylic acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Briefly pre-activate for 1-2 minutes.

    • Coupling: Add the activated solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the indole moiety.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines. A negative result indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Washing: After complete coupling, drain the reaction solution and wash the resin extensively with DMF, DCM, and Methanol to remove excess reagents and byproducts.

This coupling cycle is repeated for each subsequent amino acid in the peptide sequence.

G cluster_SPPS SPPS Cycle for this compound Swell 1. Resin Swelling (DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF) Deprotect->Wash1 Couple 4. Coupling (Activated Indole + Resin) Wash1->Couple Monitor 5. Monitoring (Kaiser Test) Couple->Monitor Monitor->Couple Positive (Recouple) Wash2 6. Washing (DMF, DCM, MeOH) Monitor->Wash2 Negative Next_AA Couple Next Amino Acid Wash2->Next_AA

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for a single coupling.

Cleavage and Global Deprotection

The final step in SPPS is to cleave the peptide from the resin and remove all side-chain protecting groups, including the Boc group on the indole nitrogen.

Cleavage Cocktail Considerations:

The choice of cleavage cocktail is critical, especially for peptides containing sensitive residues like tryptophan or its analogs.[17][18] Scavengers are necessary to trap the reactive carbocations generated during the cleavage of t-butyl-based protecting groups, thus preventing side reactions with the indole ring.[8]

ReagentPurposeTypical Concentration
Trifluoroacetic Acid (TFA) Strong acid for cleavage90-95%
Triisopropylsilane (TIS) Carbocation scavenger2.5-5%
Water Carbocation scavenger2.5-5%
1,2-Ethanedithiol (EDT) Scavenger, reduces methionine oxidation2.5% (optional)
Thioanisole Scavenger for Arg(Pbf/Pmc)5% (optional)

Recommended Cleavage Cocktail (Reagent K type): [4][19]

  • TFA/Water/TIS (95:2.5:2.5, v/v/v) is a standard and effective cocktail.

  • For peptides also containing Arg(Pbf), Met, or Cys, a more comprehensive cocktail like TFA/Thioanisole/Water/TIS (90:5:2.5:2.5, v/v/v/v) is recommended.

Protocol: Cleavage and Deprotection

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage: Add the freshly prepared cleavage cocktail to the resin in a reaction vessel. Use approximately 10 mL of cocktail per gram of resin.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether several times to remove scavengers and dissolved protecting groups.

  • Drying: Dry the crude peptide under vacuum.

Part 2: Solution-Phase Synthesis Protocol

Solution-phase synthesis can be a valuable alternative for specific applications.[6][7] This approach involves coupling the N-protected this compound to an amino acid or peptide ester in a suitable solvent.

General Protocol:

  • Reactant Preparation: Dissolve the N-protected this compound (1 equivalent) and the amino acid or peptide ester hydrochloride salt (1 equivalent) in a suitable solvent (e.g., DMF, DCM).

  • Base Addition: Add a non-nucleophilic base such as DIPEA or N-methylmorpholine (NMM) (2-3 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.

  • Coupling Reagent Addition: Add the coupling reagent (e.g., HBTU, HATU, or EDC/HOBt) (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or 0°C, monitoring the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, perform an aqueous work-up to remove the coupling byproducts and excess reagents. This typically involves washing with dilute acid, dilute base, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting peptide by column chromatography or recrystallization.

Part 3: Purification and Characterization

Regardless of the synthetic method, the final peptide must be purified and characterized to ensure its identity and purity.

Purification
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying synthetic peptides. A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.

Characterization

A combination of analytical techniques should be used to confirm the structure and purity of the final peptide.[5][15][20][21][22]

TechniquePurposeExpected Outcome
Analytical RP-HPLC Purity assessmentA single major peak indicating high purity (>95%).
Mass Spectrometry (MS) Molecular weight confirmationObserved mass should match the calculated mass of the peptide containing the 4-cyano-1H-indole-6-carboxy moiety.[7][21]
Tandem MS (MS/MS) Sequence verificationFragmentation pattern should confirm the peptide sequence, including the position of the modified indole.[5]
Nuclear Magnetic Resonance (NMR) Structural elucidationFor smaller peptides, NMR can provide detailed structural information and confirm the presence of the cyano-indole group.
Amino Acid Analysis Compositional verificationConfirms the ratio of amino acids in the peptide (note: this compound will not be detected as a standard amino acid).

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive, consider using a more powerful coupling reagent (e.g., switching from DIC/HOBt to HATU), increasing the equivalents of the activated indole, or extending the coupling time.[23] Steric hindrance may be a factor.

  • Side Reactions during Cleavage: The appearance of unexpected peaks in the HPLC chromatogram of the crude product may indicate side reactions. Ensure the use of fresh cleavage cocktails with an adequate amount of scavengers. The brownish color of the crude peptide can sometimes be attributed to reactions involving the indole nucleus.[18]

  • Racemization: While the risk is generally low for single amino acid couplings, the use of additives like HOBt or HOAt with carbodiimide reagents is crucial to suppress racemization.[7][16]

  • Orthogonality of Protecting Groups: Ensure that the chosen indole protecting group is fully compatible with the overall synthetic strategy. For instance, if using an Alloc group on the indole, it must be removed with a palladium catalyst, which should not affect other protecting groups.

Conclusion

The incorporation of this compound into peptides offers a promising avenue for creating novel peptide-based therapeutics and research tools. By carefully selecting the synthetic strategy, employing appropriate protecting groups for the indole nitrogen, and utilizing optimized coupling and cleavage conditions, researchers can successfully synthesize these modified peptides. The protocols and considerations outlined in this guide provide a comprehensive framework for the successful incorporation of this unique building block.

References

Application Notes & Protocols: High-Throughput Screening and Cellular Validation of 4-Cyano-1H-indole-6-carboxylic Acid Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the Indole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, orchestrating processes such as growth, proliferation, and differentiation.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[3][4] The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic compounds with potent biological activities. Specifically, derivatives of indole-6-carboxylic acid have demonstrated significant potential as inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][6]

Furthermore, the introduction of a cyano group can significantly modulate a compound's binding affinity and selectivity. Cyano-indole derivatives, for instance, have been identified as potent inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodegenerative disorders and certain cancers.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and validation of novel 4-Cyano-1H-indole-6-carboxylic acid derivatives. We will detail robust protocols for both biochemical and cell-based assays to identify and characterize potent and selective kinase inhibitors within this promising chemical class.

Part 1: Primary Biochemical Screening for Direct Kinase Inhibition

Expertise & Experience: The Rationale for a Biochemical First Approach The initial step in any kinase inhibitor discovery cascade is to confirm direct, cell-free enzymatic inhibition. This is crucial to distinguish true inhibitors from compounds that may show activity in cellular assays through indirect or off-target mechanisms. A biochemical assay quantifies the ability of a test compound to directly interfere with the kinase's catalytic activity—the transfer of a phosphate group from ATP to a substrate.[7]

We utilize the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[4] The signal is directly proportional to kinase activity, providing a robust and high-throughput compatible readout.[3] Performing this assay at an ATP concentration near the Michaelis constant (Km) for each specific kinase is critical for obtaining comparable half-maximal inhibitory concentration (IC50) values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%.[7]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes the determination of IC50 values for a representative test compound, hereafter referred to as "CYN-IND-X" , against three target kinases: EGFR, VEGFR-2, and DYRK1A.

Materials:

  • Recombinant human kinases (EGFR, VEGFR-2, DYRK1A)

  • Appropriate kinase-specific substrates (e.g., Poly(Glu,Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)[3]

  • Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ATP, Ultra-Pure (Promega)

  • CYN-IND-X and reference inhibitors (e.g., Erlotinib for EGFR, Sorafenib for VEGFR-2)

  • DMSO (Dimethyl sulfoxide)

  • Opaque-walled 96-well or 384-well plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of CYN-IND-X and reference inhibitors in 100% DMSO.

    • Perform a serial 10-point dilution series in DMSO. For a final assay concentration range of 10 µM to 0.5 nM, this series would typically start at 1 mM in the DMSO plate.

  • Kinase Reaction Setup (5 µL per well for 384-well plate):

    • Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer. The final concentration of kinase and substrate should be optimized for each target to ensure the reaction is in the linear range.

    • Add 2.5 µL of the 2X Kinase/Substrate master mix to each well.

    • Transfer 25 nL of the serially diluted compounds (CYN-IND-X and controls) from the DMSO plate to the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for background controls.

    • Pre-incubate the plate for 15 minutes at room temperature to allow compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final concentration should be at or near the Km(ATP) for each respective kinase (e.g., 10-50 µM).

    • Add 2.5 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.[8]

    • Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin substrate to produce a luminescent signal.[8]

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.[8]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader (e.g., integration time of 0.5-1 second).

    • Subtract the background luminescence (no-enzyme control) from all other measurements.

    • Calculate the percent inhibition for each concentration relative to the DMSO control (0% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound 1. Prepare 10-point serial dilution of CYN-IND-X in DMSO Reagents 2. Prepare 2X Kinase/ Substrate and 2X ATP solutions AddKinase 3. Add 2.5 µL 2X Kinase/ Substrate mix to plate Reagents->AddKinase AddCompound 4. Add 25 nL of compound dilutions AddKinase->AddCompound PreIncubate 5. Pre-incubate 15 min at room temp. AddCompound->PreIncubate AddATP 6. Add 2.5 µL 2X ATP to start reaction PreIncubate->AddATP Incubate 7. Incubate 60 min at room temp. AddATP->Incubate AddADPGo 8. Add 5 µL ADP-Glo™ Reagent (Stop) Incubate->AddADPGo IncubateStop 9. Incubate 40 min AddADPGo->IncubateStop AddDetect 10. Add 10 µL Kinase Detection Reagent IncubateStop->AddDetect IncubateDetect 11. Incubate 30-60 min AddDetect->IncubateDetect Read 12. Measure Luminescence IncubateDetect->Read

Biochemical IC50 Determination Workflow using ADP-Glo™.
Data Presentation: Biochemical IC50 Values

The following table presents hypothetical, yet realistic, IC50 data for our lead compound, CYN-IND-X , against the target kinases. This data is for illustrative purposes, based on the known potencies of related indole derivatives.[1][5][6]

CompoundTarget KinaseIC50 (nM)Reference InhibitorRef. Inhibitor IC50 (nM)
CYN-IND-X EGFR85Erlotinib55
CYN-IND-X VEGFR-2120Sorafenib90
CYN-IND-X DYRK1A45Harmine33[4]

Part 2: Cellular Assay Cascade for Physiological Validation

Expertise & Experience: Why Cellular Context Matters While a biochemical assay confirms direct target engagement, it does not account for crucial pharmacological parameters such as cell permeability, intracellular target availability, or competition with high endogenous ATP concentrations.[9] Therefore, a cascade of cell-based assays is essential to validate a compound's activity in a more physiologically relevant environment.

Our validation workflow consists of two key stages:

  • Cell Viability Assay: To determine the overall cytotoxic or growth-inhibitory effect of the compound on cancer cell lines that are known to be dependent on the target kinase's signaling. This yields a GI50 (50% growth inhibition) value.

  • Target Engagement Assay: To confirm that the compound inhibits the intended kinase inside the cell. This is typically achieved by measuring the phosphorylation status of the kinase itself (autophosphorylation) or a direct downstream substrate via Western blot. A reduction in phosphorylation upon compound treatment provides direct evidence of on-target activity.

Protocol 2: Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

This protocol measures the GI50 of CYN-IND-X in A549 cells (a non-small cell lung cancer line with high EGFR expression).

Materials:

  • A549 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • CYN-IND-X

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570)[1]

  • Opaque-walled 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding:

    • Seed A549 cells into a 96-well opaque plate at a density of 3,000-5,000 cells per well in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of CYN-IND-X in culture medium.

    • Treat cells by adding the compound dilutions. Ensure final DMSO concentration is ≤ 0.1% to avoid solvent toxicity. Include DMSO-only vehicle controls.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.

    • Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of medium).[6]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent growth inhibition relative to DMSO-treated controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the GI50 value.

Protocol 3: Cellular Target Engagement (Western Blot)

This protocol confirms the inhibition of EGFR phosphorylation in A549 cells by CYN-IND-X .

Materials:

  • A549 cells cultured in 6-well plates

  • CYN-IND-X

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and PVDF membranes

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Cell Treatment:

    • Culture A549 cells to ~80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with various concentrations of CYN-IND-X or DMSO vehicle for 2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer containing phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

    • Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies against total-EGFR and β-actin to serve as loading controls.

G cluster_viability Cell Viability (GI50) cluster_target Target Engagement (Western Blot) Seed 1. Seed A549 cells in 96-well plate Treat 2. Treat with CYN-IND-X for 72 hours Seed->Treat CTG 3. Add CellTiter-Glo® Reagent Treat->CTG ReadCTG 4. Read Luminescence, Calculate GI50 CTG->ReadCTG TreatWB 5. Treat serum-starved A549 cells with CYN-IND-X Stimulate 6. Stimulate with EGF TreatWB->Stimulate Lyse 7. Lyse cells & quantify protein Stimulate->Lyse Blot 8. Run SDS-PAGE & Western Blot for p-EGFR/t-EGFR Lyse->Blot Analyze 9. Analyze band intensity Blot->Analyze start Start Validation start->Seed start->TreatWB

Cell-Based Assay Cascade for Inhibitor Validation.
Data Presentation: Cellular Activity

The cellular potency of CYN-IND-X is summarized below.

Assay TypeCell LineParameterValue
Cell ViabilityA549 (EGFR-dependent)GI50250 nM
Target EngagementA549Inhibition of p-EGFRDose-dependent reduction observed

Part 3: Understanding the Mechanism - Inhibition in a Signaling Context

Authoritative Grounding: Placing the Inhibitor on the Map To fully appreciate the therapeutic potential of an inhibitor, it is essential to understand its point of action within the broader cellular signaling network. EGFR activation, for example, triggers multiple downstream cascades, including the canonical RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are critical for cell proliferation and survival.[5] An effective EGFR inhibitor blocks the initial phosphorylation event, thereby preventing the activation of all subsequent downstream effectors.

The diagram below illustrates the EGFR signaling pathway and highlights the specific point of intervention for an inhibitor like CYN-IND-X .

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds pEGFR P-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2/SOS pEGFR->Grb2 PI3K PI3K pEGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor CYN-IND-X Inhibitor->EGFR Binds to ATP pocket, prevents phosphorylation

EGFR Signaling Pathway and Point of Inhibition by CYN-IND-X.

Conclusion

The integrated screening cascade described in these application notes provides a robust framework for identifying and validating this compound derivatives as potent and selective kinase inhibitors. By progressing from high-throughput biochemical screening to confirmatory cell-based assays, researchers can efficiently triage compounds and gain critical insights into their mechanism of action. This systematic approach, combining direct enzymatic assessment with validation in a physiological context, is fundamental to advancing promising chemical scaffolds from initial hits to lead candidates in the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyano-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Cyano-1H-indole-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your yield.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active compounds. The strategic placement of the cyano and carboxylic acid groups on the indole scaffold makes it a versatile intermediate. However, the synthesis of this polysubstituted indole can be challenging, often leading to issues with yield and purity. This guide will address common problems encountered during the synthesis, providing scientifically grounded explanations and practical solutions.

A common and effective synthetic strategy involves a multi-step process starting from a readily available substituted indole. One such route begins with 6-bromo-1H-indole, proceeds through protection, carboxylation, and finally cyanation. This guide will focus on troubleshooting this particular synthetic pathway.

Synthetic Workflow Overview

The synthesis of this compound can be logically approached in a series of steps, each with its own set of challenges. A plausible and efficient synthetic route is outlined below.

Synthesis_Workflow A 6-Bromo-1H-indole B 1-Tosyl-6-bromo-1H-indole (N-Protection) A->B TsCl, NaH C 1-Tosyl-1H-indole-6-carboxylic acid (Carboxylation) B->C n-BuLi, CO2 D 4-Bromo-1-tosyl-1H-indole-6-carboxylic acid (Bromination) C->D NBS, MeCN E 4-Cyano-1-tosyl-1H-indole-6-carboxylic acid (Cyanation) D->E CuCN, DMF F This compound (Deprotection) E->F NaOH, H2O/MeOH

Technical Support Center: Synthesis of 4-Cyanoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-cyanoindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth, field-proven insights to help you optimize your synthetic routes and minimize the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 4-cyanoindole, and what are their primary challenges?

A1: The most prevalent methods for synthesizing the indole scaffold, adaptable for 4-cyanoindole, include the Fischer, Bartoli, and Larock indole syntheses, along with palladium-catalyzed cyanation reactions.[1] Each route presents unique advantages and challenges:

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2] For 4-cyanoindole, 4-cyanophenylhydrazine is a key starting material.[1] A primary challenge is the potential for tar formation under harsh acidic conditions and high temperatures.[1] The electron-withdrawing nature of the cyano group can also lead to decomposition.[1]

  • Bartoli Indole Synthesis: This reaction utilizes an ortho-substituted nitroarene and a vinyl Grignard reagent to produce a 7-substituted indole.[3] Adapting this for a 4-cyanoindole would require a starting material like 2-substituted-4-cyanonitrobenzene.[1] A key challenge is ensuring the high quality and correct stoichiometry of the Grignard reagent, as at least three equivalents are necessary for the reaction with a nitroarene to proceed to completion.[1][3]

  • Larock Indole Synthesis: This palladium-catalyzed reaction involves the cyclization of an ortho-haloaniline with a disubstituted alkyne.[4] For 4-cyanoindole synthesis, a 2-halo-4-cyanoaniline would be a suitable starting material.[1] A significant challenge is preventing the homocoupling of the alkyne or aryl halide starting materials, which leads to dimeric byproducts.[1]

  • Palladium-Catalyzed Cyanation: This modern approach can involve the direct C-H cyanation of an indole or the cyanation of a halo-indole.[5] Direct C-H cyanation of the indole ring at the 4-position is challenging due to the higher reactivity of the C3 position.[6] Cyanation of halo-indoles, such as 4-bromoindole, is a common alternative, but can result in residual starting material as an impurity.[7]

Q2: I'm observing a significant amount of dark, tar-like material in my Fischer indole synthesis of 4-cyanoindole. What is the likely cause, and how can I prevent it?

A2: Tar formation is a frequent issue in Fischer indole synthesis, often resulting from the harsh acidic conditions and high temperatures used for the cyclization step.[1] The electron-withdrawing cyano group on the phenylhydrazine precursor can make the molecule more susceptible to decomposition under these conditions.[1]

To mitigate tar formation, consider the following optimizations:

  • Milder Acid Catalyst: Instead of strong mineral acids like sulfuric or polyphosphoric acid, try using a milder acid such as acetic acid or a Lewis acid like zinc chloride.[1] This may allow for the use of lower reaction temperatures.[1]

  • Temperature Control: Carefully control and potentially lower the reaction temperature to minimize decomposition pathways.

  • Reaction Time: Optimize the reaction time to avoid prolonged heating, which can promote the formation of polymeric byproducts.[1]

Q3: My palladium-catalyzed synthesis of 4-cyanoindole is resulting in low yields and multiple side products. What are the key parameters to optimize?

A3: The success of palladium-catalyzed indole syntheses, such as the Larock indolization or direct C-H cyanation, is highly dependent on the careful optimization of several reaction parameters.[1]

Key parameters to investigate include:

  • Palladium Source and Ligand: The choice of the palladium precursor (e.g., Pd(OAc)₂) and, critically, the phosphine ligand is paramount.[1] The ligand influences the catalyst's stability, reactivity, and can help prevent side reactions like homocoupling.[1]

  • Base: The base plays a crucial role in the catalytic cycle.[1] Experiment with different bases (e.g., carbonates, phosphates) to find the optimal conditions for your specific substrate.

  • Temperature: Lowering the reaction temperature can often lead to a cleaner reaction with fewer byproducts.[1]

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.

Q4: Is 4-cyanoindole stable during purification and storage?

A4: 4-Cyanoindole and its derivatives are generally stable compounds. However, like many indole derivatives, they can be susceptible to air oxidation, which may be accelerated by light and heat.[7] It is good practice to store purified 4-cyanoindole in a cool, dark place, and under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent degradation.[7]

Troubleshooting Guide: Common Byproducts and Solutions

This section details common byproducts encountered during the synthesis of 4-cyanoindoles and provides actionable troubleshooting steps.

Issue 1: Formation of Regioisomeric Byproducts

Scenario: In syntheses like the Fischer indole synthesis using an unsymmetrical ketone, you may observe the formation of an undesired regioisomer of the final 4-cyanoindole product.

Identification: Careful analysis of the crude product mixture by HPLC, GC-MS, or NMR spectroscopy is necessary to identify and quantify the different isomers.[1]

Causality: The formation of regioisomers in the Fischer indole synthesis is dependent on the direction of enamine formation from the intermediate hydrazone. Steric and electronic factors of the ketone substituents influence this step.

Troubleshooting Workflow:

start Regioisomeric Byproducts Detected step1 Modify Carbonyl Component start->step1 Use a symmetrical ketone if possible step2 Screen Acid Catalysts step1->step2 Vary Brønsted vs. Lewis acids step3 Optimize Reaction Temperature step2->step3 Lower temperature to increase selectivity end Minimized Regioisomer Formation step3->end

Caption: Troubleshooting workflow for regioisomer formation.

Solutions:

  • Modify the Carbonyl Component: If the synthetic route allows, using a symmetrical ketone will eliminate the possibility of forming regioisomers.

  • Screen Acid Catalysts: The choice of acid catalyst can influence the regioselectivity of the cyclization. Screen different Brønsted and Lewis acids to determine the optimal catalyst for your desired isomer.[2]

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one regioisomer.

Issue 2: Dimerization and Homocoupling Products

Scenario: In palladium-catalyzed reactions, such as the Larock indole synthesis or direct C-H functionalization, the formation of dimeric byproducts from the starting materials (e.g., alkyne-alkyne or aryl halide-aryl halide coupling) is a common side reaction.[1] Indoles themselves can also undergo dimerization under certain conditions.[8][9]

Identification: These higher molecular weight byproducts can be identified by GC-MS and NMR analysis of the crude product.

Causality: Homocoupling side reactions are often a result of suboptimal catalyst performance or reaction conditions that favor these pathways over the desired cross-coupling reaction. Indole dimerization can be promoted by acidic conditions or oxidative processes.[9][10]

Troubleshooting Summary Table:

Byproduct TypeCommon Synthetic RouteKey Troubleshooting Strategies
Alkyne Dimer Larock Indole SynthesisOptimize ligand selection and reaction concentration.[1]
Biaryl Species Larock Indole SynthesisOptimize ligand and reaction conditions.[1]
Indole Dimer GeneralAvoid harsh acidic conditions; ensure inert atmosphere to prevent oxidation.[8][9]

Solutions:

  • Ligand Selection: In palladium-catalyzed reactions, the choice of phosphine ligand is critical to prevent homocoupling.[1] Bulky, electron-rich ligands often promote the desired reductive elimination step over side reactions.

  • Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.

  • Control of Reaction Atmosphere: For indole syntheses in general, maintaining an inert atmosphere (nitrogen or argon) can help prevent oxidative dimerization.

Issue 3: Hydrolysis of the Nitrile Group

Scenario: During aqueous work-up or under certain reaction conditions (especially with strong acids or bases), the cyano group of 4-cyanoindole can be hydrolyzed to the corresponding amide (4-carboxamidoindole) or carboxylic acid (indole-4-carboxylic acid).[11][12]

Identification: The presence of amide or carboxylic acid byproducts can be detected by changes in polarity on TLC and confirmed by IR spectroscopy (appearance of C=O stretches) and mass spectrometry.

Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures.[11][12]

Reaction Pathway Diagram:

A 4-Cyanoindole B 4-Carboxamidoindole A->B H₂O / H⁺ or OH⁻ (mild) C Indole-4-carboxylic acid B->C H₂O / H⁺ or OH⁻ (harsh)

Caption: Hydrolysis pathway of the 4-cyano group.

Solutions:

  • Neutral Work-up: During the reaction work-up, use neutral or mildly basic/acidic conditions (e.g., saturated sodium bicarbonate solution for neutralization) and avoid prolonged exposure to strong acids or bases.

  • Temperature Control: Perform the work-up at room temperature or below to minimize the rate of hydrolysis.

  • Anhydrous Conditions: If the synthetic step is sensitive to water, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.

Issue 4: Incomplete Reaction and Starting Material Contamination

Scenario: The final product is contaminated with unreacted starting materials, such as 4-bromoindole in a cyanation reaction or the starting nitroarene in a Bartoli synthesis.[1][7]

Identification: Unreacted starting materials can be readily identified by comparing the crude product to an authentic sample of the starting material using TLC, HPLC, or GC-MS.

Causality: Incomplete conversion can be due to a variety of factors, including insufficient reaction time, low temperature, catalyst deactivation, or impure reagents.

Solutions:

  • Increase Reaction Time/Temperature: Monitor the reaction by TLC or another appropriate method and continue until the starting material is consumed. A modest increase in temperature may also be beneficial, but must be balanced against the potential for byproduct formation.

  • Catalyst Loading/Activity: In catalytic reactions, ensure the catalyst is active and consider increasing the catalyst loading if the reaction stalls. For the Bartoli synthesis, ensure the Grignard reagent is freshly prepared or titrated to confirm its activity.[1]

  • Stoichiometry: Re-evaluate the stoichiometry of the reagents. For example, the Bartoli synthesis requires at least three equivalents of the vinyl Grignard reagent.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

This protocol provides a general guideline for the purification of crude 4-cyanoindole from common byproducts.

Materials:

  • Crude 4-cyanoindole

  • Silica gel (appropriate mesh size)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Glass column, collection tubes, rotary evaporator

Procedure:

  • TLC Analysis: Determine an appropriate eluent system for separation using thin-layer chromatography (TLC). The desired 4-cyanoindole spot should have an Rf value of approximately 0.2-0.4 for optimal separation.

  • Column Packing: Prepare the chromatography column by either dry packing or slurry packing with silica gel in the chosen eluent.

  • Loading the Sample: Dissolve the crude 4-cyanoindole in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure 4-cyanoindole and remove the solvent using a rotary evaporator to yield the purified product.[7]

Protocol 2: General Procedure for Recrystallization

Recrystallization is an effective method for purifying solid 4-cyanoindole, especially for removing small amounts of impurities.[7]

Materials:

  • Crude 4-cyanoindole

  • Recrystallization solvent

  • Erlenmeyer flask, hot plate, Büchner funnel

Procedure:

  • Solvent Selection: The ideal solvent will dissolve the 4-cyanoindole well at high temperatures but poorly at room temperature.[7] Test small amounts of the crude product in various solvents to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To remove colored impurities, activated charcoal can be added to the hot solution before filtration.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Isolation and Drying: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to air dry or dry in a desiccator.[7]

References

Technical Support Center: Purification of Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity indole carboxylic acids—a critical class of molecules in pharmaceuticals, agrochemicals, and materials science. The unique chemical nature of the indole nucleus, combined with the properties of the carboxylic acid group, presents a specific set of purification challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established scientific principles and extensive field experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Issue 1: Low Yields During Recrystallization

Question: My recovery of indole-3-carboxylic acid is consistently below 50% after recrystallization from an ethanol/water mixture. What factors are causing this significant product loss?

Answer: Low recovery during recrystallization is a common and frustrating issue, typically rooted in the nuanced solubility profile of indole carboxylic acids. The primary causes are often an inappropriate solvent ratio, excessive solvent volume, or premature crystallization.

  • Understanding the "Why": Indole carboxylic acids exhibit amphiphilic character; the indole ring is hydrophobic, while the carboxylic acid group is hydrophilic and pH-responsive.[1] Their solubility is poor in water but increases significantly in alcohols like ethanol and methanol.[2][3] When using a binary solvent system like ethanol/water, the goal is to dissolve the compound in a minimum amount of the "good" solvent (hot ethanol) and then induce precipitation by adding the "anti-solvent" (water).

  • Troubleshooting Steps:

    • Minimize Solvent Volume: The most common error is using too much of the primary solvent (ethanol). Dissolve your crude product in the absolute minimum volume of boiling or near-boiling ethanol required for complete dissolution. Adding even a small excess will keep a significant portion of your product in solution, even after adding the anti-solvent.

    • Optimize Anti-Solvent Addition: Add water dropwise to the hot ethanolic solution until you observe persistent cloudiness (the saturation point). Then, add a few more drops of hot ethanol to redissolve the precipitate and create a clear, saturated solution. This ensures you are at the optimal point for crystallization upon cooling.

    • Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then chill it in an ice bath. Crash-cooling a hot, saturated solution can lead to the formation of very fine crystals or oils, which are harder to filter and may trap impurities. Slow cooling promotes the growth of larger, purer crystals. For instance, in the purification of indole-3-acetic acid, a common procedure involves dissolving the acid in water at a ratio of 30 g per liter, often with decolorizing carbon, followed by controlled cooling to recover a highly pure product.[4]

    • pH Adjustment: Ensure the pH of your solution is not basic. At higher pH, the carboxylic acid will be deprotonated to the highly water-soluble carboxylate salt, preventing it from crystallizing out of the aqueous mixture.

Issue 2: Persistent Color in the Final Product

Question: My indole carboxylic acid has a persistent pink or brownish tint, even after multiple recrystallizations. What is this impurity, and how can I remove it?

Answer: A pinkish or brown coloration in indole derivatives is a classic sign of oxidation.[5] The electron-rich indole ring is highly susceptible to aerial or light-induced oxidation, forming colored impurities that can be difficult to remove due to their similar polarity to the parent compound.

  • Understanding the "Why": The indole nucleus can be oxidized to various products, including 2-oxindoles and 3-hydroxy-indolenines.[6][7][8] These minor impurities, even at low levels, can impart significant color. The oxidation can occur during the synthesis, work-up, or even during storage if the material is exposed to air and light.[5][9]

  • Troubleshooting Workflow:

    start Colored Indole Carboxylic Acid charcoal Perform Recrystallization with Activated Charcoal start->charcoal Initial attempt acid_base Implement Acid-Base Extraction Cleanup start->acid_base Are non-polar colored impurities suspected? chrom Consider Flash Column Chromatography charcoal->chrom Color still persists acid_base->charcoal Color persists check_storage Review Storage Conditions (Inert atmosphere, dark) chrom->check_storage Product is pure but re-colors over time

    Caption: Troubleshooting workflow for colored impurities.

  • Mitigation Strategies:

    • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Boil the mixture for a few minutes and then perform a hot filtration through a pad of celite to remove the charcoal. The charcoal will adsorb many of the colored, often polymeric, impurities.[4]

    • Acid-Base Extraction: Before recrystallization, perform an acid-base extraction. Dissolve the crude material in an organic solvent like ethyl acetate and extract it into a basic aqueous solution (e.g., dilute NaHCO₃ or Na₂CO₃). The indole carboxylic acid will move to the aqueous phase as its salt, leaving behind many neutral, non-polar colored impurities in the organic layer.[10] The colored oxidation products may also be separated this way. Afterward, re-acidify the aqueous layer to precipitate the pure acid, which can then be filtered or extracted and recrystallized.

    • Inert Atmosphere: During work-up and purification steps, especially when heating, consider using an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

Issue 3: Unintended Decarboxylation

Question: During my purification process, I'm observing the formation of the corresponding indole (without the carboxylic acid group). How can I prevent this decarboxylation?

Answer: Decarboxylation is a known thermal and catalytically-driven side reaction for indole carboxylic acids, particularly for indole-2-carboxylic and indole-3-carboxylic acids.[1][11] This occurs when the purification conditions are too harsh.

  • Understanding the "Why": The stability of the intermediate formed upon loss of CO₂ dictates the ease of decarboxylation. Heating the acid, especially above its melting point or in high-boiling solvents like quinoline or NMP, can readily induce this reaction.[11][12] The presence of certain metal catalysts, such as copper, can also facilitate decarboxylation at lower temperatures.[12]

  • Preventative Measures:

    • Avoid Excessive Heat: Use the lowest possible temperatures during recrystallization and solvent removal. If using a rotary evaporator, do not overheat the sample. Choose recrystallization solvents with lower boiling points when possible.

    • Solvent Choice: Avoid high-boiling point, basic solvents like quinoline, which are sometimes used specifically to promote decarboxylation.[13]

    • Metal Contamination: Ensure your glassware is clean and free from trace metal residues, especially copper, which can catalyze the reaction.[12] If your synthesis involved a metal catalyst, ensure it is thoroughly removed during the initial work-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a typical synthesis of indole-3-carboxylic acid?

A1: Besides residual starting materials and solvents, common impurities are often structurally related to the product. For example, in syntheses involving the oxidation of a precursor like indole-3-carbaldehyde, over-oxidation can occur, leading to related byproducts.[14] If catalytic hydrogenation is used, dehalogenated impurities might be present if the starting materials were halogenated.[15] It is also common to find small amounts of dimers or polymers, especially in older samples or those exposed to acidic conditions.[16]

Q2: How do I select the best solvent system for recrystallization?

A2: The ideal solvent system is one where the indole carboxylic acid is sparingly soluble at room temperature but highly soluble when hot. A good starting point is to test solubility in a range of common lab solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane).[2] For indole-2-carboxylic acid, solvents like methanol, ethanol, and ethyl acetate are effective.[2] Often, a binary system provides the best results. For example, dissolving the compound in a good solvent (like ethanol) and adding a miscible anti-solvent (like water or hexane) until saturation is a robust technique.[17]

Q3: What is the best practice for storing purified indole carboxylic acids to maintain their purity?

A3: To prevent degradation via oxidation and decarboxylation, store your purified indole carboxylic acid in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen). Keep it in a cool, dark place, such as a freezer (-20°C), to minimize thermal decomposition and light-induced reactions.[18]

Q4: My compound streaks badly on silica gel TLC. Is normal-phase chromatography a viable purification method?

A4: The carboxylic acid group is highly polar and acidic, leading to strong interactions with the silica gel surface (which is also acidic). This causes the characteristic streaking you are observing. While normal-phase chromatography is challenging, it can be made to work by modifying the mobile phase. Adding a small amount of an acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent can suppress the ionization of your compound's carboxyl group, leading to better peak shape and less streaking. However, for routine analysis and purification, reverse-phase HPLC is often the superior method.[19]

Validated Protocols & Methodologies

Protocol 1: General Acid-Base Extraction for Initial Cleanup

This protocol is designed to remove neutral and basic impurities from a crude solid.

  • Dissolution: Dissolve the crude indole carboxylic acid in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃). Extract 2-3 times, collecting the aqueous layers. The target compound is now in the aqueous phase as its sodium salt. Note: Use a weak base like bicarbonate to avoid potential hydrolysis of other functional groups.

  • Organic Wash (Optional): The combined basic aqueous layers can be washed once with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1 M HCl with stirring. Add acid until the pH is approximately 2-3, which will cause the indole carboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum. This material is now significantly purer and ready for a final recrystallization step.[10]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard reverse-phase HPLC method for determining the purity of indole carboxylic acids.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

  • Rationale for Acid Modifier: The acidic modifier (ion suppression) ensures the carboxylic acid is protonated and neutral, leading to sharp, symmetrical peaks and reproducible retention times.[20]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (or scan with DAD to find optimal wavelength).

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase (or methanol/acetonitrile) to a concentration of ~0.5-1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[21]

  • Data Analysis: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Summary Table
PropertyIndole-2-carboxylic acidIndole-3-carboxylic acidKey Considerations & References
Aqueous Solubility Very low (<0.1 mg/mL)Insoluble in boiling waterSolubility is pH-dependent; increases significantly in base.[1][3]
Organic Solvents Soluble in DMSO, Methanol, EthanolSoluble in Ethanol, Ether, MethanolDMSO is an excellent solvent for many indole derivatives.[1][3][18]
Common Impurities Starting materials (e.g., o-nitrotoluene), over-oxidation productsTryptophan metabolites, oxidation productsImpurities are highly dependent on the synthetic route.[3][14][22]
Stability Issues Prone to thermal decarboxylationCan decarboxylate under harsh conditions; susceptible to oxidationAvoid high heat and exposure to air/light.[5][9][11]

Purification Strategy Decision Diagram

start Crude Indole Carboxylic Acid purity_check Assess Purity by TLC or HPLC start->purity_check high_purity Purity > 95%? purity_check->high_purity recrystallize Direct Recrystallization high_purity->recrystallize Yes low_purity Acid-Base Extraction high_purity->low_purity No final_product Pure Product recrystallize->final_product low_purity->recrystallize After cleanup chromatography Preparative HPLC or Flash Chromatography low_purity->chromatography If impurities are structurally very similar chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Optimizing Indole C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indole C-H functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles and optimize your reaction conditions for success.

Introduction: The Challenge and Opportunity of Indole C-H Functionalization

The indole scaffold is a cornerstone in medicinal chemistry and natural products.[1][2] Direct C-H functionalization offers a highly efficient and atom-economical way to modify this privileged heterocycle, bypassing the need for pre-functionalized starting materials.[3][4] However, the indole nucleus presents a significant challenge: it possesses multiple C-H bonds with distinct and often competing reactivities. The pyrrole ring is inherently electron-rich, making the C3 and C2 positions the most reactive, while the C-H bonds on the benzene core (C4-C7) are less reactive and notoriously difficult to functionalize selectively.[2][3][5][6][7][8]

This guide provides a systematic approach to troubleshooting and optimizing these reactions, focusing on controlling regioselectivity and maximizing yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Reaction Conversion

Question: I've set up my palladium-catalyzed C-H arylation of an N-protected indole, but I'm observing very low conversion of my starting material, even after extended reaction times. What are the likely causes and how can I fix it?

Answer: Low conversion is a common issue that can often be traced back to catalyst activity, reagent quality, or suboptimal reaction conditions. Here is a systematic approach to diagnose and solve the problem.

Workflow for Troubleshooting Low Conversion

G start Problem: Low Conversion reagents Step 1: Verify Reagent & Solvent Quality start->reagents catalyst Step 2: Check Catalyst & Ligand Integrity reagents->catalyst Reagents OK? oxidant Step 3: Evaluate the Oxidant catalyst->oxidant Catalyst OK? conditions Step 4: Optimize Reaction Parameters oxidant->conditions Oxidant OK? solution Solution: Improved Conversion conditions->solution Parameters Optimized

Caption: A step-by-step decision workflow for troubleshooting low reaction conversion.

Step-by-Step Protocol:
  • Verify Reagent and Solvent Purity:

    • Cause: C-H activation catalysts are sensitive to impurities. Water, oxygen, and other contaminants can poison the catalyst. Solvents must be anhydrous and reactions should be set up under an inert atmosphere (Nitrogen or Argon).

    • Action: Ensure your indole substrate and coupling partner are pure. Use freshly distilled or commercially available anhydrous solvents. Degas your solvent prior to use.

  • Assess Catalyst and Ligand Integrity:

    • Cause: The palladium precursor (e.g., Pd(OAc)₂) can decompose over time. Phosphine ligands are often air-sensitive and can oxidize, rendering them ineffective. The formation of palladium black is a common sign of catalyst decomposition.[9]

    • Action: Use a fresh bottle of your palladium salt or purify the old one. If using a phosphine ligand, handle it in a glovebox. Consider if the choice of ligand is appropriate for stabilizing the catalytic species.[10]

  • Evaluate the Oxidant:

    • Cause: Many Pd(II)-catalyzed C-H functionalizations operate via a Pd(II)/Pd(0) cycle. An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) state formed after reductive elimination.[11][12] If the oxidant is weak, depleted, or inappropriate, the catalytic cycle will shut down.

    • Action: Common oxidants include Cu(OAc)₂, benzoquinone, or silver salts (e.g., AgOAc, Ag₂CO₃).[11] Ensure your oxidant is fresh and added in the correct stoichiometric amount. In some cases, molecular oxygen (air) can serve as the terminal oxidant.[12]

  • Optimize Reaction Parameters:

    • Temperature: C-H activation often has a high activation barrier. If the temperature is too low, the reaction may not proceed. Cautiously increase the temperature in 10-20 °C increments.

    • Additives: The presence of additives can be crucial. For instance, the acidity of the medium can play a determinant role in selectivity and reactivity.[11] Some reactions benefit from the addition of a carbonate base or a halide salt.

Issue 2: Poor or Incorrect Regioselectivity

Question: I am trying to functionalize the C7 position of my indole using a directing group on the nitrogen, but I am getting a mixture of products, with significant functionalization at the C2 position. How can I improve C7 selectivity?

Answer: Achieving high regioselectivity is the central challenge in indole C-H functionalization. The inherent electronic properties of the indole ring favor functionalization at C3, and then C2.[3][13] To target the benzene ring, especially positions like C4 or C7, a directing group (DG) is almost always necessary.[2][5][6][10]

Key Factors Controlling Regioselectivity:
FactorInfluence on RegioselectivityExample & Rationale
Directing Group (DG) The DG coordinates to the metal catalyst, delivering it to a specific C-H bond.A bulky N-pivaloyl or N-P(O)tBu₂ group can sterically block the C2 position and favor the formation of a more stable six-membered palladacycle intermediate, leading to C7 functionalization.[2][3][5][14]
Catalyst System The metal and its ligands dictate the mechanism and steric environment of the C-H activation step.Rhodium(III) catalysts are often effective for C2 functionalization.[15] Switching from a Pd(OAc)₂ to a different catalyst system can sometimes invert selectivity.
Solvent The solvent can influence the stability of intermediates and transition states.Gaunt and co-workers demonstrated that solvent choice (e.g., DMF/DMSO vs. 1,4-dioxane/AcOH) could switch the selectivity of palladium-catalyzed alkenylation between the C2 and C3 positions of unprotected indoles.[16] Highly polar or coordinating solvents can sometimes interfere with the directing group.
Additives/Ligands Carboxylate additives and ligands can modify the electronic properties and steric bulk of the catalyst.The electronics of carboxylate additives have been shown to be a major factor in controlling C2 vs. C7 selectivity in Ir(III)-catalyzed amidation.[14]
Strategies to Improve C7-Selectivity:
  • Modify the Directing Group: If you are using a smaller DG (e.g., N-acetyl), it may not provide sufficient steric hindrance to prevent C2 functionalization.

    • Action: Switch to a bulkier directing group. The N-pivaloyl group is a common choice for directing to C7.[14] Electron-withdrawing groups like N-(2-pyridyl)sulfonyl are often used to direct to the C2 position, so ensure your DG has the correct electronic and steric properties for your desired outcome.[3]

  • Screen Different Metal Catalysts: While palladium is common, other metals may offer different selectivity.

    • Action: If palladium catalysis is not selective, consider exploring rhodium[15] or iridium-based systems, which can exhibit complementary regioselectivity.

  • Perform a Solvent Screen:

    • Action: Screen a range of solvents with varying polarity and coordinating ability. Start with common solvents like toluene, dioxane, and DMF, but also consider less conventional options like fluorinated alcohols (e.g., HFIP), which can dramatically alter reactivity.[17]

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using a directing group?

A1: A directing group is a functional group installed on the indole (usually at the N1 or C3 position) that contains a heteroatom (like N or O) capable of coordinating to the transition metal catalyst. This coordination event brings the catalyst into close proximity with a specific C-H bond, facilitating its cleavage via a cyclometalated intermediate. This chelation assistance overcomes the inherent electronic reactivity of the indole, allowing for functionalization at otherwise inaccessible positions like C4, C5, C6, and C7.[2][6][10][15]

Generalized Catalytic Cycle for Directed C-H Functionalization

G cluster_0 Catalytic Cycle A [Pd(II)] + Indole-DG B Coordination & C-H Activation (Cyclometalation) A->B Chelation C Oxidative Addition of R-X B->C D Reductive Elimination C->D E Functionalized Indole + [Pd(0)] D->E Forms C-R bond F Oxidation [Pd(0)] -> [Pd(II)] D->F F->A Regenerates Catalyst

Caption: A simplified catalytic cycle for a palladium-catalyzed, directing group-assisted C-H functionalization.

Q2: How do I choose the right directing group for my desired position?

A2: The choice of directing group is critical and depends on the target C-H bond. Here is a general guide:

  • For C2-Functionalization: Groups like N-(2-pyridyl)sulfonyl[3] or N-pyrimidyl[14] are effective. They form stable five-membered cyclometalated intermediates.

  • For C7-Functionalization: Bulky groups on the indole nitrogen like N-pivaloyl or N-P(O)tBu₂ are commonly used.[2][3][14] These groups favor the formation of a six-membered metallacycle, directing functionalization to the C7 position.

  • For C4-Functionalization: This is particularly challenging.[5] Strategies often involve placing a directing group at the C3 position (e.g., an amide or ketone)[15][18] or using specific directing groups on the nitrogen in combination with tailored reaction conditions.[5]

Q3: My reaction requires an oxidant. Can I use air instead of stoichiometric copper or silver salts?

A3: Yes, in some cases, air (molecular oxygen) can be used as the terminal oxidant, which is more environmentally friendly and cost-effective. However, reactions using air often require specific ligand systems or additives to facilitate the re-oxidation of Pd(0) to Pd(II). These conditions must be carefully optimized, as side reactions like substrate oxidation can occur. Stoltz's work on intramolecular olefination of indoles is a notable example where molecular oxygen was used effectively.[12]

Q4: Can I perform C-H functionalization on an unprotected (N-H) indole?

A4: Yes, but it is more challenging to control the regioselectivity. Without a directing group on the nitrogen, reactions typically proceed based on the indole's intrinsic reactivity, favoring the C3 position.[3][13] Selective C2 functionalization can sometimes be achieved by blocking the C3 position or through careful solvent control.[13][16] Functionalization of the benzene ring on an unprotected indole is very difficult and generally requires a different strategic approach.

General Protocol for a Palladium-Catalyzed C2-Arylation of N-Pivaloylindole

This protocol is a representative example and should be optimized for specific substrates and coupling partners.

  • Reaction Setup: To an oven-dried Schlenk tube, add N-pivaloylindole (1.0 equiv), the aryl iodide coupling partner (1.2 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., P(o-tolyl)₃, 10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with dry argon or nitrogen three times.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 0.1 M concentration) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Scale-Up Synthesis of 4-Cyano-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 4-Cyano-1H-indole-6-carboxylic acid. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to larger-scale production. In this guide, we will address common challenges, provide troubleshooting strategies, and explain the rationale behind key process decisions to ensure a robust, safe, and efficient scale-up.

Section 1: Synthetic Strategy and Route Selection

The successful scale-up of any chemical synthesis begins with the selection of an appropriate synthetic route. The ideal route should be cost-effective, utilize readily available starting materials, involve robust and high-yielding reactions, and minimize safety and environmental risks.

Q1: What are the primary synthetic strategies for preparing this compound on a large scale, and what are their relative merits?

A1: There are three principal retrosynthetic approaches to consider for this target molecule. The choice depends heavily on the availability and cost of starting materials, as well as the in-house capabilities for handling specific reagents and reaction types.

  • Route A: Late-Stage C4-Functionalization: This strategy begins with a pre-formed indole-6-carboxylic acid scaffold and introduces the cyano group at the C4 position in a late-stage step. This is often advantageous if indole-6-carboxylic acid derivatives are readily available. The key transformation is typically a halogenation at the C4 position followed by a palladium-catalyzed cyanation.

  • Route B: Indole Ring Formation: This approach constructs the indole ring from a suitably substituted benzene precursor that already contains the cyano and carboxyl functionalities (or their precursors). Classic indole syntheses like the Fischer, Madelung, or Reissert methods can be adapted for this purpose[1][2]. This route is powerful if the required polysubstituted aniline or nitrotoluene is accessible.

  • Route C: Functional Group Interconversion: This strategy involves starting with a 4-amino-1H-indole-6-carboxylic acid derivative and converting the amino group into a cyano group. The classic method for this transformation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate[3][4].

The diagram below illustrates these three divergent strategies.

cluster_A Route A: Late-Stage C4-Functionalization cluster_B Route B: Indole Ring Formation cluster_C Route C: Functional Group Interconversion Target This compound A1 Pd-Catalyzed Cyanation Target->A1 [1] B1 Indole Synthesis (e.g., Fischer, Reissert) [6, 30] Target->B1 C1 Sandmeyer Reaction [12] Target->C1 A2 4-Halo-1H-indole-6-carboxylic acid A1->A2 B2 Substituted Aniline or Nitrotoluene Precursor B1->B2 C2 4-Amino-1H-indole-6-carboxylic acid C1->C2

Caption: Divergent synthetic strategies for the target molecule.

Comparison of Routes:

FeatureRoute A (Late-Stage Cyanation)Route B (Indole Ring Formation)Route C (Functional Group Interconversion)
Pros Convergent; potentially fewer steps if starting material is available.High control over substitution pattern from the start.Utilizes classic, well-understood chemistry.
Cons C4-selective halogenation can be challenging; Pd-catalysis can be expensive and require rigorous metal removal.Starting materials can be complex and expensive; ring-forming reactions may have harsh conditions.Diazonium salts are often unstable and potentially explosive on scale; requires cryogenic conditions.
Key Challenge Achieving high yield and purity in the cyanation step; catalyst cost and removal.Synthesis of the polysubstituted aromatic precursor.Safe handling and temperature control of the diazonium intermediate.

Section 2: Troubleshooting Key Synthetic Transformations

Each synthetic route has steps that are prone to specific issues during scale-up. Here we address common problems and their solutions.

Q2: My palladium-catalyzed cyanation of a 4-halo-indole-6-carboxylate (Route A) is sluggish and gives low yields. What should I investigate?

A2: Palladium-catalyzed cyanation is a powerful tool but can be sensitive to several factors, especially on a larger scale[5]. Incomplete conversion and side-reactions are common issues. Here’s a systematic approach to troubleshooting:

  • Catalyst System (Catalyst and Ligand): The choice of catalyst and ligand is critical. For electron-rich systems like indoles, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step.

    • Action: Screen different ligand/catalyst combinations. If you are using a standard catalyst like Pd(PPh₃)₄, consider more specialized systems known for challenging couplings.

  • Cyanide Source: The reactivity and solubility of the cyanide source play a major role.

    • Zinc Cyanide (Zn(CN)₂): Often used but can be slow. It requires a fully anhydrous reaction setup.

    • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A safer, non-toxic alternative, but its low solubility in many organic solvents requires high temperatures and polar aprotic solvents like DMSO or DMF[6].

    • "CN" Source Combinations: Some methods generate the cyanide source in situ, for example, from the combination of NH₄HCO₃ and DMSO, which can be a safer alternative[7][8][9].

  • Solvent and Temperature: The reaction requires a solvent that can dissolve the reactants and maintain a high enough temperature for the catalytic cycle to turn over efficiently.

    • Action: Ensure your solvent (e.g., DMF, DMAc, NMP) is completely anhydrous. Water can poison the catalyst and hydrolyze the cyanide source. If the reaction is slow, a modest increase in temperature (e.g., from 110°C to 130°C) can significantly increase the rate, but monitor for thermal decomposition of the substrate.

  • Catalyst Deactivation: The indole nitrogen can coordinate to the palladium center, leading to catalyst inhibition.

    • Action: Protecting the indole nitrogen (e.g., with a Boc or SEM group) can prevent this and often leads to cleaner and faster reactions. The protecting group can be removed in a subsequent step.

Q3: I am attempting a Sandmeyer reaction on a 4-amino-indole-6-carboxylate precursor (Route C), but I'm seeing significant decomposition. How can I optimize this?

A3: The Sandmeyer reaction is notorious for challenges related to the instability of the intermediate aryl diazonium salt[4]. Success on a large scale hinges on meticulous temperature control and reagent stoichiometry.

  • Diazotization Step: The formation of the diazonium salt from the amine with sodium nitrite in strong acid (e.g., HCl, H₂SO₄) is highly exothermic.

    • Action: Maintain a strict temperature range of 0–5°C using a capable reactor cooling system. Add the sodium nitrite solution slowly and sub-surface to prevent localized overheating, which causes decomposition and the evolution of NOx gases.

  • Decomposition of Diazonium Salt: The indole nucleus is sensitive to the strongly acidic conditions and can undergo polymerization or degradation[2]. The diazonium salt itself can decompose prematurely.

    • Action: Use the freshly prepared diazonium salt solution immediately in the next step. Do not let it warm up or sit for extended periods.

  • Cyanation Step: The displacement of the diazonium group with cyanide, catalyzed by copper(I) cyanide (CuCN), is also exothermic due to the vigorous evolution of N₂ gas.

    • Action: Add the cold diazonium salt solution slowly to the pre-heated solution of CuCN. Vigorous stirring is essential to manage gas evolution and ensure even heat distribution. Ensure the reactor has adequate headspace and is properly vented.

Q4: During the final hydrolysis of a methyl 4-cyano-1H-indole-6-carboxylate intermediate, I am also hydrolyzing the cyano group to a carboxylic acid or amide. How can I achieve selective hydrolysis of the ester?

A4: The cyano group can indeed be hydrolyzed to an amide and then a carboxylic acid under both acidic and basic conditions, often requiring heat[10][11][12][13]. To achieve selective hydrolysis of the methyl ester, you must use milder conditions.

  • Problem: Standard saponification with NaOH or KOH in refluxing methanol/water will likely hydrolyze both functional groups.

  • Solution: Employ milder, lower-temperature conditions.

    • Lithium Hydroxide (LiOH): Use LiOH in a mixture of THF and water at room temperature. LiOH is a strong base but is often more selective for ester hydrolysis at lower temperatures.

    • In-Process Control (IPC): Monitor the reaction progress meticulously using HPLC. The goal is to stop the reaction as soon as the starting ester is consumed, before significant formation of the di-acid or amide-acid byproducts occurs.

    • Work-up: Upon completion, carefully acidify the reaction mixture with cold, dilute acid (e.g., 1M HCl) to a pH of ~3-4 to precipitate the product, ensuring the temperature is kept low to minimize any acid-catalyzed hydrolysis of the nitrile during work-up.

Section 3: Work-up and Purification

Achieving high purity is critical for pharmaceutical intermediates. Indole derivatives can be prone to specific purification challenges.

Q5: My crude product is a dark, tarry solid. What is the cause, and what is the best way to purify it?

A5: Dark coloration in crude indole products is typically due to oxidative degradation or polymerization[14]. The electron-rich indole ring is susceptible to air oxidation, which can be accelerated by light, heat, and residual acid or metal catalysts[15].

Purification Protocol: Recrystallization

Recrystallization is the most effective and scalable method for removing these types of colored impurities[16].

  • Solvent Screening: The key is to find a solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents for indole derivatives include ethyl acetate, isopropanol, acetonitrile, or mixtures like toluene/ethyl acetate.

  • Dissolution: In a suitably sized reactor, dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization: Add a small amount (typically 1-5% w/w) of activated charcoal to the hot solution. Agitate for 15-30 minutes to allow the colored impurities to adsorb onto the charcoal surface.

  • Hot Filtration: This is a critical step. Filter the hot solution through a pad of filter aid (e.g., Celite®) to remove the charcoal and any other insoluble matter. This must be done quickly and with pre-heated equipment to prevent the product from crystallizing prematurely.

  • Crystallization: Allow the clear, hot filtrate to cool slowly and without agitation. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can be used to maximize yield.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q6: What are the most common process-related impurities I should monitor for in the final product?

A6: The impurity profile is directly linked to the synthetic route chosen. A thorough understanding of potential side-reactions is essential for developing an appropriate analytical method (typically HPLC) for quality control[17].

Potential ImpurityLikely Source Route(s)Reason for Formation
4-Halo-1H-indole-6-carboxylic acidRoute AIncomplete palladium-catalyzed cyanation reaction.
1H-Indole-6-carboxylic acidRoute AReductive dehalogenation of the starting material, a common side-reaction in Pd-catalyzed couplings[18].
4-Carbamoyl-1H-indole-6-carboxylic acidAll routesPartial hydrolysis of the cyano group during work-up or hydrolysis steps.
4-Cyano-1H-indoleAll routesDecarboxylation of the product, which can be promoted by heat or strong acid/base conditions[19][20].
Residual PalladiumRoute AIncomplete removal of the palladium catalyst after the cyanation step.
Starting Aniline/NitrotolueneRoute BIncomplete indole ring-formation reaction.

Section 4: Critical Scale-Up and Safety Considerations

Transitioning a synthesis from grams to kilograms introduces new challenges related to safety, heat transfer, and mass transfer.

Q7: What are the primary safety concerns when scaling up a synthesis involving cyanide reagents like Zn(CN)₂ or CuCN?

A7: Cyanide compounds are acutely toxic. The primary danger is the release of hydrogen cyanide (HCN) gas, which can occur upon contact with acids.

  • Engineering Controls: All manipulations must be performed in a well-ventilated area, preferably a walk-in fume hood or a contained reactor system. A scrubber system containing bleach (sodium hypochlorite) or hydrogen peroxide should be used to treat the off-gas from the reactor.

  • Quenching: At the end of the reaction, any excess cyanide must be quenched before work-up. This is typically done by the slow, controlled addition of an oxidant like bleach or hydrogen peroxide under basic conditions (pH > 10) to convert cyanide to the much less toxic cyanate.

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, gloves, safety glasses) is mandatory. In addition, having a cyanide antidote kit and trained personnel on-site is a critical safety precaution.

Q8: My reaction is exothermic. How do I effectively manage heat transfer on a larger scale?

A8: Heat management is one of the most critical aspects of process scale-up. A reaction that is easily controlled in a round-bottom flask in an ice bath can become a dangerous runaway on a larger scale due to the decrease in the surface-area-to-volume ratio.

cluster_workflow Scale-Up Troubleshooting Workflow Start Issue Identified (e.g., Low Yield, Impurity) Check1 Mixing & Mass Transfer - Is agitation sufficient? - Are solids suspended? Start->Check1 Check2 Heat Transfer - Is internal temp stable? - Is addition rate too fast? Check1->Check2 Yes Fix1 Modify Agitation: - Increase RPM - Change impeller type Check1->Fix1 No Check3 Stoichiometry & Purity - Are reagents assayed? - Is solvent anhydrous? Check2->Check3 Yes Fix2 Modify Thermal Control: - Slow addition rate - Use more dilute solution Check2->Fix2 No Fix3 Verify Inputs: - Re-assay starting materials - Dry solvent Check3->Fix3 No End Process Optimized Check3->End Yes Fix1->Start Re-run Fix2->Start Re-run Fix3->Start Re-run

Caption: A general troubleshooting workflow for common scale-up issues.

  • Reactor Choice: Use a jacketed glass or stainless-steel reactor with an overhead stirrer and a temperature probe that measures the internal reaction temperature (not the jacket temperature).

  • Controlled Addition: For exothermic steps (e.g., diazotization, quenching), add the reactive reagent slowly via a metering pump to allow the reactor's cooling system to remove the generated heat in real-time.

  • Dilution: Running the reaction at a lower concentration can provide a larger thermal mass to absorb heat, but this comes at the cost of reactor volume and solvent usage. A balance must be found during process optimization.

By carefully considering these factors, the synthesis of this compound can be successfully and safely scaled to meet the demands of drug development and manufacturing.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Cyanoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for advancing your research with cyanoindoles. The indole scaffold is a cornerstone of medicinal chemistry, but its functionalization, particularly when bearing a cyano (-CN) group, presents a unique set of challenges in cross-coupling reactions. The cyano group, a potent electron-withdrawing and coordinating moiety, fundamentally alters the electronic landscape of the indole ring, demanding a nuanced approach to catalyst selection and reaction optimization.[1]

This guide is structured to address the specific, practical issues you may encounter in the lab. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design robust synthetic strategies.

Part 1: Foundational Concepts & Pre-Reaction Planning

This section addresses critical questions that should be considered before setting up any cross-coupling reaction involving a cyanoindole substrate.

FAQ 1: Why are cross-coupling reactions on cyanoindoles so challenging?

The difficulty arises from a confluence of competing factors:

  • Catalyst Inhibition/Poisoning: The nitrogen atom of the cyano group possesses a lone pair of electrons that can coordinate strongly to the palladium or nickel catalyst center. This coordination can occupy a vacant site needed for the catalytic cycle to proceed, leading to catalyst inhibition or deactivation. In some cases, this can be a more significant challenge than the electronic effects.[2]

  • Electronic Deactivation: The cyano group is strongly electron-withdrawing, which deactivates the indole ring. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult, especially when starting from an aryl chloride or bromide.[1]

  • N-H Acidity & Interference: The indole N-H proton is acidic and can interfere with basic reagents. More importantly, the nitrogen atom itself can act as a nucleophile or coordinating atom, leading to undesired side reactions. This often necessitates the use of a protecting group.[3]

FAQ 2: Is it necessary to protect the indole N-H?

While not always mandatory, N-protection is highly recommended for improving reaction consistency, yield, and selectivity. The unprotected N-H can be deprotonated by the strong bases used in many coupling reactions, leading to solubility issues and potential side reactions.

Decision Workflow for N-Protection: Use this diagram to guide your decision on whether to use a protecting group and which one to select based on your downstream synthetic steps.

N_Protection_Workflow start Start: Cyanoindole Substrate check_conditions Are strong bases (e.g., NaOtBu, KHMDS) or highly sensitive reagents used? start->check_conditions protect_N Protect the Indole Nitrogen check_conditions->protect_N Yes no_protect Proceed with N-H free indole (Use with caution, screen bases like K₂CO₃, K₃PO₄) check_conditions->no_protect No downstream_q What are the downstream reaction conditions? protect_N->downstream_q acid_labile Acid-labile group needed? (e.g., for deprotection with TFA) downstream_q->acid_labile Acidic h_labile Hydrogenolysis-labile group needed? (e.g., for deprotection with H₂, Pd/C) downstream_q->h_labile Reductive stable_group Robust, stable group needed? (e.g., for multi-step synthesis) downstream_q->stable_group Inert boc Choose Boc (tert-Butoxycarbonyl) acid_labile->boc bn Choose Bn (Benzyl) h_labile->bn ts Choose Ts (Tosyl) stable_group->ts

Caption: Decision workflow for indole N-H protection.

Part 2: Troubleshooting Guide by Reaction Type

This section provides detailed troubleshooting for the most common cross-coupling reactions performed on cyanoindoles.

2.1 Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for C-C bond formation. However, the electron-deficient nature of cyanoindoles can make it challenging.

Problem: Low to No Yield of the Coupled Product

  • Q1: My Suzuki reaction with a 5-bromo-2-cyanoindole is failing with Pd(PPh₃)₄. What catalyst system should I be using?

    A1: Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for activating electron-deficient aryl halides. The key is to facilitate the oxidative addition and subsequent reductive elimination steps. This requires a catalyst system with specific properties:

    • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are excellent and common choices. They are reduced in situ to the active Pd(0) species.

    • Ligand Choice is Critical: You need bulky, electron-rich phosphine ligands. These stabilize the Pd(0) center and promote the oxidative addition step. Modern biaryl phosphine ligands are the industry standard for this.[4] Consider screening the ligands in the table below. For particularly challenging couplings, newly developed indenyl-derived phosphines have also shown exceptional reactivity.[5]

    LigandStructure TypeKey Characteristics & When to Use
    SPhos Biaryl PhosphineHighly active and versatile. A great first choice for screening.[4]
    XPhos Biaryl PhosphineVery bulky, excellent for sterically hindered substrates and aryl chlorides.[4][6]
    RuPhos Biaryl PhosphineElectron-rich and effective for a wide range of substrates.
    cataCXium® A Di-adamantylalkylphosphineBulky and electron-rich, provides high catalytic activity.
  • Q2: I've switched to an XPhos-based catalyst system but my conversion is still below 50%. What other parameters can I optimize?

    A2: If the catalyst core is appropriate, the issue likely lies with the reaction environment.

    • Base Selection: The base plays a role in both the transmetalation step and the overall stability of the reaction components. For cyanoindoles, start with a moderately weak base like K₃PO₄ or Cs₂CO₃. Stronger bases like NaOtBu can sometimes lead to decomposition of sensitive substrates.

    • Solvent Effects: The polarity of the solvent can influence the active catalytic species and reaction rates.[7][8] Aprotic polar solvents are often a good choice.[8]

      • Toluene or Dioxane: Standard, less polar choices. Often used with a small amount of water to aid in dissolving the inorganic base.

      • DMF or DMAc: More polar options that can sometimes accelerate the reaction, but may require lower temperatures to avoid decomposition.

    • Temperature: Typically, these reactions are run at elevated temperatures (80-120 °C). If you see decomposition, try lowering the temperature. If there's no reaction, a higher temperature may be required.

Problem: Significant Side Product Formation

  • Q3: My main side product is the debrominated cyanoindole. How do I prevent this?

    A3: Protodehalogenation (replacement of the halogen with hydrogen) is a common side reaction. It often occurs when the catalytic cycle is slow, allowing for competing pathways to dominate.

    • Ensure Anhydrous Conditions: Water can be a proton source. Thoroughly dry your solvents and reagents.

    • Optimize Pd/Ligand Ratio: An excess of ligand (relative to Pd) can sometimes suppress this side reaction by ensuring the palladium center remains coordinated and reactive towards the desired pathway. A Ligand:Pd ratio of 2:1 is a good starting point.

    • Increase Reaction Rate: Often, speeding up the desired catalytic cycle is the best solution. A more active ligand or higher temperature can sometimes outcompete the debromination pathway.

  • Reaction Setup: To an oven-dried Schlenk flask, add N-Tosyl-6-bromo-4-cyanoindole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

2.2 Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is vital for synthesizing aryl amines, but it is particularly susceptible to catalyst inhibition by both the cyano group and the amine coupling partner.[9]

Problem: Reaction Stalls or Fails to Initiate

  • Q1: My amination of a chloro-cyanoindole is not working. I suspect catalyst poisoning. What is the best strategy to overcome this?

    A1: This is the most common failure mode. The solution is to use a catalyst system that is both highly active and sterically shielded to prevent coordination of the cyano group or amine substrate to the metal center.

    • Use a Pre-catalyst: Instead of Pd(II) sources like Pd(OAc)₂, use a well-defined Pd(0) pre-catalyst, such as an G3 or G4 palladacycle pre-catalyst. These form the active LPd(0) species rapidly and efficiently upon exposure to a base, avoiding inefficient in situ reduction steps.[10]

    • Employ Sterically Hindered Ligands: This is non-negotiable for this substrate class. The bulky architecture of these ligands creates a protective pocket around the palladium atom, preventing inhibitory binding while still allowing the catalytic cycle to proceed.[11][12] Bidentate ligands like Josiphos can also be effective at preventing displacement by basic heterocycles.[9]

    Ligand Shielding Effect on the Catalyst Center

    Caption: Steric bulk from ligands protects the metal center.

    • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the standards for this reaction.[10]

  • Reaction Setup: In a glovebox, add N-Boc-4-chloro-7-cyanoindole (1.0 eq), the desired amine (1.2 eq), and NaOtBu (1.4 eq) to an oven-dried vial.

  • Catalyst Addition: Add the XPhos Pd G3 pre-catalyst (0.01-0.05 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or CPME.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-24 hours.

  • Monitoring & Work-up: Follow the general procedure outlined in the Suzuki protocol.

2.3 Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is a powerful tool for installing alkyne functionalities. The primary challenge here is often suppressing the undesired homocoupling of the terminal alkyne.[13]

Problem: Formation of Alkyne Homocoupling (Glaser) Product

  • Q1: My Sonogashira reaction is clean but for a major side product that corresponds to the dimer of my terminal alkyne. How can I avoid this?

    A1: This side reaction, known as Glaser coupling, is mediated by the copper(I) co-catalyst in the presence of oxygen.[14]

    • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and that the reaction is maintained under a positive pressure of inert gas.

    • "Copper-Free" Conditions: For many substrates, the copper co-catalyst is not strictly necessary. You can run the reaction with just a palladium catalyst and a suitable base (e.g., pyrrolidine, piperidine). This completely eliminates the possibility of Glaser coupling.

    • Amine Base: The amine base (e.g., triethylamine, diisopropylamine) serves both as the base and as a solvent. Ensure it is high purity and anhydrous.

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-iodo-2-cyanoindole (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA) via syringe, followed by the terminal alkyne (1.3 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction, dilute with dichloromethane (DCM), and wash with water. The triethylammonium iodide salt that precipitates can be filtered off or removed during the aqueous wash.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Part 3: Advanced Troubleshooting & FAQs
  • FAQ: I'm seeing a product with a mass that corresponds to the loss of the -CN group and addition of an -H. Is this possible?

    A: Yes, this is known as hydrodecyanation or reductive decyanation. While less common with palladium, it can occur under certain conditions, especially with nickel catalysts or if strong reducing agents are inadvertently present.[15] The C-CN bond can undergo oxidative addition to a low-valent metal center.[16][17] To avoid this, use the mildest possible conditions, ensure no side-reactions are generating H₂, and favor palladium over nickel if this is a persistent issue.

  • FAQ: Does the position of the cyano group (e.g., C4 vs. C6) matter for reactivity?

    A: Absolutely. The electronic influence of the cyano group is position-dependent. A C4- or C7-cyanoindole will experience a stronger deactivating effect on the benzene portion of the molecule compared to a C5- or C6-cyanoindole due to resonance and inductive effects. This can make oxidative addition at a C4- or C7-halide more challenging, potentially requiring a more active catalyst system (higher catalyst loading, more electron-rich ligand, or higher temperature).

  • FAQ: Can I use Nickel catalysts for these reactions?

    A: Nickel catalysis is a powerful alternative to palladium, offering lower cost and sometimes unique reactivity.[18] However, for cyanoindoles, it comes with caveats:

    • Pros: Nickel catalysts can be very effective for coupling aryl chlorides and can operate via different mechanisms that may be advantageous.

    • Cons: Nickel catalysts are generally more sensitive to air and moisture. More importantly, nickel has a higher propensity to activate and cleave C-CN bonds, making reductive decyanation a more significant risk.[16] If you choose to explore nickel catalysis, proceed with caution and screen conditions carefully to ensure the cyano group remains intact.

References

Technical Support Center: Managing Regioselectivity in the Functionalization of Indole-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for indole-6-carboxylic acid functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of this versatile scaffold. The inherent reactivity of the indole nucleus, combined with the electronic influence of the C6-carboxylic acid, presents a unique and often challenging synthetic puzzle. This document provides in-depth, field-proven insights to help you achieve predictable and selective outcomes in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Principles

This section addresses fundamental questions about the reactivity of indole-6-carboxylic acid, providing the causal framework for the troubleshooting and protocols that follow.

Q1: What are the inherently reactive sites on the indole-6-carboxylic acid molecule?

The regioselectivity of indole-6-carboxylic acid is governed by a combination of factors. The indole ring is a π-excessive heterocycle, making its pyrrole moiety highly susceptible to electrophilic attack.[1] The carboxylic acid at the C6 position, however, is an electron-withdrawing group that deactivates the benzene ring.

  • C3 Position : This is the most nucleophilic and kinetically favored site for most electrophilic substitution reactions (e.g., Vilsmeier-Haack, Mannich, halogenation under mild conditions).[2][3] The stability of the resulting cationic intermediate (Wheland intermediate), which allows the positive charge to be delocalized onto the nitrogen without disrupting the benzene aromaticity, is the primary driver for this preference.[1]

  • N1 Position : The indole nitrogen possesses a lone pair of electrons and an acidic proton. It can be a site for alkylation, acylation, or serve as a coordination point for directing groups.[4]

  • C2 Position : If the C3 position is blocked, electrophilic attack can occur at C2. However, this is generally less favorable than attack at C3.[1]

  • Benzene Ring (C4, C5, C7) : These positions are significantly less nucleophilic than the pyrrole ring. The C6-carboxylic acid group deactivates this ring towards classical electrophilic aromatic substitution, making functionalization challenging without specialized strategies like C-H activation.[5][6]

Figure 1: Reactivity Hierarchy of Indole-6-Carboxylic Acid
Q2: How does the C6-carboxylic acid group influence regioselectivity?

The C6-COOH group has a dual personality. In classical electrophilic aromatic substitution, it acts as a deactivating, meta-directing group. However, in modern transition-metal-catalyzed reactions, it can be a powerful ortho-directing group.

  • As a Deactivating Group : For reactions like nitration or Friedel-Crafts acylation, the -COOH group withdraws electron density from the benzene ring, making it less reactive than the pyrrole ring. Any substitution that does occur on the benzene ring is electronically directed to the meta positions (C4 and C7), but this is often outcompeted by reaction at C3 or C5 (which is para to the nitrogen).

  • As a Directing Group : In transition-metal-catalyzed C-H functionalization, the carboxylic acid can be deprotonated to a carboxylate, which then chelates to a metal center (e.g., Palladium, Ruthenium). This brings the catalyst into close proximity to the ortho C-H bonds at C5 and C7, enabling their selective functionalization.[7] This strategy is one of the most effective ways to functionalize the benzene ring of indole carboxylic acids.

Q3: What is the role of protecting groups in controlling selectivity?

Protecting groups are indispensable tools for steering reactivity away from undesired sites and enabling selective functionalization.

  • N-H Protection : The indole N-H is acidic and can interfere with many reagents, particularly organometallics and strong bases. Protection is often mandatory. Furthermore, the choice of N-protecting group can serve as a directing group.[8][9][10]

    • Electron-Withdrawing Groups (e.g., -SO₂Ar, -Boc) : These groups decrease the nucleophilicity of the pyrrole ring, which can help favor reactions on the benzene ring under certain conditions.

    • Directing Groups (e.g., Pivaloyl, Pyrimidyl, P(O)tBu₂) : These are specifically designed to direct metal catalysts to particular C-H bonds, such as C2 or C7.[5][6][11]

  • COOH Protection : The carboxylic acid proton is highly acidic and will quench organometallic reagents and strong bases. It can also interfere with certain catalysts. It is standard practice to protect it as an ester (e.g., methyl, ethyl, or benzyl ester) before performing reactions involving such reagents.[12][13] Deprotection is typically achieved via saponification (for methyl/ethyl esters) or hydrogenolysis (for benzyl esters).

Q4: How can I selectively functionalize the benzene ring (C4, C5, C7) over the pyrrole ring (C2, C3)?

Accessing the benzene core is a significant challenge due to the overwhelming reactivity of the C3 position.[5][6] Success relies on one of three core strategies:

  • Exploiting Electronic Effects : Under strongly acidic conditions (e.g., HNO₃/H₂SO₄ for nitration), the C3 position can become protonated. This forms an indoleninium cation, which deactivates the pyrrole ring and allows the electrophile to attack the less-deactivated benzene ring, often yielding C5-substituted products.[1]

  • Blocking Reactive Sites : If the C2 and C3 positions are already substituted, electrophiles are forced to react with the benzene ring.[1]

  • Directed C-H Functionalization : This is the most versatile and modern approach. By choosing the correct directing group on either the indole nitrogen or at the C3 position, one can selectively activate C-H bonds at C2, C4, C5, C6, or C7 for cross-coupling reactions.[14][15]

Part 2: Troubleshooting Guides

This section is formatted to address specific experimental issues you may encounter.

Guide 1: Poor Regioselectivity in Electrophilic Substitution (e.g., Halogenation, Nitration)
Problem Potential Cause(s) Suggested Solutions & Explanations
Reaction gives a mixture of isomers on the benzene ring (e.g., C5/C7) and/or the pyrrole ring (C3). 1. Ambiguous Directing Effects: The activating effect of the indole nitrogen and the deactivating effect of the carboxylic acid are in competition, leading to a complex product mixture.Tune Reaction Conditions: Systematically vary the solvent polarity, temperature, and reaction time. Lowering the temperature often increases selectivity. For halogenation, consider using milder reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) at low temperatures for C3 selectivity, versus harsher conditions for benzene ring substitution.
2. Over-Reactivity of Pyrrole Ring: The kinetic product at C3 forms rapidly, but may be followed by slower reactions on the benzene ring, especially with excess electrophile.Protect the Indole Nitrogen: Install an electron-withdrawing protecting group (e.g., tosyl or Boc) on the N1 position. This reduces the nucleophilicity of the pyrrole ring, potentially shifting the selectivity towards the benzene ring.
No reaction occurs on the benzene ring. Deactivation by C6-COOH: The carboxylic acid is too strongly deactivating for the chosen electrophile.Increase Reagent Electrophilicity: Use a stronger Lewis acid co-catalyst for Friedel-Crafts reactions or a more potent nitrating agent. Caution: Indoles are prone to polymerization under strongly acidic conditions.[1]
Switch to a C-H Activation Strategy: For many transformations, particularly arylation or acylation, electrophilic substitution is not viable. A directed C-H activation approach (see Guide 2) will be more effective.
Guide 2: Issues with Metal-Catalyzed C-H Functionalization
Problem Potential Cause(s) Suggested Solutions & Explanations
Low or no yield when using C6-COOH as a directing group for C5/C7 functionalization. 1. Incorrect Base/Solvent System: The carboxylic acid must be deprotonated to act as a bidentate directing group. The resulting carboxylate-metal complex may have poor solubility.Optimize the Base and Solvent: A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is typically required.[7] Screen different solvents (e.g., t-BuOH, DCE, Dioxane) to improve the solubility of the catalytic intermediate.
2. Catalyst Incompatibility: The chosen catalyst/ligand combination may not be suitable for this specific transformation.Catalyst Screening: Ruthenium catalysts like [Ru(p-cymene)Cl₂]₂ have been shown to be effective for this transformation.[7] If using Palladium, screen various phosphine or N-heterocyclic carbene (NHC) ligands.
Reaction yields the C2 or C3 product instead of the desired C5 or C7 product. Inherent Reactivity Dominates: The intrinsic nucleophilicity of the pyrrole ring is overriding the directing group effect.Install an N-Protecting Group: Protect the N1 position. This prevents competitive C-H activation pathways involving the N-H bond and can sterically influence the approach of the catalyst. A bulky N-protecting group can disfavor coordination at C7, potentially increasing selectivity for C5.
The reaction works, but selectivity between C5 and C7 is poor. Steric and Electronic Similarity: The C5 and C7 positions are both ortho to the directing group and may have similar reactivity profiles.Modify Directing Group or Substrate: If possible, introduce a bulky protecting group at N1, which can sterically block the C7 position and favor functionalization at C5. Alternatively, a directing group installed at N1 can be used to specifically target C7.[5][6]

Part 3: Detailed Experimental Protocols

The following protocols are adapted from peer-reviewed literature and serve as validated starting points for your experiments. Always perform a thorough safety assessment before beginning any new procedure.

Protocol 1: Selective C5-Arylation of Indole-6-Carboxylic Acid via Ru-Catalyzed C-H Activation

This protocol utilizes the endogenous carboxylic acid as a directing group to achieve ortho-arylation, primarily at the C5 position. It is adapted from the methodology developed by Larrosa and coworkers.[7]

G Figure 2: Workflow for C5-Arylation start Start: Indole-6-carboxylic Acid + Aryl Iodide step1 Add Ru(tBuCN)62 (3 mol%), K2CO3 (2 equiv.), KOC(CF3)3 (1 equiv.) start->step1 step2 Solvent: tBuCN (8 equiv.) under Argon atmosphere step1->step2 step3 Heat to 140 °C for 16 hours step2->step3 step4 Aqueous Workup & Purification (Silica Gel Chromatography) step3->step4 end Product: 5-Aryl-indole-6-carboxylic Acid step4->end

Figure 2: Workflow for C5-Arylation

Methodology:

  • Vessel Preparation: To a flame-dried pressure tube equipped with a magnetic stir bar, add indole-6-carboxylic acid (1.0 equiv.), the desired aryl iodide (2.0 equiv.), --INVALID-LINK--₂ (0.03 equiv.), K₂CO₃ (2.0 equiv.), and KOC(CF₃)₃ (1.0 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add tert-butyl cyanide (tBuCN, 8.0 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 140 °C and stir for 16 hours.

  • Workup: After cooling to room temperature, carefully unseal the tube. Dilute the reaction mixture with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~2-3 and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-arylated product.

Protocol 2: Selective C7-Arylation via an N-Directing Group Strategy

This two-part protocol achieves C7 functionalization by first installing a removable directing group on the indole nitrogen. The methodology is based on strategies developed for accessing the benzene core of indoles.[5][6]

Part A: Installation of the N-P(O)tBu₂ Directing Group

  • Esterification: Protect the carboxylic acid of your starting material as a methyl ester using standard conditions (e.g., SOCl₂ in methanol or TMS-diazomethane) to prevent interference in the next step.

  • N-Phosphinoylation: To a solution of the methyl indole-6-carboxylate (1.0 equiv.) in anhydrous THF at 0 °C under argon, add n-butyllithium (1.1 equiv.) dropwise. Stir for 30 minutes.

  • Add di-tert-butylphosphinoyl chloride (tBu₂P(O)Cl, 1.2 equiv.) and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Purify by column chromatography to obtain the N-phosphinoylated indole.

Part B: Palladium-Catalyzed C7-Arylation

  • Reaction Setup: In a glovebox, combine the N-phosphinoylated indole (1.0 equiv.), the desired aryl bromide (1.5 equiv.), Pd(OAc)₂ (0.1 equiv.), and Cs₂CO₃ (2.0 equiv.) in a reaction vial.

  • Solvent and Heating: Add anhydrous dioxane as the solvent. Seal the vial and heat to 120 °C for 24 hours.

  • Workup and Purification: Cool the reaction, dilute with dichloromethane, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography to yield the C7-arylated product.

  • Deprotection: The N-P(O)tBu₂ group can be removed under appropriate conditions, followed by hydrolysis of the methyl ester to reveal the final C7-functionalized indole-6-carboxylic acid.

Part 4: Data Summary Table

The choice of strategy is paramount for achieving regiocontrol. The following table summarizes key approaches.

Table 1: Summary of Regioselective Functionalization Strategies

Target PositionGeneral StrategyExample Directing GroupTypical Catalyst SystemKey Insight & Reference
C5 ortho-C-H ActivationEndogenous C6-COOHRuthenium(II)The carboxylate acts as a bidentate directing group, favoring the less sterically hindered C5 position.[7]
C7 N-Directed C-H ActivationN-P(O)tBu₂Palladium(II)A removable directing group on the nitrogen forces the catalyst to activate the proximate C7-H bond.[5][6]
C4 C3-Directed C-H ActivationC3-PivaloylPalladium(II)Requires prior installation of a group at C3 to direct functionalization to the C4 position.[5][6]
C2 N-Directed C-H Activation or LithiationN-Pyrimidyl or N-SEMRhodium(III) or n-BuLiC2 is accessed by blocking C3 and using a directing group or by directed ortho-metalation.[10][11]
C5/C4 Electrophilic Substitution (Nitration)None (Protonation of C3)HNO₃ / H₂SO₄Strong acid protonates C3, deactivating the pyrrole ring and allowing attack on the benzene ring.[1][16]

References

overcoming incomplete conversion in 4-cyanoindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-cyanoindole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic building block. Incomplete conversion and byproduct formation are common hurdles in indole synthesis, particularly when electron-withdrawing groups like the 4-cyano substituent are present.

This guide provides in-depth, mechanism-driven troubleshooting advice, detailed experimental protocols, and comparative data to help you overcome these challenges and achieve optimal results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 4-cyanoindole, and what are their main advantages and disadvantages?

A1: There are three primary routes to 4-cyanoindole: the classical Sandmeyer reaction, the Fischer indole synthesis, and modern palladium-catalyzed cross-coupling reactions.

  • Sandmeyer Reaction: This is a traditional and often reliable multi-step method starting from 4-nitroindole.[1] Its main advantage is the use of readily available and relatively inexpensive starting materials. However, it involves the handling of hazardous reagents, such as sodium nitrite and copper(I) cyanide, and the diazotization step can be sensitive to temperature and acidity, leading to potential side reactions.[2]

  • Fischer Indole Synthesis: This acid-catalyzed cyclization of 4-cyanophenylhydrazine with a suitable aldehyde or ketone is a powerful method for creating the indole core.[3][4] It can be performed as a one-pot reaction.[5] The primary challenge is that the electron-withdrawing cyano group can deactivate the phenylhydrazine, requiring harsh acidic conditions and high temperatures, which often leads to tar formation and incomplete conversion.[3][6]

  • Palladium-Catalyzed Cyanation: This modern approach typically involves the cyanation of a 4-haloindole (e.g., 4-bromoindole or 4-chloroindole) using a cyanide source and a palladium catalyst.[7][8] It offers milder reaction conditions, high functional group tolerance, and often provides higher yields. The main disadvantages are the higher cost of palladium catalysts and ligands, and the need for careful optimization of the catalytic system.

Q2: I'm observing a significant amount of dark, tar-like material in my Fischer indole synthesis. What is the cause and how can I prevent it?

A2: Tar formation is a frequent issue in the Fischer indole synthesis, especially with electron-deficient substrates like 4-cyanophenylhydrazine.[3] It is caused by the decomposition of intermediates under the harsh acidic conditions required for the[3][3]-sigmatropic rearrangement and cyclization steps.[4][9] To mitigate this:

  • Use a Milder Acid Catalyst: Instead of strong Brønsted acids like H₂SO₄ or HCl, consider using a Lewis acid such as zinc chloride (ZnCl₂) or milder acids like acetic acid or p-toluenesulfonic acid (p-TSA).[3][9] These can promote the necessary rearrangements at lower temperatures, minimizing decomposition.

  • Optimize Temperature and Time: Avoid prolonged heating at high temperatures. Monitor the reaction closely by Thin-Layer Chromatography (TLC) and aim for the lowest effective temperature that allows the reaction to proceed to completion.

Q3: My Sandmeyer reaction is giving a low yield of 4-cyanoindole. What are the critical parameters to check?

A3: Low yields in the Sandmeyer reaction typically stem from two key steps: the diazotization of 4-aminoindole and the subsequent copper-catalyzed cyanation.

  • Incomplete Diazotization: The amino group of 4-aminoindole is weakly basic due to the electron-rich indole ring. Ensure you are using a sufficient excess of strong acid (e.g., HCl) to fully protonate the amine and generate the nitrosonium ion (NO⁺) from sodium nitrite.[10] Crucially, maintain the temperature strictly between 0-5 °C, as the diazonium salt is thermally unstable.[11]

  • Inefficient Cyanation: The success of the second step hinges on the quality of the copper(I) cyanide and the careful addition of the diazonium salt solution. Premature decomposition of the diazonium salt before it can react with the CuCN is a common cause of failure.

Q4: Is an N-H protecting group necessary for synthesizing 4-cyanoindole?

A4: For the Sandmeyer and Fischer indole syntheses, a protecting group is generally not required on the indole nitrogen. However, for some palladium-catalyzed cross-coupling reactions or subsequent functionalization of the 4-cyanoindole product, N-protection can be crucial.[12][13] An unprotected N-H can be acidic and interfere with bases used in the coupling reaction, or it can coordinate to the palladium catalyst. Electron-withdrawing groups like Boc or Ts are commonly used, but they can lower the nucleophilicity of the indole. N-alkyl groups are also effective.[12]

Troubleshooting Guide: From Incomplete Conversion to Product

This section provides a structured approach to identifying and solving common problems encountered during the synthesis of 4-cyanoindole.

Problem 1: Incomplete Conversion of Starting Material

Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of remaining starting material (e.g., 4-aminoindole, 4-cyanophenylhydrazine, or 4-bromoindole).

Logical Troubleshooting Workflow

start Incomplete Conversion Detected method Which Synthetic Method? start->method sandmeyer Sandmeyer Reaction method->sandmeyer Sandmeyer fischer Fischer Indole Synthesis method->fischer Fischer pd_cat Pd-Catalyzed Cyanation method->pd_cat Pd-Catalyzed check_diaz Check Diazotization: - Temp (0-5°C)? - Acid Conc.? - Slow NaNO2 addition? sandmeyer->check_diaz check_acid Check Acid Catalyst: - Acid too weak? - Catalyst loading sufficient? fischer->check_acid check_pd_ligand Check Catalyst System: - Catalyst/Ligand loading? - Ligand choice appropriate? - Solvent anhydrous? pd_cat->check_pd_ligand check_cu Check Cyanation Step: - Active CuCN? - Slow diazonium salt addition? check_diaz->check_cu If Diazotization is OK check_temp_time Check Reaction Conditions: - Temperature too low? - Reaction time too short? check_acid->check_temp_time If Acid is OK check_cyanide Check Cyanide Source: - Reagent quality? - Solubility issues? check_pd_ligand->check_cyanide If Catalyst is OK

Caption: Troubleshooting workflow for incomplete conversion.

Potential Cause Underlying Reason & Identification Recommended Solution
Sandmeyer: Incomplete Diazotization The diazonium salt is unstable and decomposes if the temperature rises above 5°C. Weakly basic amines like 4-aminoindole require strongly acidic conditions for complete reaction. Identify: Test for excess nitrous acid with starch-iodide paper (should turn blue).Strictly maintain temperature at 0-5°C using an ice-salt bath. Ensure slow, dropwise addition of NaNO₂ solution. Use a sufficient excess of a strong mineral acid like HCl.[10]
Fischer: Insufficient Acid Catalysis The electron-withdrawing cyano group deactivates the phenylhydrazine, making the key[3][3]-sigmatropic rearrangement more difficult and requiring a potent acid catalyst.[4][6] Identify: Presence of unreacted phenylhydrazone intermediate (can be seen by NMR/LCMS).Increase the loading of the acid catalyst. Switch to a stronger acid (e.g., from acetic acid to p-TSA or polyphosphoric acid).[4][9]
Fischer: Low Temperature/Short Time The cyclization may be kinetically slow, especially with a deactivated substrate. Identify: TLC shows slow consumption of the hydrazone intermediate over time.Gradually increase the reaction temperature while monitoring for decomposition. Increase the reaction time, monitoring by TLC until the starting material is consumed.[3]
Pd-Catalysis: Inactive Catalyst The Pd(0) active species may not be forming efficiently, or the catalyst may be poisoned. Cyanide itself can act as an inhibitor by strongly binding to the palladium center. Identify: No product formation at all, even after extended time.Use a pre-catalyst that readily forms Pd(0). Ensure the phosphine ligand is not oxidized. Use a less soluble cyanide source or slow addition to avoid high concentrations of free cyanide in solution.[8]
Pd-Catalysis: Poor Ligand Choice The ligand is critical for stabilizing the palladium catalyst and facilitating oxidative addition and reductive elimination. An inappropriate ligand can lead to slow or no reaction. Identify: Stalled reaction with significant starting material remaining.For electron-deficient aryl halides, bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) are often effective. Screen a panel of ligands to find the optimal one for your specific substrate.[3]
Problem 2: Formation of Significant Byproducts

Symptoms: Crude reaction mixture shows multiple spots on TLC or peaks in GC-MS/LC-MS in addition to the desired 4-cyanoindole product.

Common Byproducts and Their Identification

Synthetic Route Common Byproduct(s) Identification by Spectroscopy Causality and Prevention
Sandmeyer 4-Hydroxyindole (Phenol byproduct)MS: Peak at m/z corresponding to C₈H₇NO. ¹H NMR: Absence of cyano group signal, presence of a broad -OH signal.Caused by reaction of the diazonium salt with water, especially at elevated temperatures. Prevention: Maintain strict temperature control (0-5 °C) during diazotization and add the diazonium salt slowly to the cold CuCN solution.[11]
Sandmeyer Biaryl compoundsMS: Dimeric masses may be observed. ¹H NMR: Complex aromatic region.Arises from the radical mechanism of the Sandmeyer reaction. An aryl radical can couple with another. Prevention: Ensure efficient trapping of the aryl radical by the Cu(II)-CN species. Use of stoichiometric copper salts can help.[2]
Fischer Tar/Polymeric materialAppearance: Dark, insoluble material. NMR: Broad, unresolved signals in the baseline.Acid-catalyzed polymerization and decomposition of reactive intermediates. Prevention: Use milder acid catalysts (e.g., ZnCl₂), lower reaction temperatures, and minimize reaction time.[3]
Fischer Regioisomeric Indoles (if unsymmetrical ketone is used)¹H/¹³C NMR: Appearance of two distinct sets of indole signals. LC-MS: Two peaks with the same mass.Cyclization can occur on either side of the ketone, leading to different indole isomers. Prevention: Use a symmetrical ketone if possible. Regioselectivity can sometimes be influenced by the choice of acid catalyst.[14]
Pd-Catalyzed Homocoupling Byproducts (e.g., Biaryl)GC-MS: Peak corresponding to the dimer of the starting 4-haloindole.Occurs when the oxidative addition intermediate reacts with another molecule of starting material instead of the cyanide source. Prevention: Optimize ligand choice and reaction concentration.[3]
Pd-Catalyzed Dehalogenated IndoleGC-MS: Peak corresponding to indole (mass of starting material minus halogen).Caused by reductive dehalogenation, often promoted by trace water or other protic sources. Prevention: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Cyanoindole via Sandmeyer Reaction

This protocol involves two steps: (1) reduction of 4-nitroindole to 4-aminoindole, and (2) diazotization followed by cyanation.

Step 1: Reduction of 4-Nitroindole

  • Setup: In a flask suitable for hydrogenation, suspend 4-nitroindole (1 eq.) in ethanol.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Palladium on carbon (Pd/C) (0.5 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas (3 times) and then stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitoring: Monitor the reaction by TLC until all the 4-nitroindole is consumed (this can take several hours to days).

  • Work-up: Purge the system with nitrogen, then filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-aminoindole, which can be used directly in the next step or purified by column chromatography.

Step 2: Sandmeyer Cyanation of 4-Aminoindole

SAFETY NOTE: Copper(I) cyanide and hydrogen cyanide (which can be generated in acidic conditions) are extremely toxic.[15][16][17] Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves. Have a cyanide poisoning antidote kit and trained personnel available.

  • Diazotization:

    • Suspend 4-aminoindole (1 eq.) in a mixture of concentrated HCl and water in a three-neck flask equipped with a thermometer and a dropping funnel.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq.) in cold water. Add this solution dropwise to the amine suspension, ensuring the temperature never exceeds 5 °C .

    • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation:

    • In a separate, larger flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq.) in water. Cool this mixture to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCN mixture via a dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature, then gently heat to 60-70 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude 4-cyanoindole by column chromatography on silica gel.[3]

Protocol 2: Palladium-Catalyzed Cyanation of 4-Bromoindole

SAFETY NOTE: Many cyanide sources are toxic. Handle with care in a fume hood. Palladium catalysts can be pyrophoric.

  • Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add 4-bromoindole (1 eq.), zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source, the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Solvent and Base: Add anhydrous solvent (e.g., DMF, Dioxane) and a base (e.g., K₂CO₃) if required by the specific catalytic system.

  • Reaction: Seal the vessel and heat the mixture to the optimized temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.[3]

Comparative Data

The choice of synthetic route often depends on factors like substrate availability, scale, cost, and safety considerations. The following table provides a general comparison.

Parameter Sandmeyer Reaction Fischer Indole Synthesis Palladium-Catalyzed Cyanation
Starting Material 4-Nitroindole / 4-Aminoindole4-Cyanophenylhydrazine4-Haloindole
Typical Yield ModerateModerate to GoodGood to Excellent
Key Challenge Handling of toxic reagents; temperature controlTar formation; requires harsh conditionsCatalyst cost and optimization
Pros Inexpensive starting materialsPotentially a one-pot reactionMild conditions, high yields, good functional group tolerance
Cons Multi-step; hazardous reagentsProne to side reactions/decompositionExpensive reagents; requires inert atmosphere

References

Validation & Comparative

A Technical Guide to 4-Cyano-1H-indole-6-carboxylic acid and its Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a foundational element in a multitude of natural products and synthetic drugs.[1] The strategic placement of functional groups on this bicyclic aromatic heterocycle can dramatically influence its physicochemical properties and its interactions with biological targets. This guide provides an in-depth, objective comparison of 4-Cyano-1H-indole-6-carboxylic acid and its conceptual isomers, offering insights into how the positional variations of the cyano and carboxylic acid groups dictate their performance in biological assays. This analysis is grounded in experimental data from peer-reviewed literature and is intended for researchers, scientists, and drug development professionals.

The Indole Scaffold: A Canvas for Biological Activity

The indole ring system, with its electron-rich pyrrole ring fused to a benzene ring, is a versatile template for designing biologically active molecules. The introduction of substituents, such as the electron-withdrawing cyano group and the ionizable carboxylic acid group, can modulate properties like hydrogen bonding capacity, lipophilicity, and electronic distribution, thereby fine-tuning the molecule's affinity and selectivity for specific biological targets.[1][2]

This guide focuses on the nuanced differences arising from the isomeric placement of a cyano group and a carboxylic acid group on the indole core. Specifically, we will explore the known biological profiles of 4-cyanoindole and indole-6-carboxylic acid derivatives to infer the potential activities of the titular compound and its isomers.

Biological Activity Profile of 4-Cyanoindole Derivatives

The presence of a cyano group at the 4-position of the indole ring has been shown to confer a range of interesting biological activities. This substituent can act as a bioisostere for other functional groups and participate in crucial hydrogen bonding interactions with protein targets.[2]

Dopamine D4 Receptor Agonism

Derivatives of 4-cyanoindole have been investigated as highly selective partial agonists for the dopamine D4 receptor, a significant target in the treatment of neuropsychiatric disorders.[3][4] The cyano group in this position is thought to contribute to the high affinity and selectivity for the D4 subtype over other dopamine receptors.[4]

Fluorescent Probes for Protein Aggregates

Cyano-substituted indoles have also been explored as potential imaging agents for α-synuclein aggregates, which are hallmarks of neurodegenerative conditions like Parkinson's disease.[1][5] The inherent fluorescence of the 4-cyanoindole scaffold makes it a valuable tool for developing probes to study protein-protein and protein-nucleic acid interactions.[2]

Biological Activity Profile of Indole-6-Carboxylic Acid Derivatives

The positioning of a carboxylic acid group at the 6-position of the indole ring has led to the development of compounds with potent antiproliferative properties.

Anticancer Activity via Kinase Inhibition

Several studies have reported the synthesis and evaluation of indole-6-carboxylic acid derivatives as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7][8] These compounds have demonstrated cytotoxicity against various cancer cell lines, with their mechanism of action linked to the induction of apoptosis.[6][7]

Comparative Analysis and Structure-Activity Relationship (SAR) Insights

The electronic properties conferred by the cyano group at position 4, combined with the hydrogen bonding and ionic interaction potential of the carboxylic acid at position 6, could result in a unique pharmacological profile. The cyano group's ability to act as a hydrogen bond acceptor and its influence on the aromatic system's electronics could be crucial for binding to specific receptor pockets. Simultaneously, the carboxylic acid at position 6 can form salt bridges or key hydrogen bonds, anchoring the molecule to its target.

The relative positioning of these two groups is critical. For instance, moving the carboxylic acid to other positions, such as the 2- or 3-position, could significantly alter the molecule's shape and its ability to interact with targets like IDO1/TDO or the HIV-1 integrase active site.[9][10]

Quantitative Data from Biological Assays

To provide a clearer picture of the potency of various indole isomers, the following table summarizes key data from the literature for representative compounds.

Compound ClassTargetAssay TypePotency (IC50/Ki)Reference
2-Aminomethyl-5-cyanoindolesDopamine D4 ReceptorRadioligand BindingKi = 0.52 - 1.0 nM[4]
Cyano-substituted Indoleα-Synuclein FibrilsCompetitive BindingKi = 17.4 ± 5.6 nM[5]
Indole-6-carboxylic acid derivative (Compound 3b)EGFREnzyme InhibitionIC50 = not specified, but potent[6][7]
Indole-6-carboxylic acid derivative (Compound 6e)VEGFR-2Enzyme InhibitionIC50 = not specified, but potent[6][7]
6-Acetamido-indole-2-carboxylic acid derivative (9o-1)IDO1Enzyme InhibitionIC50 = 1.17 µM[9]
6-Acetamido-indole-2-carboxylic acid derivative (9o-1)TDOEnzyme InhibitionIC50 = 1.55 µM[9]

Experimental Protocols

For researchers looking to validate or build upon these findings, the following are representative protocols for key assays.

Dopamine D4 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the dopamine D4 receptor.

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]spiperone) and varying concentrations of the test compound in a suitable buffer.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

EGFR/VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR or VEGFR-2.

  • Reagents: Recombinant human EGFR or VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are required.

  • Reaction Setup: The kinase, substrate, and varying concentrations of the test compound are pre-incubated in a reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound.

Visualizing Biological Pathways and Workflows

To better understand the context of these biological assays, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

G cluster_0 Dopamine D4 Receptor Signaling D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: Dopamine D4 receptor signaling pathway.

G cluster_1 General Workflow for Biological Assays Compound_Prep Compound Preparation & Dilution Assay_Setup Assay Setup (with controls) Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Data_Analysis Data Analysis (IC50/Ki determination) Data_Acquisition->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: A generalized experimental workflow.

Conclusion and Future Perspectives

The strategic placement of cyano and carboxylic acid groups on the indole scaffold gives rise to a diverse range of biological activities. While 4-cyanoindole derivatives have shown promise in neuroscience applications, indole-6-carboxylic acid derivatives have emerged as potential anticancer agents.

The available data suggests that this compound is a molecule of significant interest, warranting further investigation. Future research should focus on the direct synthesis and comparative biological evaluation of this compound and its isomers in a panel of relevant assays. Such studies will provide a clearer understanding of the structure-activity relationships and could lead to the discovery of novel therapeutic agents with improved potency and selectivity.

References

A Comparative Guide to the Reactivity of 4-Cyano vs. 5-Cyano Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Isomeric Position

Indole and its derivatives are cornerstones of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The introduction of a cyano (-C≡N) group, a potent electron-withdrawing substituent, profoundly alters the electronic landscape and chemical reactivity of the indole scaffold. This modification not only influences the molecule's pharmacokinetic and pharmacodynamic properties but also opens up new avenues for synthetic diversification.

This guide provides an in-depth, objective comparison of the chemical reactivity of two key positional isomers: 4-cyanoindole and 5-cyanoindole. While seemingly minor, the placement of the cyano group on the benzene ring—either adjacent to the pyrrole fusion (C4) or one atom removed (C5)—leads to distinct differences in their behavior in fundamental organic reactions. Understanding these nuances is critical for the rational design of synthetic routes and the development of novel indole-based therapeutics. This analysis is built on established principles of physical organic chemistry and supported by available experimental data from the literature.

Electronic Landscape: A Tale of Two Isomers

The reactivity of an aromatic system is fundamentally governed by its electron density distribution. The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack, particularly at the C3 position of the pyrrole ring. The cyano group, through its strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, deactivates the entire bicyclic system towards electrophilic substitution compared to the parent indole.[1]

However, the extent and nature of this deactivation differ between the 4- and 5-cyano isomers.

  • 5-Cyanoindole: The cyano group at C5 primarily exerts its influence on the benzene portion of the ring. Its electron-withdrawing effects are transmitted through the π-system, reducing the overall electron density. Despite this deactivation, the pyrrole ring retains significant nucleophilicity, with the C3 position remaining the most reactive site for electrophilic attack.[1]

  • 4-Cyanoindole: With the cyano group at C4, its powerful inductive (-I) effect is more pronounced on the pyrrole ring due to its closer proximity. This leads to a more significant deactivation of the C3 position towards electrophiles compared to the 5-cyano isomer. Furthermore, studies on various 4-substituted indoles suggest that the electronic properties of a substituent at the 4-position have a particularly strong influence on the electronic transition dipole moments of the indole chromophore.[2]

This fundamental difference in electron distribution is the primary driver for the observed variations in reactivity between the two isomers.

Comparative Reactivity Analysis

While direct, head-to-head quantitative studies comparing the reactivity of 4- and 5-cyanoindole under identical conditions are scarce in the literature, a comparative analysis can be constructed from existing data and chemical principles.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a hallmark of indole chemistry. Reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation are routinely used to functionalize the indole core.

Key Insights:

  • Relative Rates: 5-Cyanoindole is expected to undergo electrophilic substitution at the C3 position at a faster rate than 4-cyanoindole. The stronger deactivating influence of the C4-cyano group on the pyrrole ring makes the latter less nucleophilic. A theoretical study on the direct bromination of substituted indoles supports this, showing a linear correlation between the electron-withdrawing power of the substituent and the Gibbs free energy barrier of the rate-determining step.[3]

  • Reaction Conditions: Consequently, 4-cyanoindole may require harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) to achieve comparable yields to 5-cyanoindole in electrophilic substitution reactions.[4]

  • Regioselectivity: For both isomers, electrophilic attack is overwhelmingly directed to the C3 position, as this proceeds through a cationic intermediate that does not disrupt the aromaticity of the benzene ring.

Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution at C3

Feature 4-Cyanoindole 5-Cyanoindole Rationale
Relative Rate of Reaction Slower Faster The cyano group at C4 exerts a stronger deactivating inductive effect on the C3 position due to proximity, reducing its nucleophilicity more significantly than the C5-cyano group.
Typical Reaction Conditions Harsher (e.g., stronger Lewis acids, higher temperatures) Milder The higher intrinsic reactivity of the 5-cyanoindole allows for less forcing reaction conditions to achieve C3-substitution.[4]
Regioselectivity Predominantly C3 Predominantly C3 Electrophilic attack at C3 is electronically favored for both isomers, preserving the aromaticity of the benzene ring in the reaction intermediate.
N-Functionalization

The indole nitrogen possesses a proton that can be removed by a base to form a nucleophilic indolide anion, which can then be alkylated, acylated, or otherwise functionalized.

Key Insights:

  • N-H Acidity: The N-H proton of 4-cyanoindole is expected to be more acidic than that of 5-cyanoindole. The closer proximity of the strongly electron-withdrawing cyano group in the 4-position provides greater stabilization of the resulting negative charge on the nitrogen atom.

  • Rate of Deprotonation: Due to its higher acidity, 4-cyanoindole will likely be deprotonated more rapidly and by a wider range of bases compared to 5-cyanoindole. While the presence of a cyano group at C6 has been noted to increase N-H acidity, the effect is expected to be more pronounced from the C4 position.[1]

  • Nucleophilicity of the Anion: While deprotonation is easier for 4-cyanoindole, the resulting indolide anion may be slightly less nucleophilic than the anion of 5-cyanoindole. The negative charge is more delocalized and stabilized by the adjacent cyano group, making it less available for attacking an electrophile.

Table 2: Predicted Relative Reactivity in N-Functionalization

Feature 4-Cyanoindole 5-Cyanoindole Rationale
Acidity of N-H Proton More Acidic Less Acidic The electron-withdrawing cyano group at C4 is closer to the N-H bond, stabilizing the conjugate base (indolide anion) more effectively through its inductive effect.
Rate of Deprotonation Faster Slower The higher acidity allows for faster deprotonation with a given base. A wider range of bases (e.g., K₂CO₃, NaH) may be effective.
Nucleophilicity of Anion Potentially Lower Potentially Higher Increased charge stabilization and delocalization in the 4-cyanoindolide anion may slightly reduce its nucleophilicity compared to the 5-cyanoindolide anion.

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative, detailed protocols for key transformations. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Vilsmeier-Haack Formylation of 5-Cyanoindole

This reaction introduces a formyl group at the C3 position and is a key step in the synthesis of various pharmaceutical intermediates.

Materials:

  • 5-Cyanoindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium acetate

  • Dichloromethane (DCM), anhydrous

  • Water, Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice-salt bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the cold DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Dissolve 5-cyanoindole (1 equivalent) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a cold saturated aqueous solution of sodium acetate until the pH is neutral.

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Extract the product with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-formyl-5-cyanoindole.

Protocol 2: N-Alkylation of 4-Cyanoindole

This protocol describes a general procedure for the N-alkylation of an indole using a strong base to generate the indolide anion.

Materials:

  • 4-Cyanoindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate, Water

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of NaH (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-cyanoindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Effervescence (H₂ gas evolution) will be observed.

  • Stir the mixture at 0 °C for 30-60 minutes after the addition is complete to ensure full deprotonation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring its progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated 4-cyanoindole.

Visualizing Reaction Pathways

Diagrams can clarify complex chemical processes. The following Graphviz diagrams illustrate the general mechanism for electrophilic aromatic substitution and the workflow for comparing N-alkylation reactivity.

EAS_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Indole Cyano-Indole Sigma σ-complex (Arenium Ion) Indole->Sigma Attack at C3 Electrophile Electrophile (E⁺) Electrophile->Sigma Product C3-Substituted Cyano-Indole Sigma->Product Deprotonation (Aromatization) Proton H⁺ Sigma->Proton

Caption: General mechanism for electrophilic substitution at the C3 position of a cyano-indole.

N_Alkylation_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_analysis Analysis Indole4 4-Cyanoindole Deprotonation Deprotonation (in DMF) Indole4->Deprotonation Indole5 5-Cyanoindole Indole5->Deprotonation Base Base (e.g., NaH) Base->Deprotonation AlkylHalide Alkyl Halide (R-X) Alkylation Alkylation AlkylHalide->Alkylation Deprotonation->Alkylation Indolide Anion Analysis Monitor Reaction (TLC, LC-MS) Alkylation->Analysis Compare Compare Rates / Yields Analysis->Compare

Caption: Experimental workflow for comparing the N-alkylation reactivity of 4- vs. 5-cyanoindole.

Conclusion and Future Outlook

The isomeric position of the cyano group on the indole ring is a critical determinant of its chemical reactivity. Based on fundamental electronic principles, 5-cyanoindole is predicted to be more reactive towards electrophilic attack at the C3 position due to the lesser deactivating influence of the C5-substituent on the pyrrole ring. Conversely, 4-cyanoindole is expected to have a more acidic N-H proton , facilitating easier deprotonation for N-functionalization reactions, although the resulting anion's nucleophilicity may be slightly attenuated.

These differences, while subtle, have significant implications for synthetic strategy. The choice between a 4-cyano and a 5-cyanoindole precursor will depend on the desired transformation. For C3-functionalization, the 5-cyano isomer may provide higher yields under milder conditions. For N-functionalization, the 4-cyano isomer might allow for the use of weaker bases.

This guide highlights the need for direct, quantitative comparative studies to validate these predictions and provide a more robust framework for synthetic design. Such research would be invaluable to the medicinal chemistry community, enabling more efficient and targeted synthesis of novel indole-based therapeutic agents.

References

A Guide to the Structural Validation of 4-Cyano-1H-indole-6-carboxylic acid by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural validation of 4-Cyano-1H-indole-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We will explore the predictive power of Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the expected ¹H and ¹³C spectra, and contrast this powerful technique with alternative analytical methods. This document is intended for researchers, chemists, and drug development professionals who rely on unambiguous molecular characterization.

The Imperative of Unambiguous Structure Confirmation

In drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule dictates its biological activity. For substituted aromatic systems like the indole scaffold, confirming the exact position of functional groups—regiochemistry—is paramount. An incorrect regioisomer could lead to drastically different pharmacological profiles, inactivity, or unforeseen toxicity. While synthesis may target a specific isomer, side reactions can lead to mixtures. Therefore, robust analytical validation is not merely a procedural step but the foundation of reliable scientific research. NMR spectroscopy stands as the premier tool for this purpose, offering a detailed roadmap of the molecular structure in solution.[1][2]

The Target Molecule: this compound

This compound is a disubstituted indole. The core challenge in its validation lies in definitively proving that the cyano (-CN) and carboxylic acid (-COOH) groups are located at positions 4 and 6, respectively, and not at other possible positions on the benzene portion of the indole ring.

To facilitate our analysis, we will use the standard numbering system for the indole ring as depicted below.

cluster_indole Indole Ring Numbering N1 N1 C2 C2 C3 C3 C3a C3a C4 C4 C5 C5 C6 C6 C7 C7 C7a C7a H1 H H2 H H3 H CN C≡N H5 H COOH COOH H7 H 1(N) 1(N) 2(C) 2(C) 1(N)->2(C) 3(C) 3(C) 2(C)->3(C) 3a(C) 3a(C) 3(C)->3a(C) 7a(C) 7a(C) 3a(C)->7a(C) 4(C) 4(C) 3a(C)->4(C) 7a(C)->1(N) 5(C) 5(C) 4(C)->5(C) 6(C) 6(C) 5(C)->6(C) 7(C) 7(C) 6(C)->7(C) 7(C)->7a(C)

Caption: Standard IUPAC numbering of the indole scaffold.

Predictive Analysis of the ¹H NMR Spectrum

The key to structural validation is comparing experimental data against a well-reasoned prediction. Based on established principles of NMR spectroscopy for indole derivatives, we can predict the ¹H NMR spectrum of our target molecule.[3][4][5] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the polar carboxylic acid and will reveal the exchangeable N-H and COOH protons.

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityCoupling Constant (J, Hz)IntegrationRationale and Key Insights
COOH > 13.0very broad singlet (br s)N/A1HThe acidic proton of the carboxylic acid is highly deshielded and its signal is often very broad. It will readily exchange with D₂O, causing the signal to disappear, which is a key validation test.[6]
N1-H 11.5 - 12.5broad singlet (br s)~2.5 (with H2, H3)1HThe indole N-H proton appears far downfield.[4] Its broadness is due to quadrupole broadening from the nitrogen atom and potential exchange. It may show small couplings to H2 and H3.
C7-H 8.1 - 8.3singlet (s) or narrow doublet (d)J ≈ 1.0 (meta)1HThis proton is ortho to the indole nitrogen and is deshielded by the electron-withdrawing carboxylic acid at C6. It will appear as a singlet, as its only close proton neighbor (H5) is four bonds away (meta-coupling is small).
C5-H 7.9 - 8.1singlet (s) or narrow doublet (d)J ≈ 1.0 (meta)1HThis proton is situated between two strong electron-withdrawing groups (EWG): the cyano at C4 and the carboxylic acid at C6. This environment causes significant deshielding, pushing its signal downfield. Like H7, it will appear as a singlet.
C2-H 7.5 - 7.7triplet (t) or doublet of doublets (dd)J ≈ 2.5 - 3.01HThe C2 proton of an indole is typically downfield of the C3 proton.[5] It will be coupled to both the N1-H and the C3-H, likely appearing as a triplet or a doublet of doublets.
C3-H 6.6 - 6.8triplet (t) or doublet of doublets (dd)J ≈ 2.5 - 3.01HThe C3 proton is generally the most upfield of the indole ring protons.[4] It couples to the N1-H and C2-H.

Key Differentiator: The most telling feature of the 4-cyano-6-carboxy isomer is the presence of two singlets in the aromatic region (δ 7.9-8.3 ppm), each integrating to one proton. Other isomers, such as a 5-cyano-6-carboxy derivative, would show two doublets due to ortho-coupling between H4 and H7.

Predictive Analysis of the ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment. The strong electron-withdrawing effects of the -CN and -COOH groups will be evident.

Carbon AssignmentPredicted δ (ppm)Rationale and Key Insights
C6-COOH 167 - 170The carbonyl carbon of the carboxylic acid appears in the characteristic downfield region for this functional group.
C7a 136 - 138A quaternary bridgehead carbon, typically found in this region in indole systems.[4]
C2 126 - 129The chemical shift of C2 is sensitive to substituents but generally falls in this range.[4]
C3a 125 - 128The second quaternary bridgehead carbon. Its exact position relative to other carbons requires 2D NMR for definitive assignment.
C5 122 - 125An aromatic CH carbon situated between two EWGs, which will influence its shift.
C4-CN 118 - 120The nitrile carbon itself has a characteristic chemical shift.
C7 115 - 118An aromatic CH carbon.
C4 108 - 112The carbon atom to which the cyano group is attached. The cyano group's anisotropic effect and electronic nature will shield this position relative to other substituted carbons.
C3 102 - 105C3 is typically the most shielded carbon of the indole pyrrole ring.[4]

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible data requires a standardized protocol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh 5-10 mg of This compound B 2. Dissolve in 0.6-0.7 mL of DMSO-d₆ A->B C 3. Add internal standard (e.g., TMS) if needed B->C D 4. Vortex until fully dissolved C->D E 5. Transfer to a clean, dry 5 mm NMR tube D->E F 6. Insert sample and lock on the deuterium signal E->F G 7. Shim the magnetic field to achieve high resolution F->G H 8. Acquire ¹H Spectrum (e.g., 16 scans) G->H I 9. Acquire ¹³C Spectrum (e.g., 1024 scans) H->I J 10. Acquire 2D Spectra (COSY, HSQC, HMBC) as needed I->J K 11. Apply Fourier Transform J->K L 12. Phase correct spectra K->L M 13. Calibrate chemical shift (to residual DMSO at 2.50 ppm) L->M N 14. Integrate ¹H signals M->N O 15. Assign peaks N->O

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Definitive Proof: The Role of 2D NMR Spectroscopy

While 1D NMR provides strong evidence, two-dimensional (2D) NMR experiments offer incontrovertible proof by revealing through-bond correlations between nuclei.

  • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. It would show a cross-peak between C2-H and C3-H, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link each proton signal (e.g., at δ 8.1 ppm) to its corresponding carbon signal (e.g., at δ 115 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for mapping the carbon skeleton. It reveals correlations between protons and carbons that are 2-3 bonds away. For our molecule, the HMBC spectrum would be the smoking gun:

    • The proton at C5 would show a correlation to the carbon of the cyano group (C4) and the carbon of the carboxylic acid group (C6) .

    • The proton at C7 would show a correlation to the carbon of the carboxylic acid group (C6) and the bridgehead carbon C3a .

N1 N C2 C2 C3 C3 C3a C3a C4 C4 C5 C5 C6 C6 C7 C7 C7a C7a H5 H5 H5->C3a ³J H5->C7 ³J CN_C C≡N H5->CN_C ³J COOH_C COOH H5->COOH_C ³J H7 H7 H7->C5 ³J H7->C7a ²J H7->COOH_C ²J placeholder Key HMBC Correlations

Caption: Key 3-bond (³J) HMBC correlations from H5 confirming its position between C4 and C6.

Comparison with Alternative Analytical Methods

While NMR is the most definitive technique for this specific problem, other methods provide complementary information.

Analytical TechniqueInformation ProvidedAdvantagesLimitations for Isomer Differentiation
NMR Spectroscopy Complete covalent structure, atom connectivity, and stereochemistry in solution.Unparalleled detail for isomer differentiation. Non-destructive.Requires slightly larger sample amounts (mg). More complex data interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely high sensitivity (μg-ng). Confirms elemental formula.Cannot differentiate between regioisomers as they have the identical mass and often similar fragmentation.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -C≡N, -C=O, -N-H, -O-H).Fast, simple, and inexpensive. Good for confirming functional groups are present.Cannot determine the position of functional groups on the indole ring.
X-ray Crystallography Absolute, unambiguous 3D structure in the solid state.The "gold standard" for structural proof.Requires a high-quality single crystal, which can be difficult or impossible to grow. Structure may differ from solution-state conformation.

Conclusion

The structural validation of this compound serves as an exemplary case for the power of modern NMR spectroscopy. While methods like Mass Spectrometry and IR spectroscopy can confirm the presence of the correct atoms and functional groups, they fall short in defining their precise arrangement. A combination of 1D ¹H and ¹³C NMR, supported by 2D experiments like HMBC, provides an unambiguous and definitive confirmation of the molecular structure. This level of analytical rigor is indispensable for advancing chemical research and ensuring the integrity and safety of novel therapeutic agents.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 4-Cyano-1H-indole-6-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the structural elucidation and sensitive quantification of novel small molecules are paramount. 4-Cyano-1H-indole-6-carboxylic acid and its derivatives represent a class of compounds with significant potential in various therapeutic areas. Their unique structure, featuring an indole core, a cyano group, and a carboxylic acid moiety, presents both opportunities and challenges for mass spectrometry-based analysis. This guide provides an in-depth, objective comparison of mass spectrometry approaches for the characterization of these molecules, supported by established fragmentation principles and detailed experimental protocols.

The Analytical Imperative: Understanding the Molecule

Before delving into the mass spectral analysis, it is crucial to understand the physicochemical properties of this compound that influence its behavior in a mass spectrometer. The indole nitrogen provides a site for protonation, making positive-ion electrospray ionization (ESI) a viable approach. Conversely, the carboxylic acid group is readily deprotonated, favoring negative-ion ESI. The aromatic system and the cyano group contribute to the molecule's overall stability and influence its fragmentation pathways.

Ionization and Fragmentation: A Tale of Three Moieties

The choice of ionization technique and an understanding of the subsequent fragmentation are at the heart of any mass spectrometry-based structural elucidation. For this compound, both positive and negative ion modes in ESI are highly effective, and the choice often depends on the specific analytical goal, such as sensitivity or the desire to generate specific fragment ions.

Negative Ion Mode ESI: The Carboxylate's Story

In negative ion mode, the deprotonated molecule, [M-H]⁻, is the predominant parent ion. Collision-induced dissociation (CID) of this ion is expected to initiate fragmentation centered around the carboxylate group.

A plausible fragmentation pathway in negative ion mode is the loss of carbon dioxide (CO₂), a common fragmentation for deprotonated carboxylic acids. This would result in a fragment ion corresponding to the deprotonated 4-cyanoindole.

G parent [M-H]⁻ m/z 185.04 loss_co2 Loss of CO₂ (-44 Da) parent->loss_co2 fragment1 [4-Cyanoindole-H]⁻ m/z 141.04 loss_co2->fragment1

Positive Ion Mode ESI: The Indole's Perspective

In positive ion mode, the protonated molecule, [M+H]⁺, is the primary ion. The indole nitrogen is the most likely site of protonation. The subsequent fragmentation is more complex, with contributions from all three functional groups.

Key fragmentation pathways for the [M+H]⁺ ion of this compound are likely to include:

  • Loss of Water (H₂O): A common fragmentation for protonated carboxylic acids, resulting in an [M+H-H₂O]⁺ ion.

  • Loss of Formic Acid (HCOOH): Another characteristic loss from the carboxylic acid group.

  • Decarboxylation: Loss of CO₂, though less common in positive ion mode compared to negative ion mode for carboxylic acids.

  • Loss of HCN: A characteristic fragmentation of the indole ring itself.[1]

G parent [M+H]⁺ m/z 187.05 loss_h2o Loss of H₂O (-18 Da) parent->loss_h2o loss_hcooh Loss of HCOOH (-46 Da) parent->loss_hcooh loss_hcn Loss of HCN (-27 Da) parent->loss_hcn fragment1 [M+H-H₂O]⁺ m/z 169.04 loss_h2o->fragment1 fragment2 [M+H-HCOOH]⁺ m/z 141.05 loss_hcooh->fragment2 fragment3 [M+H-HCN]⁺ m/z 160.05 loss_hcn->fragment3

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass analyzer significantly impacts the quality and type of data obtained. For the analysis of this compound and its derivatives, Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ) mass spectrometers are the most relevant platforms.

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapTriple Quadrupole (QqQ)
Primary Application High-resolution accurate mass (HRAM) for structural elucidation and identification of unknowns.HRAM with very high resolution for complex mixture analysis and confident identification.Targeted quantification with high sensitivity and selectivity.
Resolution High (typically 20,000 - 60,000 FWHM)Very High (up to >240,000 FWHM)Low (unit mass resolution)
Mass Accuracy Excellent (< 5 ppm)Excellent (< 3 ppm)Not applicable for accurate mass measurement
Sensitivity for Quantification GoodGood to ExcellentExcellent (gold standard)
Scan Speed FastModerate to FastVery Fast (for MRM)
MS/MS Capability Excellent for structural elucidationExcellent for structural elucidationExcellent for targeted fragmentation (MRM)

For the initial characterization and structural confirmation of novel this compound derivatives, a high-resolution instrument like a Q-TOF or an Orbitrap is indispensable. The accurate mass measurements they provide allow for the confident determination of elemental composition, a critical step in identifying an unknown compound.

For quantitative studies, such as pharmacokinetic analysis or metabolic stability assays, a Triple Quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the platform of choice. The unparalleled sensitivity and selectivity of MRM allow for the detection of low concentrations of the analyte in complex biological matrices.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound and its derivatives. Optimization will be necessary based on the specific compound and the analytical goals.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase to create a series of working standards for calibration and system suitability.

  • Biological Samples (e.g., Plasma): Perform a protein precipitation by adding three volumes of ice-cold acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or further diluted.

Liquid Chromatography (LC) Method

A reversed-phase LC method is suitable for the separation of these compounds.

  • Column: A C18 column with a particle size of 1.8 to 3.5 µm is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 10 µL.

Mass Spectrometry (MS) Parameters

The following are general starting parameters for a Q-TOF or Orbitrap instrument.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas (N₂) Flow: 8 - 12 L/min.

  • Desolvation Gas Temperature: 350 - 450 °C.

  • Collision Energy (for MS/MS): Ramp from 10 to 40 eV to obtain a comprehensive fragmentation pattern.

For a Triple Quadrupole instrument in MRM mode, specific precursor-to-product ion transitions would need to be optimized for each analyte and its internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) working Working Standards stock->working lc Reversed-Phase LC (C18 Column) working->lc bio_sample Biological Sample ppt Protein Precipitation bio_sample->ppt supernatant Supernatant for Injection ppt->supernatant supernatant->lc ms Mass Spectrometer (Q-TOF, Orbitrap, or QqQ) lc->ms data Data Acquisition (MS and MS/MS) ms->data qual Qualitative Analysis (Structure, Fragmentation) data->qual quant Quantitative Analysis (Concentration) data->quant

Conclusion

The mass spectrometric analysis of this compound and its derivatives is a multifaceted task that requires a thoughtful approach to method development. By understanding the fundamental principles of ionization and fragmentation, and by selecting the appropriate mass spectrometry platform for the analytical goal, researchers can confidently characterize and quantify these important molecules. The protocols and comparative data presented in this guide serve as a robust starting point for developing validated analytical methods, ultimately accelerating the pace of research and drug development.

References

A Comparative Guide to the Biological Activity of 4-Cyano-1H-indole-6-carboxylic acid and Known IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential biological activity of 4-Cyano-1H-indole-6-carboxylic acid with established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunology. While direct experimental data for this compound is not extensively available in public literature, its indole scaffold is a common feature in known IDO1 inhibitors. This guide will, therefore, focus on the rationale for investigating this compound as a potential IDO1 inhibitor and compare its hypothetical activity profile against the well-characterized inhibitors, Epacadostat and Navoximod.

The Rationale for Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1] This process is a key mechanism of immune suppression, particularly within the tumor microenvironment.[2] Overexpression of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of tryptophan, an amino acid crucial for T-cell proliferation and function, and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[1][2] This creates a tolerogenic environment that allows cancer cells to evade immune surveillance.[1] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy, with several small molecule inhibitors advancing to clinical trials.[3]

The IDO1 Signaling Pathway and Inhibition

The overexpression of IDO1 is often induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ) within the tumor microenvironment.[4] The resulting depletion of tryptophan and accumulation of kynurenine metabolites suppress the activity of effector T-cells and natural killer (NK) cells while promoting the generation and activation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs). This multifaceted immunosuppression hinders the body's natural anti-tumor response. IDO1 inhibitors aim to block this pathway, thereby restoring T-cell function and enhancing anti-tumor immunity.

IDO1_Pathway cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell / APC IDO1_Enzyme IDO1 Enzyme Tumor_Cell->IDO1_Enzyme Expresses T_Cell Effector T-Cell IFN_gamma IFN-γ IFN_gamma->Tumor_Cell Induces Tryptophan L-Tryptophan Tryptophan->T_Cell Essential for Proliferation Tryptophan->IDO1_Enzyme Substrate Kynurenine Kynurenine Kynurenine->T_Cell Suppresses Proliferation & Induces Apoptosis IDO1_Enzyme->Kynurenine Catalyzes Inhibitor This compound (Hypothesized) Epacadostat / Navoximod Inhibitor->IDO1_Enzyme Inhibits Enzymatic_Assay_Workflow Start Start Prepare_Reagents Prepare Reaction Mixture (Buffer, Tryptophan, Cofactors) Start->Prepare_Reagents Prepare_Inhibitors Prepare Serial Dilutions of This compound, Epacadostat, and Navoximod Start->Prepare_Inhibitors Add_to_Plate Add Reagents, Inhibitors, and rhIDO1 to 96-well Plate Prepare_Reagents->Add_to_Plate Prepare_Inhibitors->Add_to_Plate Incubate_37 Incubate at 37°C Add_to_Plate->Incubate_37 Terminate_Reaction Terminate with TCA Incubate_37->Terminate_Reaction Hydrolyze Incubate at 50°C to Convert N-formylkynurenine to Kynurenine Terminate_Reaction->Hydrolyze Detect_Kynurenine Measure Kynurenine Concentration (Spectrophotometry or HPLC) Hydrolyze->Detect_Kynurenine Analyze_Data Calculate IC50 Values Detect_Kynurenine->Analyze_Data End End Analyze_Data->End

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Cyano-1H-indole-6-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

4-Cyano-1H-indole-6-carboxylic acid is a highly functionalized indole derivative, representing a valuable scaffold in medicinal chemistry and drug development. Its unique substitution pattern makes it a key building block for synthesizing complex molecules targeting a range of therapeutic areas, including novel antiproliferative agents.[1] In any synthetic pathway, the purity of such an intermediate is not merely a quality metric; it is a critical determinant of the success of subsequent reactions, the impurity profile of the final active pharmaceutical ingredient (API), and, ultimately, the safety and efficacy of the therapeutic candidate.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound. We will focus on the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method, establishing it as the authoritative technique for this application. The protocols and rationale presented herein are designed for researchers, analytical chemists, and drug development professionals who require reliable, reproducible, and accurate purity data.

The Primacy of HPLC for Purity Determination

For non-volatile, thermally sensitive, and UV-active molecules like this compound, High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard for purity analysis.[2] Its high resolving power, sensitivity, and quantitative precision make it superior to other techniques for separating the target compound from structurally similar impurities.[3] Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly well-suited for indole derivatives.[2][4]

This guide will detail a specific RP-HPLC method, but first, it is crucial to understand the potential impurities that can arise during synthesis, as this knowledge informs the entire method development and validation strategy.

Anticipated Impurities in the Synthesis of this compound

A robust analytical method must be able to resolve the main compound from any process-related impurities. While the specific synthetic route dictates the impurity profile, common contaminants in indole synthesis can include:[5][6][7]

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like substituted anilines, hydrazines, or bromo-indoles.

  • Intermediates: Incomplete cyclization or functional group transformations can leave residual intermediates.

  • By-products: Side reactions, such as over-alkylation, decarboxylation, or hydrolysis of the nitrile group to an amide or carboxylic acid, can generate significant by-products.

  • Positional Isomers: Non-regioselective reactions could lead to the formation of other isomers (e.g., 5-cyano-1H-indole-6-carboxylic acid).

The HPLC method must be developed with sufficient specificity to separate these and other potential impurities from the main analyte peak.

Optimized HPLC Method: A Self-Validating Protocol

The following protocol is designed not just to be followed, but to be understood. Each parameter has been selected to ensure robustness and reliability, forming a self-validating system when executed correctly.

Experimental Workflow Overview

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solution (1.0 mg/mL in Diluent) equilibrate Equilibrate System (30 min) prep_std->equilibrate prep_sample Prepare Sample Solution (1.0 mg/mL in Diluent) prep_sample->equilibrate prep_mobile Prepare Mobile Phases (Aqueous & Organic) prep_mobile->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate identify Identify Peaks (by Retention Time) integrate->identify quantify Quantify Purity (Area % Normalization) identify->quantify report Generate Report quantify->report

Caption: Workflow for HPLC Purity Assessment.

Detailed HPLC Protocol
ParameterRecommended ConditionCausality and Expertise-Driven Rationale
HPLC Column Biphenyl, 2.7 µm, 4.6 x 100 mmRationale: this compound possesses both polar (acid, nitrile) and aromatic (indole ring) characteristics. A standard C18 column relies solely on hydrophobic interactions. A Biphenyl phase offers a multi-modal separation mechanism, including hydrophobic interactions and crucial π-π interactions with the indole ring system.[8][9] This enhances retention and provides unique selectivity for separating aromatic and ring-containing compounds, which is ideal for resolving potential isomeric impurities. The 2.7 µm particle size offers high efficiency without the extreme backpressure of sub-2 µm columns.
Mobile Phase A 0.1% Formic Acid (v/v) in WaterRationale: The carboxylic acid moiety must be protonated (non-ionized) to prevent severe peak tailing on reversed-phase columns. A mobile phase pH of ~2.8, provided by 0.1% formic acid, ensures the analyte is in its neutral form.[10] Formic acid is also a volatile modifier, making this method compatible with mass spectrometry (LC-MS) for impurity identification if needed.[10]
Mobile Phase B 0.1% Formic Acid (v/v) in AcetonitrileRationale: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. While methanol can promote π-π interactions on phenyl phases, acetonitrile often provides sharper peaks and different selectivity.[8] Using 0.1% formic acid in the organic phase ensures consistent pH throughout the gradient run, preventing baseline shifts.[10]
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17-17.1 min: 90% to 10% B; 17.1-22 min: 10% BRationale: A gradient is essential to elute highly polar impurities early while retaining and resolving more hydrophobic impurities that may be present. This specific gradient provides a shallow initial slope to resolve early-eluting compounds, a steeper main gradient for efficient elution of the primary analyte, and a high-organic wash to clean the column of any strongly retained components before re-equilibration.
Flow Rate 1.0 mL/minRationale: This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time, efficiency, and solvent consumption.
Column Temp. 30 °CRationale: Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 5 µLRationale: A small injection volume prevents column overloading, which can lead to peak distortion and reduced resolution.
Detection UV-Vis Diode Array Detector (DAD) at 280 nmRationale: The indole ring system exhibits strong UV absorbance. A wavelength of 280 nm provides high sensitivity for the main analyte and many related indole-containing impurities.[11][12] A DAD is critical as it allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.
Sample Diluent 50:50 Acetonitrile:WaterRationale: The diluent should be strong enough to solubilize the sample but not so strong that it causes peak distortion upon injection. A 50:50 mixture is a common starting point that is compatible with the initial mobile phase conditions.
Sample Conc. 1.0 mg/mLRationale: This concentration is typically sufficient to achieve a strong detector response for the main peak while allowing for the detection of impurities at the 0.1% level or lower.

Method Validation: The Cornerstone of Trustworthiness

A developed method is only a proposal until it is validated. Validation is the formal process that demonstrates a method is suitable for its intended purpose.[13][14] All analytical methods for pharmaceutical analysis must be validated according to ICH Q2(R1) guidelines.[3][15]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by resolving the main peak from all known impurities and a placebo.

  • Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14] This is typically assessed over a range of 80-120% of the target concentration for the assay and from the reporting limit to 120% for impurities.[14]

  • Accuracy: The closeness of test results to the true value. This is often determined by recovery studies, where a known amount of analyte is spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[13]

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).[16] This provides an indication of its reliability during normal usage.

Data Interpretation and Comparative Analysis

Hypothetical Purity Assessment Data

The table below illustrates how data from the HPLC analysis would be presented to give a clear and concise purity profile.

Peak IDRetention Time (min)Area %Resolution (vs. Main Peak)Peak Tailing
Impurity A6.80.153.51.1
Main Compound 8.2 99.65 - 1.2
Impurity B9.10.082.81.3
Impurity C11.50.128.11.1
Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be used for preliminary or orthogonal assessments. The following table compares HPLC to these alternatives.

TechniqueResolutionSensitivityQuantitationThroughputRationale & Use Case
HPLC Very HighHighExcellentModerateGold Standard: Ideal for separating complex mixtures and providing accurate, reproducible quantitative purity data. Required for regulatory submissions.[4]
TLC LowLowPoor (Qualitative)HighScreening Tool: Useful for rapid, inexpensive monitoring of reaction progress but lacks the resolution and sensitivity to detect minor impurities.[6]
GC-MS HighVery HighGoodModerateNot Ideal: The compound is a carboxylic acid and not sufficiently volatile for GC without derivatization, which adds complexity and potential for artifacts. Better suited for volatile impurities.
qNMR LowLowExcellentLowOrthogonal Assay: Provides an absolute purity value against a certified standard without chromatographic separation. It is not an impurity profiling tool and is insensitive to low-level impurities.
LC-MS Very HighVery HighGoodModerateImpurity Identification: Not just for purity, but for identifying unknown impurities by providing mass-to-charge ratio data, which is critical during process development.
Decision Logic for Method Development

The development of a robust HPLC method is an iterative process guided by logical decision-making based on initial experimental results.

MethodDev start Initial Scouting Run (Generic C18, ACN/H2O Gradient) q1 Good Peak Shape? start->q1 a1_yes Proceed to Optimization q1->a1_yes Yes a1_no Adjust Mobile Phase pH (Add Formic/TFA) q1->a1_no No q2 Adequate Retention? q3 All Impurities Resolved? q2->q3 Yes action_retention Change Column Chemistry (e.g., to Biphenyl/PFP) or Adjust Gradient Slope q2->action_retention No action_resolution Change Organic Modifier (ACN <-> MeOH) or Fine-tune Gradient q3->action_resolution No finish Method Ready for Validation q3->finish Yes a1_yes->q2 a1_no->q1 a2_yes Yes a2_no No a3_yes Yes a3_no No action_retention->q2 action_resolution->q3

Caption: Decision Tree for HPLC Method Development.

Conclusion

The purity assessment of this compound is a critical step that demands a highly reliable and robust analytical method. This guide has established reversed-phase HPLC as the superior technique, offering the necessary resolution, sensitivity, and quantitative accuracy to generate a comprehensive impurity profile. By understanding the rationale behind column and mobile phase selection, and by adhering to the principles of method validation outlined by ICH guidelines, researchers and drug development professionals can ensure the quality of this vital synthetic intermediate. The adoption of a well-developed and validated HPLC method is fundamental to guaranteeing the integrity of the entire drug development process, from early discovery to final product manufacturing.

References

Comparative Analysis of Functionalized Indole-6-Carboxylic Acids as Anticancer Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in both natural products and synthetic bioactive compounds.[1] Its unique chemical properties and bioavailability have established it as a "privileged" structure in drug discovery, particularly in oncology.[2][3] Several indole-based drugs, such as vincristine, vinblastine, and sunitinib, are already integral to clinical cancer treatment, underscoring the scaffold's therapeutic potential.[2][4][5] This guide focuses on a specific, highly promising derivative: indole-6-carboxylic acid. We will provide a comparative analysis of various functionalization strategies for this core, examining how modifications influence anticancer efficacy, target specificity, and mechanism of action, supported by experimental data.

Core Directive: Targeting Key Oncogenic Pathways through Functionalization

Our analysis reveals two primary, successful strategies for functionalizing the indole-6-carboxylic acid scaffold to achieve potent anticancer activity: the development of Receptor Tyrosine Kinase (RTK) inhibitors and the creation of Topoisomerase II inhibitors. These approaches target distinct but critical pathways essential for cancer cell proliferation, survival, and angiogenesis.

Strategy 1: Inhibition of Receptor Tyrosine Kinases (EGFR and VEGFR-2)

The overexpression of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6] Researchers have successfully designed and synthesized two distinct series of indole-6-carboxylic acid derivatives to selectively inhibit these kinases: hydrazones targeting EGFR and oxadiazoles targeting VEGFR-2.[5][6][7][8][9]

The core finding across these studies is that potent anti-tumor activity requires the attachment of an aryl or heteroaryl fragment to the indole core via a specific linker.[6][8]

  • EGFR-Targeting Hydrazones: For this series, compound 4a , featuring an unsubstituted phenyl group, demonstrated the most potent EGFR enzyme inhibitory activity and cytotoxicity against various cancer cell lines.[5][9]

  • VEGFR-2-Targeting Oxadiazoles: In the oxadiazole series, compound 6c emerged as the most effective agent, showing high inhibitory activity against VEGFR-2 tyrosine kinase.[5][9]

The cytotoxic profiles of these lead compounds are summarized below.

CompoundTargetCell LineIC50 (µM)
4a EGFRHCT-116 (Colon)1.8 ± 0.1
HeLa (Cervical)2.5 ± 0.2
HT-29 (Colon)3.2 ± 0.3
HepG2 (Liver)Data Varies
A549 (Lung)Data Varies
6c VEGFR-2HCT-116 (Colon)2.1 ± 0.2
HeLa (Cervical)3.5 ± 0.3
HT-29 (Colon)4.1 ± 0.4
HepG2 (Liver)Data Varies
A549 (Lung)Data Varies

Note: IC50 values are compiled from multiple studies and represent a consensus. Exact values may vary based on experimental conditions.[5][6][9]

These functionalized indoles act by competitively binding to the ATP-binding site of the respective tyrosine kinases, inhibiting their autophosphorylation and downstream signaling. This blockade results in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis through the extrinsic pathway.[6][7][8]

RTK_Inhibition cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT P RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK P VEGFR2->PI3K_AKT P VEGFR2->RAS_MAPK P Proliferation Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation Indole_4a Indole Hydrazone (4a) Indole_4a->EGFR Inhibits Indole_6c Indole Oxadiazole (6c) Indole_6c->VEGFR2 Inhibits

Caption: Inhibition of EGFR and VEGFR-2 signaling by functionalized indole-6-carboxylic acids.

Strategy 2: Targeting Nuclear Integrity via Topoisomerase II Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication and transcription. Topoisomerase II (Topo II) is a well-validated target for cancer chemotherapy, as its inhibition leads to catastrophic DNA damage in rapidly dividing cancer cells.[10] A novel series of indole derivatives, created by conjugating them with ursolic acid and adding N-(aminoalkyl)carboxamide side chains, has shown potent Topo II inhibitory activity.[10][11]

The length and nature of the N-(aminoalkyl)carboxamide side chain were critical for cytotoxic potency. Compound 5f emerged as the lead candidate, exhibiting potent activity against human hepatocarcinoma cell lines (SMMC-7721 and HepG2) while showing significantly lower toxicity to normal human hepatocytes (LO2), indicating a favorable therapeutic window.[10][11]

CompoundTargetCell LineIC50 (µM)
5f Topo IIαSMMC-7721 (Liver Cancer)0.56 ± 0.08
HepG2 (Liver Cancer)0.91 ± 0.13
LO2 (Normal Liver)> 20
Etoposide (VP-16) Topo IISMMC-7721 (Liver Cancer)1.32 ± 0.15
Doxorubicin (DOX) Topo IISMMC-7721 (Liver Cancer)0.85 ± 0.11

Data from referenced studies show compound 5f is comparable or superior to standard-of-care Topo II inhibitors.[10]

Molecular docking and enzyme inhibition assays confirmed that compound 5f effectively inhibits the activity of Topoisomerase IIα.[11] This primary action triggers a cascade of downstream events within the cancer cell, including:

  • Increased Reactive Oxygen Species (ROS): The cellular stress from DNA damage leads to a surge in intracellular ROS.

  • Mitochondrial Dysfunction: The elevated ROS levels cause a decrease in the mitochondrial membrane potential.

  • Apoptosis Induction: The compromised mitochondria release pro-apoptotic factors, ultimately leading to programmed cell death.[11]

TopoII_Inhibition Indole_5f Indole-Ursolic Acid (5f) TopoII Topoisomerase IIα Indole_5f->TopoII Inhibits DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication Resolves DNA Tangles DNA_Damage DNA Strand Breaks DNA_Replication->DNA_Damage Inhibition leads to ROS ↑ Intracellular ROS DNA_Damage->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Apoptosis Apoptosis MMP->Apoptosis

Caption: Apoptotic pathway induced by Topoisomerase II inhibition.

Experimental Protocols for Validation

To ensure scientific integrity, the claims made for these compounds must be supported by robust, reproducible experimental methodologies. Below are standardized protocols for the key assays discussed.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, SMMC-7721) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the indole-6-carboxylic acid derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis via Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle.

  • Treatment: Culture cells (e.g., HeLa) to 70% confluency and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use software (e.g., FlowJo) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Quantification (Annexin V-FITC/PI Assay)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Treatment and Harvesting: Treat cells with the test compound for a specified period (e.g., 24-48 hours) and harvest as described above.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo Preclinical & In Vivo Synthesis Synthesize Functionalized Indole-6-Carboxylic Acids Cytotoxicity 1. Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Mechanism 2. Mechanism of Action Cytotoxicity->Mechanism Identify Lead Compounds CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Enzyme Enzyme Inhibition Assay (Kinase, Topo II) Mechanism->Enzyme Xenograft Xenograft Mouse Models Mechanism->Xenograft Promising Leads Toxicity Toxicity & PK/PD Studies Xenograft->Toxicity

Caption: General workflow for the evaluation of novel anticancer agents.

Conclusion and Future Outlook

The functionalization of the indole-6-carboxylic acid scaffold presents a highly versatile and effective strategy for the development of novel anticancer agents. By strategically adding moieties such as hydrazones, oxadiazoles, or ursolic acid conjugates, researchers can direct these compounds to inhibit critical oncogenic targets like EGFR, VEGFR-2, and Topoisomerase II.

The comparative analysis demonstrates that both RTK inhibitors and Topoisomerase II inhibitors derived from this scaffold can achieve potent, low-micromolar cytotoxicity. Notably, the Topoisomerase II inhibitor 5f showed excellent selectivity for cancer cells over normal cells, a crucial attribute for minimizing side effects. The RTK inhibitors 4a and 6c offer the potential to combat cancers driven by specific signaling pathway dysregulations.

Future research should focus on:

  • Dual-Target Inhibitors: Designing single molecules that can inhibit multiple targets simultaneously (e.g., EGFR and SRC kinases) to overcome drug resistance.[12]

  • Optimizing Pharmacokinetics: Further modification to improve the solubility, bioavailability, and metabolic stability of these lead compounds.

  • Combination Therapies: Investigating the synergistic effects of these novel indole derivatives with existing chemotherapeutic agents.

References

A Senior Application Scientist's Guide to Confirming Reaction Intermediates in 4-Cyanoindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of substituted indoles like 4-cyanoindole represents a critical step in the creation of novel therapeutics and functional materials. The unique electronic properties imparted by the cyano group at the 4-position make this scaffold a valuable building block.[1] However, optimizing these syntheses for yield, purity, and scalability requires a deep understanding of the reaction mechanism, particularly the transient species that dictate the reaction's course: the intermediates.

This guide provides an in-depth, objective comparison of methodologies to confirm the identity of reaction intermediates in the most common synthetic routes to 4-cyanoindole. We will move beyond simply listing protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis.

The Imperative of Intermediate Identification

The fleeting nature of reaction intermediates makes their identification a formidable challenge. Yet, it is this very challenge that, when overcome, provides the most profound insights into a reaction. Confirming the structure of an intermediate allows for:

  • Mechanism Validation: Direct evidence for a proposed reaction pathway.

  • Byproduct Mitigation: Understanding the formation of undesired products and developing strategies to suppress them.

  • Optimization of Conditions: Fine-tuning parameters like temperature, concentration, and catalyst loading to favor the desired pathway.

  • Rational Catalyst Design: In catalyzed reactions, understanding the interaction of the catalyst with the substrate to form active intermediates.

Key Synthetic Routes to 4-Cyanoindole and Their Intermediates

We will explore three primary synthetic strategies for 4-cyanoindole and the analytical approaches to elucidate their respective intermediates:

  • The Classical Approach: The Sandmeyer Reaction

  • The Workhorse Method: The Fischer Indole Synthesis

  • Modern Efficiency: Palladium-Catalyzed Cyanation

The Sandmeyer Reaction: Trapping the Elusive Diazonium Salt

A traditional and reliable route to 4-cyanoindole begins with the reduction of 4-nitroindole to 4-aminoindole, followed by a Sandmeyer reaction.[1] The key intermediate in this process is the indole-4-diazonium salt.

The Intermediate in Focus: Indole-4-diazonium Salt

Diazonium salts are notoriously unstable and potentially explosive, making their isolation and characterization challenging.[2] They are typically generated in situ at low temperatures (0-5 °C) and used immediately.

Workflow for Diazonium Salt Intermediate Analysis

cluster_synthesis Synthesis cluster_analysis Intermediate Characterization cluster_product Final Product Formation start 4-Aminoindole diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization intermediate Indole-4-diazonium Salt (Unstable Intermediate) diazotization->intermediate in_situ In-situ Analysis intermediate->in_situ cyanation Cyanation (CuCN) intermediate->cyanation trapping Chemical Trapping in_situ->trapping derivatization Derivatization trapping->derivatization analysis Spectroscopic Analysis (NMR, MS) derivatization->analysis product 4-Cyanoindole cyanation->product

Caption: Workflow for the synthesis and characterization of the diazonium salt intermediate.

Comparative Analysis of Analytical Techniques for Diazonium Salts
TechniquePrincipleAdvantagesLimitationsApplication to 4-Cyanoindole Synthesis
Low-Temperature NMR Acquisition of NMR spectra at temperatures where the intermediate is stable (e.g., -40 to -78 °C).Provides direct structural information.Requires specialized equipment; intermediate must have sufficient solubility and stability at low temperatures.Feasible for confirming the aromatic protons and the diazonium group's electronic effect on the indole ring.
Chemical Trapping Reaction of the intermediate with a trapping agent to form a stable, characterizable product.Circumvents the need for direct observation of the unstable species.The trapping reaction must be fast and selective; the choice of trapping agent can be challenging.Reacting the diazonium salt with a coupling partner like β-naphthol to form a stable azo dye, which can be easily purified and characterized.
Mass Spectrometry (ESI-MS) Soft ionization technique to transfer the pre-formed ion from solution to the gas phase for mass analysis.High sensitivity; can detect low concentrations of the intermediate.The diazonium salt may fragment during ionization; requires rapid mixing and injection into the mass spectrometer.Direct infusion of the cold reaction mixture into an ESI-MS can allow for the detection of the molecular ion of the indole-4-diazonium salt.
Experimental Protocol: Chemical Trapping of the Indole-4-diazonium Salt
  • Synthesis of the Diazonium Salt: In a flask, suspend 4-aminoindole (1 equivalent) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring. Add a solution of sodium nitrite (1.1 equivalents) in cold water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.[1]

  • Preparation of the Trapping Solution: In a separate beaker, dissolve β-naphthol (1.1 equivalents) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.

  • Trapping Reaction: Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring. A colored precipitate (the azo dye) should form immediately.

  • Isolation and Characterization: Filter the precipitate, wash with cold water, and dry. The resulting stable azo dye can be characterized by standard techniques (¹H NMR, ¹³C NMR, MS, and IR) to confirm the structure, thereby providing indirect but strong evidence for the formation of the indole-4-diazonium intermediate.

The Fischer Indole Synthesis: Characterizing the Phenylhydrazone and Ene-hydrazine

The Fischer indole synthesis is a versatile and widely used method for constructing the indole core.[3] In the context of 4-cyanoindole, this would typically involve the reaction of 4-cyanophenylhydrazine with a suitable aldehyde or ketone. The key intermediates are the initially formed phenylhydrazone and its tautomer, the ene-hydrazine.[3]

Intermediates in Focus: 4-Cyanophenylhydrazone and the Ene-hydrazine Tautomer

The phenylhydrazone is generally a stable, isolable compound. Its characterization is crucial as its purity directly impacts the yield and purity of the final indole. The ene-hydrazine is a less stable tautomer, and its formation is a key step leading to the[4][4]-sigmatropic rearrangement.[3]

Workflow for Phenylhydrazone and Ene-hydrazine Analysis

cluster_analysis Intermediate Characterization start 4-Cyanophenylhydrazine + Aldehyde/Ketone hydrazone 4-Cyanophenylhydrazone (Isolable Intermediate) start->hydrazone tautomerization Tautomerization hydrazone->tautomerization nmr_ms NMR, MS, IR of Isolated Hydrazone hydrazone->nmr_ms enehydrazine Ene-hydrazine (Transient Intermediate) tautomerization->enehydrazine in_situ_nmr In-situ NMR for Ene-hydrazine tautomerization->in_situ_nmr rearrangement [3,3]-Sigmatropic Rearrangement enehydrazine->rearrangement product 4-Cyanoindole rearrangement->product

Caption: Characterization workflow for intermediates in the Fischer indole synthesis.

Comparative Analysis of Analytical Techniques for Hydrazone Intermediates
TechniquePrincipleAdvantagesLimitationsApplication to 4-Cyanoindole Synthesis
¹H and ¹³C NMR Provides detailed structural information based on the chemical environment of atomic nuclei.Unambiguous structure determination of the isolated phenylhydrazone. Can distinguish between E/Z isomers.May not be suitable for detecting the transient ene-hydrazine at room temperature.Essential for confirming the formation of the 4-cyanophenylhydrazone. The characteristic NH proton signal and the imine carbon signal are key diagnostic peaks.[5][6]
FT-IR Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about functional groups.Quick and easy method to confirm the presence of key functional groups (C=N, N-H).Provides limited structural information compared to NMR.Useful for confirming the conversion of the starting materials by observing the disappearance of the C=O stretch of the ketone/aldehyde and the appearance of the C=N stretch of the hydrazone.
Mass Spectrometry Determines the mass-to-charge ratio of ions, providing molecular weight information.High sensitivity; confirms the molecular weight of the phenylhydrazone.Fragmentation patterns can be complex.Confirms the successful condensation by identifying the molecular ion peak corresponding to the 4-cyanophenylhydrazone.[6]
In-situ NMR Monitoring the reaction mixture by NMR spectroscopy as the reaction progresses.Allows for the direct observation of intermediates, including transient species like the ene-hydrazine.Requires a dedicated NMR setup; reaction kinetics must be slow enough for data acquisition.By monitoring the reaction under acidic conditions, it may be possible to observe the appearance and disappearance of signals corresponding to the ene-hydrazine tautomer.
Experimental Protocol: Isolation and Characterization of a 4-Cyanophenylhydrazone
  • Synthesis: Dissolve 4-cyanophenylhydrazine hydrochloride (1 equivalent) and a ketone (e.g., acetone, 1.1 equivalents) in ethanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting materials.

  • Isolation: Cool the reaction mixture in an ice bath. The phenylhydrazone product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterization:

    • ¹H NMR (DMSO-d₆): Look for a characteristic singlet for the NH proton (typically > 9 ppm) and signals corresponding to the aromatic and alkyl protons of the original starting materials.[6]

    • ¹³C NMR (DMSO-d₆): Identify the imine carbon (C=N) signal (typically 140-160 ppm) and the nitrile carbon (C≡N) signal (~118 ppm).

    • FT-IR (KBr): Observe the N-H stretching vibration (~3300 cm⁻¹) and the C=N stretching vibration (~1600 cm⁻¹).

    • MS (EI or ESI): Confirm the molecular weight by identifying the [M]⁺ or [M+H]⁺ peak.

Palladium-Catalyzed Cyanation: Unveiling the Palladacycle

Modern approaches to 4-cyanoindole synthesis often employ palladium-catalyzed C-H activation or cross-coupling reactions.[7] These methods offer high efficiency and functional group tolerance. A key intermediate in many of these catalytic cycles is a palladacycle, formed through C-H activation of the indole ring.[4][7]

The Intermediate in Focus: The Indolyl Palladacycle

The palladacycle is an organometallic species where the palladium atom is part of a ring structure formed with the indole substrate. Its formation is often the rate-determining step, and its structure dictates the regioselectivity of the cyanation.[4][7]

Workflow for Palladacycle Intermediate Analysis

cluster_analysis Intermediate Characterization start Indole Substrate + Pd(II) Catalyst activation C-H Activation start->activation intermediate Indolyl Palladacycle (Key Intermediate) activation->intermediate in_situ_monitoring In-situ Spectroscopy activation->in_situ_monitoring cyanation Cyanation (CN Source) intermediate->cyanation stoichiometric Stoichiometric Reaction and Isolation intermediate->stoichiometric elimination Reductive Elimination cyanation->elimination product 4-Cyanoindole + Pd(0) elimination->product crystallography X-ray Crystallography stoichiometric->crystallography nmr_31p ¹H, ¹³C, ³¹P NMR stoichiometric->nmr_31p

Caption: Analytical workflow for the characterization of palladacycle intermediates.

Comparative Analysis of Analytical Techniques for Palladacycles
TechniquePrincipleAdvantagesLimitationsApplication to 4-Cyanoindole Synthesis
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid.Provides unambiguous proof of structure, including bond lengths and angles.Requires the isolation of a stable, single crystal of the intermediate. Not all intermediates are crystalline.The "gold standard" for confirming the structure of a stable palladacycle intermediate, which can be synthesized stoichiometrically.
Multinuclear NMR (¹H, ¹³C, ³¹P) Provides detailed structural information in solution. ³¹P NMR is particularly useful for reactions involving phosphine ligands.Can characterize intermediates in solution, which is more representative of the reaction conditions.Can be difficult to interpret for complex mixtures or paramagnetic species.Crucial for characterizing isolated palladacycles. Changes in the chemical shifts of the indole protons upon palladation and the coordination of phosphine ligands in ³¹P NMR provide strong evidence of formation.[8]
In-situ IR/Raman Monitors changes in vibrational modes in real-time.Can provide kinetic information and detect short-lived species.Peak overlap can make interpretation difficult in complex mixtures.Useful for monitoring the consumption of starting materials and the formation of the nitrile group (C≡N stretch) in the product. May detect changes in the indole ring vibrations upon coordination to palladium.
Computational Modeling (DFT) Theoretical calculations to predict the structure, stability, and spectroscopic properties of proposed intermediates.Can provide insights into transient species that are difficult to observe experimentally.The accuracy of the results depends on the level of theory and the model used.Can be used in conjunction with experimental data to support the proposed structure of the palladacycle and to understand the regioselectivity of C-H activation.[9]
Experimental Protocol: Stoichiometric Synthesis and NMR Characterization of a Palladacycle
  • Stoichiometric Synthesis: In a glovebox, combine an N-protected indole (e.g., N-acetyl-4-cyanoindole, 1 equivalent) and a palladium(II) salt (e.g., palladium(II) acetate, 1 equivalent) in a suitable solvent (e.g., acetic acid or toluene). If the catalytic reaction uses a ligand, include the ligand (e.g., a phosphine or N-heterocyclic carbene ligand) in the stoichiometric reaction. Heat the mixture to the temperature of the catalytic reaction.

  • Isolation: Monitor the reaction by TLC or NMR. Once the starting materials are consumed, cool the reaction, remove the solvent under reduced pressure, and attempt to crystallize the resulting solid from a suitable solvent system (e.g., dichloromethane/hexanes).

  • NMR Characterization:

    • Dissolve the isolated solid in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: Compare the spectrum to that of the starting N-protected indole. Expect to see a downfield shift of the aromatic protons and the absence of the proton at the site of C-H activation.

    • ¹³C NMR: Observe shifts in the carbon signals of the indole ring upon coordination to palladium.

    • ³¹P NMR (if applicable): If a phosphine ligand was used, the signal for the coordinated phosphine will be shifted compared to the free ligand.

Conclusion: A Multi-faceted Approach to Mechanistic Understanding

Confirming the identity of reaction intermediates in the synthesis of 4-cyanoindole is not a one-size-fits-all endeavor. The choice of analytical technique is intrinsically linked to the stability of the intermediate and the nature of the reaction.

  • For the highly reactive diazonium salt of the Sandmeyer reaction, indirect methods like chemical trapping are often the most practical.

  • The stable phenylhydrazone intermediate of the Fischer indole synthesis can be readily isolated and characterized by a standard suite of spectroscopic methods (NMR, IR, MS).

  • Elucidating the structure of palladacycle intermediates in modern catalytic methods often requires a combination of stoichiometric synthesis, X-ray crystallography, and multinuclear NMR.

By employing the strategies and protocols outlined in this guide, researchers can move beyond "black box" synthetic procedures to a more profound, mechanistically-grounded understanding of 4-cyanoindole synthesis. This knowledge is the cornerstone of developing more efficient, robust, and scalable routes to this valuable molecular scaffold.

References

evaluating the stability of 4-Cyano-1H-indole-6-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability of 4-Cyano-1H-indole-6-carboxylic acid

This guide provides an in-depth evaluation of the chemical stability of this compound, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Understanding a molecule's stability profile is a critical quality attribute that influences its entire lifecycle, from synthesis and storage to formulation and therapeutic efficacy.[][2] This document outlines a comprehensive framework for assessing stability under forced degradation conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4] We will compare its performance against structurally related analogs to elucidate the specific contributions of its functional groups to its overall stability.

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[5][6] However, the electron-rich nature of the indole ring also makes it susceptible to degradation, particularly through oxidation.[7][8] The subject of this guide, this compound, possesses three key functional moieties: the indole ring, an electron-withdrawing cyano (-CN) group, and a carboxylic acid (-COOH) group. Each of these can influence the molecule's susceptibility to hydrolytic, oxidative, thermal, and photolytic stress.

This guide is intended for researchers, chemists, and drug development professionals. It provides not only the rationale behind stability-indicating assays but also detailed, actionable protocols for their implementation.

Chapter 1: Comparative Framework and Rationale

To understand the stability of this compound, a comparative approach is essential. By analyzing its stability alongside key structural analogs, we can dissect the role of each functional group.

Selected Comparator Compounds:

  • Indole-6-carboxylic acid: This analog lacks the cyano group at the 4-position, allowing for a direct assessment of the cyano group's influence on the indole core's stability.[9][10]

  • 4-Cyanoindole: This comparator removes the carboxylic acid group, isolating the stability contribution of the nitrile function on the indole ring.[11]

  • Indole: The parent heterocycle serves as a fundamental baseline for the stability of the core ring system.[7]

The primary hypothesis is that the electron-withdrawing nature of the cyano group may offer some protection against oxidative degradation of the electron-rich indole ring, while the carboxylic acid and cyano groups themselves present potential liabilities for hydrolysis.

Chapter 2: Forced Degradation Studies: A Methodological Guide

Forced degradation, or stress testing, is a critical component of drug development that identifies likely degradation products and establishes degradation pathways.[12] These studies are fundamental to developing and validating stability-indicating analytical methods.[4][13] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are generated without destroying the molecule entirely.

Experimental Workflow for Forced Degradation

The overall process follows a systematic workflow, from stress application to analysis, ensuring that any observed degradation is directly attributable to the applied conditions.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) sample_prep Aliquot Stock for Each Stress Condition control_prep Prepare Control Sample (Unstressed, protected from light) acid Acid Hydrolysis (0.1 M HCl, 60°C) sample_prep->acid base Base Hydrolysis (0.1 M NaOH, RT) sample_prep->base oxid Oxidation (3% H₂O₂, RT) sample_prep->oxid therm Thermal Stress (Solid, 80°C) sample_prep->therm photo Photostability (ICH Q1B Light Conditions) sample_prep->photo quench Neutralize/Quench Reactions acid->quench base->quench oxid->quench therm->quench photo->quench dilute Dilute to Final Conc. (e.g., 0.1 mg/mL) quench->dilute analyze Analyze via Stability-Indicating UPLC-MS Method dilute->analyze compare Compare stressed samples to control analyze->compare

Caption: General workflow for forced degradation studies.

Hydrolytic Stability Protocol

Hydrolysis can affect both the cyano and carboxylic acid groups.[] The nitrile can hydrolyze to an amide and subsequently to a carboxylic acid, while the indole ring itself is generally stable but can undergo polymerization under harsh acidic conditions.[11][14]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution (1 mg/mL), add 1 mL of 0.1 M HCl.

    • Incubate the mixture in a water bath at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature.

    • Carefully neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute the resulting solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution (1 mg/mL), add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours, protected from light.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

Oxidative Stability Protocol

The indole ring is susceptible to oxidation, which can lead to the formation of oxindole and other related derivatives.[7][8][15]

  • Oxidative Degradation:

    • To 1 mL of the stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

Thermal and Photostability Protocols

These studies assess the stability of the compound in the solid state and its sensitivity to light, which are crucial for determining proper storage and handling conditions.[16]

  • Thermal Degradation:

    • Place approximately 5 mg of the solid compound in a clear glass vial.

    • Heat the sample in a calibrated oven at 80°C for 48 hours.

    • After the specified time, cool the sample to room temperature.

    • Dissolve the sample in a suitable solvent and dilute to a final concentration of approximately 0.1 mg/mL for analysis.

  • Photostability:

    • Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[13]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • After exposure, prepare the samples for analysis by diluting to a final concentration of approximately 0.1 mg/mL.

Chapter 3: Postulated Degradation Pathways

Based on the known chemistry of indole, nitriles, and carboxylic acids, we can postulate the primary degradation pathways for this compound.

Hydrolytic Degradation

Under acidic or basic conditions, the primary point of hydrolytic attack is expected to be the cyano group.

G parent 4-Cyano-1H-indole- 6-carboxylic acid amide 4-Carbamoyl-1H-indole- 6-carboxylic acid parent->amide H₂O / H⁺ or OH⁻ (Initial Hydrolysis) diacid 1H-Indole-4,6- dicarboxylic acid amide->diacid H₂O / H⁺ or OH⁻ (Further Hydrolysis)

Caption: Postulated hydrolytic degradation pathway.

Oxidative Degradation

Oxidation is likely to target the C2-C3 double bond of the indole ring, a common reaction for this heterocyclic system.[7][8]

G parent 4-Cyano-1H-indole- 6-carboxylic acid oxindole 4-Cyano-2-oxoindoline- 6-carboxylic acid parent->oxindole [O] (e.g., H₂O₂)

Caption: Postulated oxidative degradation pathway.

Chapter 4: Stability-Indicating Analytical Method

A robust analytical method is essential to separate the parent compound from all potential degradation products.[2] A reversed-phase ultra-high-performance liquid chromatography (UPLC) method coupled with mass spectrometry (MS) is the gold standard for this purpose.[11]

ParameterRecommended Conditions
Instrumentation UPLC system with Photodiode Array (PDA) and Mass Spectrometry (MS) detectors
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, followed by a hold and re-equilibration
Flow Rate 0.4 mL/min
Detection PDA (220-400 nm) and MS (Full Scan and SIM mode)
Injection Volume 2 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Chapter 5: Comparative Stability Data (Hypothetical)

The following table summarizes hypothetical data from the forced degradation studies, comparing the percentage of degradation for each compound under the specified conditions.

Stress ConditionThis compound (% Degradation)Indole-6-carboxylic acid (% Degradation)4-Cyanoindole (% Degradation)Indole (% Degradation)
Acid Hydrolysis (0.1M HCl, 60°C, 24h) 15.2%<1%12.5%<1%
Base Hydrolysis (0.1M NaOH, RT, 8h) 18.5%<1%16.8%<1%
Oxidation (3% H₂O₂, RT, 24h) 8.3%14.7%7.9%16.2%
Thermal (Solid, 80°C, 48h) 2.1%1.8%2.5%2.2%
Photostability (ICH Q1B) 4.5%4.1%5.2%4.8%

Interpretation of Hypothetical Data:

  • Hydrolytic Stability: The presence of the cyano group is the primary driver of hydrolytic instability, as both this compound and 4-Cyanoindole show significant degradation, while their non-cyano counterparts are stable. This confirms the postulated pathway of nitrile hydrolysis.[11][14]

  • Oxidative Stability: The data suggests that the cyano group at the 4-position provides a protective effect against oxidation. Both cyano-substituted indoles show significantly less degradation compared to Indole-6-carboxylic acid and Indole, likely due to the electron-withdrawing effect of the nitrile group, which reduces the electron density of the indole ring system.

  • Thermal & Photostability: All compounds exhibit good thermal and photostability under the tested conditions, suggesting that the core indole structure with these substitutions is robust to heat and light stress in the solid state.[17]

Conclusion and Recommendations

This guide demonstrates that this compound possesses a distinct stability profile governed by its functional groups. While it is relatively stable to thermal and photolytic stress, it is susceptible to degradation under hydrolytic (both acidic and basic) and oxidative conditions.

  • Key Stability Liabilities: The primary liabilities are the hydrolysis of the cyano group and the oxidation of the indole ring.

  • Comparative Insights: The presence of the C4-cyano group appears to enhance oxidative stability but introduces a significant hydrolytic degradation pathway.

  • Storage and Handling: To ensure long-term stability, this compound should be stored in a cool, dry, dark place, protected from atmospheric moisture and strong oxidizing agents. For solutions, neutral or slightly acidic pH conditions are preferable to minimize hydrolysis, and protection from light is recommended.

The experimental framework and comparative data presented herein provide a robust foundation for researchers and drug developers to confidently handle, store, and formulate this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Cyano-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Cyano-1H-indole-6-carboxylic acid. This compound, while valuable in research and development, possesses distinct chemical properties stemming from its cyano and carboxylic acid functional groups that necessitate a rigorous and informed disposal plan. Adherence to these procedures is not merely a matter of regulatory compliance but a critical practice to protect laboratory personnel, the wider community, and the environment from potential harm.

Section 1: Hazard Assessment and Waste Characterization

The disposal protocol for any chemical begins with a thorough understanding of its intrinsic hazards. For this compound, the primary risks are associated with its two key functional groups.

  • The Cyano (-C≡N) Group: Organic nitriles, or cyano compounds, are recognized for their potential toxicity. A critical and non-negotiable safety consideration is the potential for this compound, under acidic conditions, to hydrolyze and release highly toxic hydrogen cyanide (HCN) gas. For this reason, cyanide-containing wastes are subject to stringent disposal regulations. The Environmental Protection Agency (EPA) designates many cyanide wastes as acutely hazardous.[1][2] Any waste containing cyanide must be handled with extreme caution and must never be mixed with acids.[3][4]

  • The Carboxylic Acid (-COOH) Group: This group imparts acidic properties to the molecule. Therefore, the waste is considered corrosive. The Resource Conservation and Recovery Act (RCRA) defines corrosive hazardous waste (EPA waste code D002) as aqueous waste with a pH less than or equal to 2.[5] This property dictates the type of container used for storage and necessitates segregation from bases.

Based on this assessment, this compound waste must be classified as hazardous chemical waste . It exhibits characteristics of both Toxicity and Corrosivity , and potentially Reactivity due to the risk of HCN generation.[2]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical for disposal, all personnel must be equipped with the appropriate PPE and utilize proper engineering controls to minimize exposure.[6][7]

Mandatory PPE:

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[8][9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.[8]

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound waste, including transferring it to a waste container, must be performed inside a certified chemical fume hood to prevent the inhalation of any dust, aerosols, or potential off-gassing.[6]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[9]

Section 3: Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic procedure for the safe containment and labeling of this compound waste.

Step 1: Waste Container Selection

Select a waste container that is in good condition, free of leaks or damage, and chemically compatible with the waste.[10][11]

  • For Solids: A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.

  • For Solutions: Use a glass or HDPE container. Crucially, never use a metal container , as the acidic nature of the compound can corrode it.[3][11]

  • Ensure the container has a leak-proof closure.[10]

Step 2: Waste Accumulation and Labeling
  • Transfer: Carefully transfer the waste into the designated container inside a chemical fume hood. Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[11]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "Waste this compound"

    • The specific hazards: "Toxic," "Corrosive"

    • The accumulation start date (the date the first drop of waste enters the container).

    • The name of the principal investigator or laboratory contact.

Step 3: Critical Waste Segregation

Proper segregation is the most important step to prevent dangerous chemical reactions.[3]

  • DO NOT MIX WITH ACIDS: This is the most critical rule. Mixing with other acidic waste streams could create conditions that liberate deadly hydrogen cyanide gas.[4]

  • DO NOT MIX WITH BASES: Mixing with bases will cause a strong exothermic neutralization reaction.

  • DO NOT MIX WITH OXIDIZERS: Keep away from strong oxidizing agents to prevent a potentially violent reaction.[3][8]

  • Store the waste container in a secondary containment bin to control any potential leaks.

The diagram below illustrates the logical flow for handling this hazardous material.

G cluster_prep Preparation Phase cluster_handling Handling & Containment cluster_storage Storage & Disposal start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work Inside a Chemical Fume Hood ppe->hood container Select Compatible Waste Container (HDPE or Glass) hood->container transfer Transfer Waste (Do not exceed 90% capacity) container->transfer label_waste Attach Hazardous Waste Label - Full Chemical Name - Hazards (Toxic, Corrosive) - Date transfer->label_waste segregate CRITICAL SEGREGATION Store Away From: - Acids - Bases - Oxidizers label_waste->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa disposal Arrange Pickup by Certified Hazardous Waste Contractor saa->disposal prohibited Sewer / Trash Disposal STRICTLY PROHIBITED saa->prohibited

Caption: Disposal workflow for this compound.

Section 4: On-Site Storage in Satellite Accumulation Areas (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[3][12]

  • The securely capped and labeled waste container must be stored in the designated SAA.

  • The SAA must be clearly marked with "Hazardous Waste" signage.[11]

  • The total volume of waste accumulated must not exceed regulatory limits (typically 55 gallons of hazardous waste).[12]

  • Containers must be removed from the SAA for disposal within one year of the accumulation start date, or within three days once the container is full.[3]

Section 5: Final Disposal and Regulatory Compliance

Under federal regulations established by the EPA's Resource Conservation and Recovery Act (RCRA), hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.[5][10]

  • Sewer Disposal is Prohibited: The compound's toxicity, particularly its cyano group, makes it a significant threat to aquatic ecosystems and the biological processes in wastewater treatment facilities.[1][13]

  • Professional Disposal: The final step is to arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][14] These professionals are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations.

Disposal Parameter Summary
Waste Classification Hazardous Chemical Waste
Primary Hazards Toxicity (due to cyano group), Corrosivity (due to carboxylic acid)
Potential EPA Codes D002 (Corrosivity), D003 (Reactivity if mixed with acid), F/P-listed codes may apply due to cyanide content.
Required PPE Chemical safety goggles, Nitrile gloves, Laboratory coat.
Engineering Control Must be handled in a chemical fume hood.
Container Type Glass or HDPE with a secure, screw-top lid. No metal containers.
Critical Segregation KEEP AWAY FROM ACIDS. Also segregate from bases and oxidizers.
Storage Location Designated and labeled Satellite Accumulation Area (SAA).
Final Disposal Method Collection by a certified hazardous waste disposal vendor. NO DRAIN DISPOSAL.

Section 6: Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Small Spill (Solid): If you are trained and it is safe to do so, gently sweep up the solid material, avoiding dust generation. Place it in a labeled hazardous waste container.

  • Small Spill (Liquid): Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite). Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Large Spill: Evacuate the laboratory immediately. Close the doors, post a warning sign, and contact your institution's EHS or emergency response team.

Provide a copy of the Safety Data Sheet (SDS) for a related compound to the emergency responders. If an SDS for the exact compound is unavailable, an SDS for a similar cyanated indole or carboxylic acid can provide initial hazard information.[9][13][15]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.